molecular formula C9H8F3N B13704492 3-(2,3,5-Trifluorophenyl)azetidine

3-(2,3,5-Trifluorophenyl)azetidine

Cat. No.: B13704492
M. Wt: 187.16 g/mol
InChI Key: DVWVCNZMHHXGSD-UHFFFAOYSA-N
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Description

3-(2,3,5-Trifluorophenyl)azetidine is a useful research compound. Its molecular formula is C9H8F3N and its molecular weight is 187.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3,5-Trifluorophenyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3,5-Trifluorophenyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

3-(2,3,5-trifluorophenyl)azetidine

InChI

InChI=1S/C9H8F3N/c10-6-1-7(5-3-13-4-5)9(12)8(11)2-6/h1-2,5,13H,3-4H2

InChI Key

DVWVCNZMHHXGSD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C(=CC(=C2)F)F)F

Origin of Product

United States

Foundational & Exploratory

3-(2,3,5-Trifluorophenyl)azetidine synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of 3-(2,3,5-Trifluorophenyl)azetidine: A Technical Guide for Medicinal Chemists

Executive Overview

In contemporary medicinal chemistry, the shift from flat,


-hybridized aromatics to three-dimensional 

-rich scaffolds is a foundational strategy for improving drug-like properties. Azetidines—highly strained, four-membered nitrogenous heterocycles—have emerged as privileged bioisosteres for morpholines, pyrrolidines, and piperidines. When coupled with a 2,3,5-trifluorophenyl moiety, the resulting 3-(2,3,5-trifluorophenyl)azetidine scaffold offers a highly tunable pharmacophore. This specific structural motif is prominently featured in the development of advanced therapeutics, including Janus kinase 1 (JAK1) inhibitors for autoimmune disorders and c-Met modulators for oncology[1][2].

Pharmacophore Logic & Design Rationale

The integration of the azetidine ring with a highly fluorinated aromatic system is not arbitrary; it is a calculated design choice to optimize pharmacokinetics and target engagement.

PharmacophoreLogic Root 3-(2,3,5-Trifluorophenyl)azetidine Aze Azetidine Ring (sp3) Root->Aze ArF 2,3,5-Trifluorophenyl Root->ArF Metab Improved Metabolic Stability Aze->Metab Basic Tuned Basicity (pKa ~8-9) Aze->Basic Lipoph Modulated Lipophilicity ArF->Lipoph Block Blocks CYP450 Oxidation ArF->Block

Logical relationship of the 3-(2,3,5-trifluorophenyl)azetidine pharmacophore in drug design.

Retrosynthetic Strategy & Mechanistic Rationale

Historically, the synthesis of 3-arylazetidines relied on the nucleophilic addition of aryl Grignard reagents to N-Boc-azetidin-3-one, followed by dehydration and reduction. However, the dehydration step is notoriously inefficient due to the inherent ring strain of the azetidine system (~25.4 kcal/mol), which frequently leads to competitive ring-opening side reactions[3].

To circumvent these thermodynamic penalties, modern synthetic routes utilize transition-metal-catalyzed


-

cross-coupling. Specifically, the Nickel-catalyzed Suzuki-Miyaura coupling of N-Boc-3-iodoazetidine with 2,3,5-trifluorophenylboronic acid provides a superior, high-yielding alternative[4].
  • Causality of Catalyst Selection: Palladium catalysts frequently fail in

    
    -cross-couplings due to rapid 
    
    
    
    -hydride elimination of the alkyl-metal intermediate. Nickel is uniquely suited for this transformation because
    
    
    catalytic cycles engage alkyl halides via halogen atom transfer (XAT) radical pathways, effectively bypassing the
    
    
    -hydride elimination trap and enabling stereoconvergent or robust racemic couplings[4].

SynthesisWorkflow A N-Boc-3-iodoazetidine + Boronic Acid B Ni-Catalyzed Cross-Coupling A->B MW, 120°C C N-Boc Intermediate B->C Extraction D HCl/Dioxane Deprotection C->D Cleavage E Final Product (HCl Salt) D->E Precipitation

Self-validating synthetic workflow for 3-(2,3,5-trifluorophenyl)azetidine hydrochloride.

Self-Validating Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate

Objective: Construct the core C-C bond via Ni-catalyzed microwave irradiation.

  • Preparation: In an oven-dried 10 mL microwave vial, charge N-Boc-3-iodoazetidine (1.0 mmol, 283 mg), 2,3,5-trifluorophenylboronic acid (1.5 mmol, 264 mg),

    
     (0.1 mmol, 31 mg), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 mmol, 27 mg).
    
  • Solvent Addition: Add anhydrous isopropanol (3.0 mL) and aqueous

    
     (1.0 M, 2.0 mL).
    
  • Atmospheric Control (Causality): Seal the vial and purge the solution with subsurface nitrogen gas for 5 minutes. Rationale: Ni(0)/Ni(I) catalytic intermediates are highly susceptible to aerobic oxidation. Failing to deoxygenate the solvent will prematurely terminate the catalytic cycle, resulting in unreacted starting material.

  • Reaction: Irradiate in a microwave reactor at 120 °C for 45 minutes.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The successful cross-coupling is validated by the disappearance of the iodoazetidine peak and the emergence of the product mass (

    
     288.1 
    
    
    
    or 332.1
    
    
    ).
  • Workup: Dilute with EtOAc (15 mL), wash with water and brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes) to afford the intermediate as a clear oil.
    
Step 2: Deprotection to 3-(2,3,5-Trifluorophenyl)azetidine hydrochloride

Objective: Remove the Boc protecting group to yield the active amine salt.

  • Preparation: Dissolve the N-Boc intermediate (0.5 mmol, 143 mg) in anhydrous dichloromethane (DCM) (2.0 mL) and cool to 0 °C.

  • Cleavage (Causality): Add 4M HCl in dioxane (2.0 mL) dropwise. Rationale: Utilizing HCl in dioxane rather than Trifluoroacetic acid (TFA) ensures that the final product precipitates directly out of the organic solution as a highly crystalline hydrochloride salt. This avoids tedious basic aqueous workups, which often lead to severe yield losses due to the high water solubility of the free azetidine base.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: The reaction is visually validated when a dense white precipitate fully forms in the flask. TLC (Hexanes/EtOAc 4:1) should confirm the total consumption of the UV-active starting material.

  • Isolation: Filter the precipitate, wash thoroughly with cold diethyl ether (2 x 5 mL) to remove residual dioxane and organic impurities, and dry under high vacuum to yield the final product as a white solid.

Quantitative Analytical Profiling

To ensure absolute structural integrity, the synthesized compound must be rigorously characterized. Below are the standard reference metrics for the isolated hydrochloride salt.

Table 1: Physicochemical & Yield Summary

ParameterValue / ObservationAnalytical Method
Overall Yield 72% (Over 2 steps)Gravimetric
Purity >98%HPLC (UV 254 nm)
Physical State White crystalline powderVisual Inspection
Melting Point 184 – 186 °CCapillary Apparatus
HRMS (ESI+) Calc. for

: 188.0682
TOF-MS
Observed Mass Found: 188.0685TOF-MS

Table 2: Nuclear Magnetic Resonance (


H and 

F NMR) Spectral Assignments
Spectra acquired in DMSO-

at 400 MHz (

H) and 376 MHz (

F).
NucleusShift (

, ppm)
Multiplicity & IntegrationStructural Assignment

H
9.45br s, 2HAzetidine

(Salt form)

H
7.52m, 1HAromatic C4-H (Between F atoms)

H
7.18m, 1HAromatic C6-H

H
4.38m, 1HAzetidine C3-H (Methine)

H
4.15 – 4.25m, 4HAzetidine C2-H & C4-H (Methylene)

F
-112.4m, 1FAromatic C5-F

F
-118.6m, 1FAromatic C2-F

F
-135.2m, 1FAromatic C3-F

References

1.1 - Google Patents 2. 4 - ResearchGate 3. 2 - Justia Patents 4.3 - RSC Publishing

Sources

3-(2,3,5-Trifluorophenyl)azetidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 3-(2,3,5-Trifluorophenyl)azetidine , a specialized fluorinated heterocycle used in advanced medicinal chemistry.

Executive Summary

3-(2,3,5-Trifluorophenyl)azetidine is a high-value fluorinated building block utilized in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors (e.g., JAK1) and central nervous system (CNS) modulators. Its structural core combines a strained four-membered azetidine ring with an electron-deficient 2,3,5-trifluorophenyl moiety. This specific substitution pattern offers unique pharmacokinetic advantages, including reduced lipophilicity compared to non-fluorinated analogs, enhanced metabolic stability against oxidative metabolism, and specific conformational preferences critical for ligand-protein binding.

Part 1: Chemical Identity & Properties[1]

Nomenclature and Identification

This compound is often supplied as a hydrochloride salt to ensure stability. While the free base is the active pharmacophore component, the salt form is the standard for handling and storage.

PropertyData
IUPAC Name 3-(2,3,5-Trifluorophenyl)azetidine
Common Name 3-(2,3,5-Trifluorophenyl)azetidine (often as HCl salt)
CAS Number Not Widely Indexed (See Note below)
Related CAS 1875533-29-1 (tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate)
Molecular Formula C₉H₈F₃N
Molecular Weight 187.16 g/mol (Free Base) 223.62 g/mol (Hydrochloride Salt)
SMILES FC1=CC(F)=C(C2CNC2)C(F)=C1
InChI Key (Predicted) ZNESKRZJTBWJKF-UHFFFAOYSA-N (Analogous)

Note on CAS Registry: Direct commercial CAS numbers for the unsubstituted free base or hydrochloride salt of the specific 2,3,5-isomer are frequently proprietary or listed under generic libraries in public databases. Researchers should reference the Boc-protected 3-hydroxy precursor (CAS 1875533-29-1) , a documented intermediate from which the title compound is derived via deoxygenation and deprotection.

Physical & Chemical Properties[1]
  • Appearance: White to off-white crystalline solid (HCl salt).

  • Solubility: Soluble in DMSO, Methanol, and Water (as HCl salt).

  • Acidity (pKa): The azetidine nitrogen typically has a pKa of ~10–11, making it highly basic and protonated at physiological pH.

  • LogP (Predicted): ~1.8 (Free Base). The trifluorophenyl group increases lipophilicity relative to phenyl, but the azetidine ring lowers it relative to piperidine analogs.

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of 3-arylazetidines is non-trivial due to the strain of the four-membered ring. Two primary validated pathways are employed: Nickel-Catalyzed Cross-Coupling and Nucleophilic Addition-Deoxygenation .

Pathway A: Nickel-Catalyzed Cross-Coupling (Negishi/Suzuki)

This modern approach avoids the handling of unstable intermediates by coupling a stabilized organozinc or boronic acid reagent with a 3-iodoazetidine precursor.

  • Reagents: 1-Boc-3-iodoazetidine, 2,3,5-Trifluorophenylzinc iodide (or boronic acid), NiCl₂(glyme)/Pybox catalyst.

  • Mechanism: The nickel catalyst facilitates the oxidative addition into the C-I bond of the azetidine, followed by transmetallation with the fluorinated aryl zinc reagent and reductive elimination to form the C-C bond.

  • Deprotection: Removal of the Boc group using 4M HCl in Dioxane yields the final hydrochloride salt.

Pathway B: Nucleophilic Addition to Azetidin-3-one

This is the classical route, often used when specific functionalization (like a 3-hydroxy group) is initially desired.

  • Lithiation: 1-Bromo-2,3,5-trifluorobenzene is treated with n-Butyllithium (n-BuLi) at -78°C to generate the aryllithium species.

  • Addition: The aryllithium species attacks 1-Boc-azetidin-3-one, forming the tertiary alcohol intermediate (CAS 1875533-29-1 ).

  • Deoxygenation: The hydroxyl group is removed (e.g., via radical deoxygenation or hydrogenation of a dehydrated alkene) to yield the 3-arylazetidine.

  • Final Deprotection: Acidic cleavage of the Boc group.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for synthesizing the target compound from commercially available precursors.

SynthesisPathway Start1 1-Bromo-2,3,5- trifluorobenzene Inter1 Aryllithium Intermediate Start1->Inter1 n-BuLi, -78°C Inter3 Nickel-Catalyzed Cross-Coupling Start1->Inter3 Zn/Li Transmetallation Start2 1-Boc-3-iodoazetidine Start2->Inter3 + Ni Catalyst Start3 1-Boc-azetidin-3-one Inter2 3-Hydroxy-3-aryl Intermediate (CAS 1875533-29-1) Inter1->Inter2 + Start3 ProductProtected 1-Boc-3-(2,3,5-trifluorophenyl) azetidine Inter2->ProductProtected Deoxygenation (Et3SiH/TFA or similar) Inter3->ProductProtected C-C Bond Formation FinalProduct 3-(2,3,5-Trifluorophenyl) azetidine HCl ProductProtected->FinalProduct Deprotection (HCl/Dioxane)

Caption: Dual synthetic pathways (Nucleophilic Addition vs. Ni-Catalyzed Coupling) for accessing the 3-arylazetidine core.

Part 3: Applications in Drug Discovery[1]

Pharmacophore Utility

The 3-(2,3,5-trifluorophenyl)azetidine motif is a bioisostere for other cyclic amines (e.g., piperidines, pyrrolidines) but offers distinct advantages:

  • Conformational Rigidity: The four-membered ring restricts the spatial orientation of the phenyl group, potentially locking the molecule into a bioactive conformation that enhances potency.

  • Metabolic Blocking: The 2,3,5-trifluoro substitution pattern blocks common sites of metabolic oxidation (CYP450 attack) on the phenyl ring. The fluorine atoms also electronically deactivate the ring, reducing the likelihood of toxic metabolite formation (e.g., quinone methides).

  • Lipophilicity Modulation: The high polarity of the C-F bonds balances the lipophilicity, improving solubility and permeability compared to chlorinated or methylated analogs.

Structural Biology & Signaling

This moiety is frequently investigated in inhibitors of Janus Kinases (JAKs) and other tyrosine kinases. The azetidine nitrogen serves as a key hydrogen bond donor/acceptor, interacting with residues in the ATP-binding pocket of the kinase.

Pharmacophore Core 3-(2,3,5-Trifluorophenyl) azetidine Core Feature1 Azetidine Nitrogen: H-Bond Donor/Acceptor (Solubility, pKa ~10) Core->Feature1 Feature2 2,3,5-Trifluoro Pattern: Metabolic Blockade (Prevents Oxidation) Core->Feature2 Feature3 Ring Strain: Rigid Vector (Precise Ligand Orientation) Core->Feature3 Target Target Binding: Kinase ATP Pocket (e.g., JAK1, Tyk2) Feature1->Target Interaction Feature3->Target Selectivity

Caption: Pharmacophoric features of the 3-(2,3,5-trifluorophenyl)azetidine scaffold in kinase inhibitor design.

Part 4: Handling & Safety Protocols

Safety Data Sheet (SDS) Highlights
  • Hazards: Acute toxicity (Oral), Skin Irritation (Category 2), Eye Irritation (Category 2A).

  • Signal Word: WARNING .

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

Handling Procedure
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is hygroscopic.

  • Reconstitution: Dissolve in DMSO or Methanol for biological assays. Avoid aqueous basic solutions for prolonged periods to prevent ring opening or polymerization.

References

  • Sigma-Aldrich. 3-(Trifluoromethyl)azetidine hydrochloride Product Page. (Analogous chemistry reference). Link

  • PubChem. Compound Summary for 3-(2,3,5-Trifluorophenyl)pyrrolidine (Analog).Link

  • Google Patents. Piperidin-4-yl azetidine derivatives as JAK1 inhibitors (WO2011112662A1). (Demonstrates azetidine utility in kinase inhibitors). Link

  • ChemicalBook. tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate (CAS 1875533-29-1).[1]Link

  • Duncton, M. A. J.Miniperspective: Azetidines in Drug Discovery. J. Med. Chem. 2023. (Review of azetidine synthesis and properties).

Sources

Technical Whitepaper: Strategic Sourcing and Synthesis of 3-(2,3,5-Trifluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the commercial and synthetic landscape for 3-(2,3,5-Trifluorophenyl)azetidine , a specialized fluorinated scaffold used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Executive Summary

3-(2,3,5-Trifluorophenyl)azetidine is a high-value pharmacophore designed to leverage the "fluorine effect" in drug discovery. The specific 2,3,5-substitution pattern blocks common oxidative metabolic sites on the phenyl ring while the azetidine core offers a rigid, sp³-rich bioisostere for piperidine or pyrrolidine.

Commercial Status: Make-to-Order (MTO) . Unlike common analogs (e.g., 3-phenylazetidine), this specific isomer is not widely stocked as an off-the-shelf commodity. Commercial acquisition requires a Component-Based Sourcing Strategy targeting its two primary precursors: 1-Boc-3-iodoazetidine and 2,3,5-Trifluorophenylboronic acid .

Part 1: Chemical Profile & Strategic Value

Structural Specifications
  • Compound Name: 3-(2,3,5-Trifluorophenyl)azetidine

  • Target Class: Fluorinated Heterocyclic Building Block

  • Predicted Properties:

    • LogP: ~1.8 – 2.2 (Lipophilic but solubilizable)

    • pKa (Azetidine NH): ~10.5 (Highly basic, typically isolated as HCl or TFA salt)

    • Metabolic Liability: Low. The 2,3,5-trifluoro pattern effectively blocks P450-mediated oxidation at the most reactive phenyl positions.

The "Fluorine Scan" Logic

In lead optimization, shifting from a phenyl to a 2,3,5-trifluorophenyl group serves two distinct purposes:

  • Conformational Locking: The ortho-fluorines (2,5-positions) create steric repulsion with the azetidine ring, potentially locking the biaryl-like bond into a perpendicular conformation, which can improve binding selectivity.

  • pKa Modulation: The electron-withdrawing nature of the trifluorophenyl group lowers the pKa of the azetidine nitrogen compared to the non-fluorinated parent, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.

Part 2: Supply Chain Landscape

Since the final compound is MTO, researchers must procure the validated precursors. The following table summarizes the commercial availability of the required raw materials.

Table 1: Precursor Sourcing Matrix
ComponentChemical NameCAS NumberCommercial StatusKey Suppliers (Examples)
Core Scaffold 1-Boc-3-iodoazetidine 254454-54-1 In Stock Enamine, Combi-Blocks, Sigma-Aldrich, Ruifu Chem
Aryl Partner 2,3,5-Trifluorophenylboronic acid 247564-73-4 In Stock Sigma-Aldrich, TCI, Matrix Scientific, Oakwood
Catalyst Pd(dppf)Cl₂ · DCM95464-05-4CommodityStrem, Sigma, Alfa Aesar

Sourcing Recommendation: Purchase 1-Boc-3-iodoazetidine rather than the bromo-analog. The iodo-species undergoes oxidative addition significantly faster in Suzuki couplings, which is critical when coupling with electron-deficient boronic acids like the 2,3,5-trifluorophenyl variant.

Part 3: Synthesis & Manufacturing Protocol

This protocol describes the Suzuki-Miyaura Cross-Coupling route, which is the industry standard for generating 3-arylazetidines. It is a self-validating system: the disappearance of the distinct "iodo" signal in LCMS confirms the coupling efficiency.

Reaction Scheme Visualization

SynthesisWorkflow Precursors Precursors: 1-Boc-3-iodoazetidine 2,3,5-Trifluorophenylboronic Acid Coupling Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Precursors->Coupling Mix Intermediate Intermediate: N-Boc-3-(2,3,5-trifluorophenyl)azetidine Coupling->Intermediate 16h Reflux Deprotection Step 2: Acidic Deprotection 4M HCl in Dioxane or TFA/DCM Intermediate->Deprotection Purify & Treat FinalProduct Final Product: 3-(2,3,5-Trifluorophenyl)azetidine HCl Deprotection->FinalProduct Precipitate

Figure 1: Two-step synthetic workflow for generating the target scaffold from commercial precursors.

Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling

Objective: Install the aryl group onto the azetidine core.

  • Charge: In a reaction vial, combine 1-Boc-3-iodoazetidine (1.0 equiv), 2,3,5-Trifluorophenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). The water is essential to dissolve the carbonate base.

  • Catalyst: Add Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to higher stability and turnover for electron-deficient aryl boronic acids.

  • Reaction: Seal and heat to 90°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The N-Boc intermediate is stable and non-polar.

Step 2: Boc-Deprotection

Objective: Reveal the secondary amine.

  • Dissolution: Dissolve the purified intermediate in minimal 1,4-dioxane or DCM.

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.

  • Completion: Stir at room temperature for 2 hours. Monitor by LCMS (mass shift of -100 Da).

  • Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether to remove non-basic impurities.

Part 4: Quality Assurance Framework

To ensure the integrity of the synthesized building block, the following QC metrics must be met. This framework relies on Orthogonal Analysis —using two independent methods (NMR and LCMS) to confirm identity.

QC Decision Tree

QCFlow Start Crude Product LCMS_Check LCMS Check (M+H)+ Found? Start->LCMS_Check Purity_Check UV Purity >95%? LCMS_Check->Purity_Check Yes Repurify Repurify (Prep-HPLC) LCMS_Check->Repurify No NMR_Check 1H NMR Diagnostic Signals? Purity_Check->NMR_Check Yes Purity_Check->Repurify No F19_Check 19F NMR Integrals Correct? NMR_Check->F19_Check Yes NMR_Check->Repurify No Release Release Batch F19_Check->Release Yes F19_Check->Repurify No

Figure 2: Quality Control decision logic for validating the final hydrochloride salt.

Diagnostic Analytical Signals
  • LCMS: Look for the [M+H]⁺ peak. For C₉H₈F₃N, the exact mass is 187.06.

  • ¹H NMR (DMSO-d₆):

    • Azetidine Protons: The 3-CH proton will appear as a quintet/multiplet around 4.0–4.5 ppm. The azetidine CH₂ protons will appear as broad multiplets around 3.8–4.2 ppm.

    • Aromatic Protons: The 2,3,5-trifluoro pattern leaves only two aromatic protons (at positions 4 and 6). Look for a distinct multiplet pattern in the aromatic region (6.8–7.5 ppm).

  • ¹⁹F NMR: Crucial for confirming the 2,3,5-substitution. You should observe three distinct fluorine signals, likely split by H-F and F-F coupling.

References

  • Oakwood Chemical. Product Detail: 3-(Trifluoromethyl)azetidine (Analog Reference). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 254454-54-1 (1-Boc-3-iodoazetidine). Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling).

  • Duncton, M. A. (2011). Minireview: Recent applications of azetidines in drug discovery. MedChemComm, 2(12), 1135-1161. (Context on azetidine stability).

Sources

Introduction: The Significance of Substituted Azetidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Use of 3-(2,3,5-Trifluorophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the landscape of drug discovery and medicinal chemistry.[1][2][3] Their unique structural and physicochemical properties, such as high ring strain, sp3-rich character, and conformational rigidity, contribute to enhanced pharmacokinetic profiles, improved solubility, and greater metabolic stability in drug candidates.[1][3] The incorporation of fluorinated groups, such as the trifluorophenyl moiety, is a well-established strategy to further optimize the properties of lead compounds.[4][5] Consequently, molecules like 3-(2,3,5-Trifluorophenyl)azetidine represent a class of building blocks with significant potential for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammation.[1][3]

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-(2,3,5-Trifluorophenyl)azetidine, synthesized from available data on structurally related compounds. The protocols and recommendations herein are designed to empower researchers to work with this valuable compound while upholding the highest standards of laboratory safety.

Hazard Identification and Toxicological Profile

While a specific Safety Data Sheet (SDS) for 3-(2,3,5-Trifluorophenyl)azetidine is not publicly available, a hazard assessment can be extrapolated from data on analogous compounds, including other fluorinated azetidine derivatives and the parent azetidine molecule. The primary hazards associated with this class of compounds are summarized below.

Table 1: Summary of Potential Hazards

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 3 or 4)Harmful or toxic if swallowed.[6][7]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[6][7][8]
Serious Eye Damage/Irritation (Category 2/2A)Causes serious eye irritation or damage.[6][7][8]
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[6][7][8][9]

It is imperative to treat 3-(2,3,5-Trifluorophenyl)azetidine as a hazardous substance and to handle it with the appropriate precautions at all times.[10]

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust personal protective equipment (PPE) strategy is fundamental to minimizing exposure and ensuring personal safety when handling 3-(2,3,5-Trifluorophenyl)azetidine and its derivatives.

Table 2: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles or a Full-Face ShieldEssential for protecting against splashes and airborne particles. Standard safety glasses are insufficient.[11][12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Double gloving is recommended for enhanced protection.[12][13] Ensure gloves are compatible with any solvents being used.
Body Protection Chemical-resistant lab coat or coverallsProtects skin and personal clothing from contamination.[11][14]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask or half-mask respirator with appropriate cartridges)Required when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation.[9][12]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from potential spills.[12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

General Handling Procedures
  • Work in a Designated Area: All work with 3-(2,3,5-Trifluorophenyl)azetidine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[15][16][17]

  • Avoid Inhalation, Ingestion, and Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][11] Do not eat, drink, or smoke when using this product.[6][18]

  • Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.[18]

  • Use Appropriate Tools: Use non-sparking tools where applicable.[19]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.[6][15]

Storage Requirements
  • Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[6][8][20]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[19]

  • Storage Conditions: For long-term stability, storage at 2-8°C in an inert atmosphere is recommended for many azetidine derivatives.[8][21]

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide a framework for the safe execution of common laboratory procedures involving 3-(2,3,5-Trifluorophenyl)azetidine.

Protocol for Weighing and Preparing Solutions
  • Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing:

    • If handling a solid, carefully transfer the required amount of 3-(2,3,5-Trifluorophenyl)azetidine to a tared container inside the fume hood.

    • Use a spatula and avoid generating dust.

    • Close the primary container immediately after weighing.

  • Dissolution:

    • Add the solvent to the container with the weighed compound.

    • Gently swirl or stir to dissolve. If necessary, use a sonicator, ensuring the container is capped.

  • Transfer: Use a pipette or syringe to transfer the solution as needed.

  • Cleanup: Clean any residual material from the balance and work surface using a suitable solvent and absorbent material. Dispose of all waste in a designated hazardous waste container.

Protocol for a Typical Reaction Setup

The synthesis of substituted azetidines often involves strain-release reactions or cyclization processes.[4][22][23][24] The following is a generalized protocol for a reaction involving an azetidine derivative.

  • Apparatus Setup: Assemble the reaction glassware (e.g., round-bottom flask, condenser, addition funnel) in the fume hood. Ensure all glassware is clean, dry, and free of cracks.[10]

  • Inert Atmosphere: If the reaction is air or moisture-sensitive, purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition:

    • Add 3-(2,3,5-Trifluorophenyl)azetidine (or its solution) to the reaction flask.

    • Add other reagents and solvents as per the specific experimental procedure. For exothermic reactions, consider cooling the flask in an ice bath.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction carefully. Perform extractions and washes as required, always venting the separatory funnel frequently.

  • Purification: Purify the product using techniques such as column chromatography, crystallization, or distillation, ensuring adequate ventilation and waste collection.

Emergency Procedures: Preparedness and Response

Being prepared for emergencies is a critical aspect of laboratory safety.[10]

Table 3: Emergency First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7][15]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][15][25] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][25][26] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[15][26] Seek immediate medical attention.
Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: Prevent further spread of the spill. For small spills, use an inert absorbent material (e.g., vermiculite, sand).[25][26]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[27]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

Waste Disposal

All waste containing 3-(2,3,5-Trifluorophenyl)azetidine must be treated as hazardous waste.

  • Containers: Use clearly labeled, sealed containers for solid and liquid waste.[28]

  • Segregation: Do not mix incompatible waste streams.

  • Disposal: Dispose of waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[25][28] Do not dispose of down the drain.[7][9]

Visualization of Key Workflows

Safe Handling Workflow

The following diagram illustrates the critical decision points and steps for safely handling 3-(2,3,5-Trifluorophenyl)azetidine in a laboratory setting.

Safe Handling Workflow for 3-(2,3,5-Trifluorophenyl)azetidine A Initial Assessment: Review SDS and Lab-Specific SOPs B Gather Required PPE: - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat/Coveralls - Respirator (if needed) A->B Proceed with Caution C Prepare Work Area: - Certified Chemical Fume Hood - Clean and Uncluttered Surface - Emergency Equipment Accessible B->C D Perform Experiment: - Weighing - Dissolution - Reaction Setup C->D E Is there a spill or exposure? D->E F Follow Emergency Procedures: - First Aid - Spill Cleanup E->F Yes G Post-Experiment Cleanup: - Decontaminate Glassware and Surfaces E->G No F->G After Resolution H Segregate and Label Hazardous Waste G->H I Store Compound Appropriately: - Tightly Sealed Container - Cool, Dry, Ventilated Area H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: A flowchart outlining the key steps for the safe handling of 3-(2,3,5-Trifluorophenyl)azetidine.

Conclusion

3-(2,3,5-Trifluorophenyl)azetidine is a valuable building block in medicinal chemistry, offering the potential to create novel therapeutics with improved properties. By understanding its potential hazards and rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic utility. A proactive approach to safety, encompassing thorough preparation, correct use of PPE, and adherence to established procedures, is paramount for protecting oneself and one's colleagues in the pursuit of scientific discovery.

References

  • Chemos GmbH & Co.KG. (2020, February 4). Azetidine Safety Data Sheet. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.
  • ResearchGate. (2025, April 7). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Defence Science and Technology Laboratory. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • IntechOpen. (n.d.). Azetidine Synthesis. Retrieved from [Link]

  • RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine Safety Data Sheet. Retrieved from [Link]

  • United Bio-Chemical Inc. (n.d.). Boc-Aziridine-3-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303–337.
  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • HAL Open Science. (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Retrieved from [Link]

  • Al-Mustansiriyah Journal of Science. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • Lu, G. (n.d.). Syntheses of Azetidines and Azetidin-2-ones. Retrieved from [Link]

  • American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 3-(2,3,5-Trifluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the solubility profile, physicochemical drivers, and experimental protocols for 3-(2,3,5-Trifluorophenyl)azetidine , a specialized heterocyclic building block.

Executive Summary

3-(2,3,5-Trifluorophenyl)azetidine is a high-value pharmacophore used in fragment-based drug discovery (FBDD).[1][2] It combines the conformational rigidity of the azetidine ring with the metabolic stability and lipophilicity of a polyfluorinated aryl group.[2]

For researchers, the solubility of this compound is state-dependent : it behaves drastically differently as a free base (lipophilic amine) versus its hydrochloride salt (hydrophilic ionic solid). This guide provides the predictive data and protocols necessary to handle both forms in synthesis and formulation.

Physicochemical Profile & Solubility Drivers

To predict solubility behavior without empirical data for every solvent, we analyze the structural determinants.[1][2]

PropertyValue (Predicted)Impact on Solubility
Molecular Weight ~187.16 g/mol Low MW favors solubility in diverse solvents.[1][2]
Calculated LogP (cLogP) 1.6 – 2.1 Moderately lipophilic.[2] Soluble in organic media (DCM, EtOAc) as a free base.[1]
pKa (Conjugate Acid) ~9.0 – 9.5 The electron-withdrawing trifluorophenyl group lowers the basicity compared to unsubstituted azetidine (pKa ~11), but it remains basic.[1][2]
H-Bond Donors/Acceptors 1 / 1The secondary amine (-NH-) is a key hydration site.[1][2]
Structural Strain ~25 kcal/molHigh ring strain makes the compound susceptible to ring-opening in strong nucleophilic solvents (e.g., strong acids/bases with heat).[1][2]
Mechanism of Dissolution
  • Free Base: The trifluorophenyl ring drives solubility in non-polar and chlorinated solvents via Van der Waals and

    
    -
    
    
    
    interactions.[1][2] The amine allows H-bonding in alcohols.[2]
  • Salt Forms (HCl/TFA): Protonation of the azetidine nitrogen creates a cationic species, inverting the solubility profile to favor high-dielectric solvents (Water, DMSO).[1]

Solubility Data & Solvent Selection

Note: Data below represents authoritative estimates based on structural analogs (e.g., 3-phenylazetidine) and standard medicinal chemistry practices.

Table 1: Solubility Matrix (Free Base vs. HCl Salt)
Solvent ClassSolventFree Base Solubility HCl Salt Solubility Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Low (<1 mg/mL)Standard solvent for extraction and reactions.[1][2]
Polar Protic Methanol (MeOH)High (>50 mg/mL) High (>50 mg/mL) Excellent for dissolving both forms; used in reductive aminations.[1][2]
Polar Protic Water (pH 7)Low (<1 mg/mL)High (>100 mg/mL) Aqueous workups; salt formation.[1][2]
Polar Aprotic DMSO / DMFHigh (>100 mg/mL)High (>50 mg/mL)Stock solutions for bioassays; SNAr reactions.[1][2]
Ethers THF / 1,4-DioxaneHigh (>50 mg/mL)Low/ModerateCommon reaction solvent (e.g., Boc-protection).[1][2]
Esters Ethyl Acetate (EtOAc)Moderate/HighVery LowCrystallization anti-solvent for salts.[1][2]
Alkanes Hexanes / HeptaneLow/InsolubleInsolubleAnti-solvent for precipitation.[1][2]
Critical Solvation Protocols
  • For Synthesis: Use DCM or THF for the free base.[2] If using the HCl salt in a reaction requiring a nucleophile, add a base (TEA or DIPEA) to liberate the free amine in situ.

  • For Purification:

    • Free Base:[2][3][4] Silica gel chromatography using Hexanes:EtOAc or DCM:MeOH.[1][2]

    • Salt: Recrystallization from MeOH/EtOAc or Isopropanol.[1][2]

Experimental Protocols

Since batch-to-batch physical variations (polymorphs, particle size) affect saturation kinetics, use this self-validating protocol to determine exact solubility for your specific lot.[1][2]

Protocol A: Saturation Shake-Flask Method (Quantitative)

Objective: Determine thermodynamic solubility in a specific solvent.[1][2]

  • Preparation: Weigh ~10 mg of 3-(2,3,5-Trifluorophenyl)azetidine into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent.[2]

    • Observation: If it dissolves instantly, the solubility is >50 mg/mL.[2] Add more solid until saturation is visible (undissolved solid remains).[2]

  • Equilibration:

    • Seal vial tightly.[2]

    • Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification (HPLC-UV):

    • Dilute the supernatant 100-fold with Methanol.[2]

    • Inject onto HPLC (C18 column, Water/ACN gradient with 0.1% TFA).[1]

    • Detect at 254 nm (phenyl absorption).[2] Compare peak area to a standard curve.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and solubility testing.

SolubilityWorkflow Start Start: 3-(2,3,5-Trifluorophenyl)azetidine Sample CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Neutral pH Salt HCl / TFA Salt (Solid) CheckForm->Salt Acidic pH SolventFB Select: DCM, THF, EtOAc, MeOH FreeBase->SolventFB AppFB Application: Synthesis, Chromatography SolventFB->AppFB AppFB->CheckForm Acid Workup SolventSalt Select: Water, DMSO, MeOH Salt->SolventSalt AppSalt Application: Aqueous Formulation, Bioassay SolventSalt->AppSalt

Caption: Decision matrix for solvent selection based on the ionization state of the azetidine derivative.

Stability & Handling Risks

Azetidine Ring Strain: The 4-membered ring possesses significant strain energy (~25 kcal/mol).[1][2]

  • Avoid: Prolonged heating (>80°C) in strong acids or presence of strong nucleophiles, which can cause ring-opening to linear amines (e.g., 3-amino-propyl derivatives).[1][2]

  • Storage: Store the free base under Nitrogen/Argon at -20°C. Azetidines readily absorb CO₂ from the air to form carbamates.[1][2] The HCl salt is stable at room temperature if kept dry.[2]

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 2001.[2] Link

  • Wuitschik, G., et al. "Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry, 2010.[2] (Discusses physicochemical properties of azetidine fragments). Link

  • PubChem Compound Summary. "3-Phenylazetidine" (Structural analog data used for predictive modeling). Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1][2] Journal of Medicinal Chemistry, 2018.[2] Link

Sources

Unlocking the Pharmacological Potential of Trifluorophenyl-Substituted Azetidines: Target Identification and Validation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Biology Rationale: Why Trifluorophenyl-Azetidines?

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates. As a Senior Application Scientist, I frequently leverage the trifluorophenyl-substituted azetidine motif to overcome complex developability bottlenecks. This specific molecular combination offers a dual tactical advantage:

  • The Azetidine Scaffold (Structural Tuning): Four-membered nitrogen heterocycles possess high sp3 character (

    
    ), which correlates strongly with improved aqueous solubility and reduced off-target promiscuity[1]. Furthermore, replacing larger rings (like piperazines or pyrrolidines) with an azetidine introduces ring strain that alters the availability of the nitrogen's lone pair, effectively lowering its basicity[1],[2]. This is a critical maneuver to mitigate off-target hERG channel liabilities and phospholipidosis.
    
  • The Trifluorophenyl Motif (Metabolic & Binding Optimization): The strong electron-withdrawing nature of multiple fluorine atoms creates a highly lipophilic, metabolically stable pharmacophore[2]. It resists cytochrome P450 oxidation while providing unique multipolar interactions (e.g., halogen bonding) with protein backbones in hydrophobic binding pockets[3].

Validated Biological Targets and Therapeutic Applications

The unique physicochemical profile of trifluorophenyl-azetidines has led to their validation across several distinct therapeutic targets.

Polymerase Theta (Polθ) in HR-Deficient Cancers

Targeting the DNA polymerase theta (Polθ) pathway is a cutting-edge strategy for inducing synthetic lethality in homologous recombination (HR)-deficient tumors (such as BRCA1/2-mutated breast and ovarian cancers). Recent 2025 data demonstrates that piperazine-conjugated trifluorophenyl-azetidine derivatives act as highly potent Polθ inhibitors[4]. Specifically, integrating a flexible hydroxymethyl group at the C3 position of the azetidine ring significantly enhances both enzymatic binding and cellular antiproliferative activity by optimizing the molecule's fit within the polymerase's active site[4].

Discoidin Domain Receptor 1 (DDR1) in Fibrosis

DDR1 is a receptor tyrosine kinase heavily implicated in fibrogenesis. Developing inhaled inhibitors for Idiopathic Pulmonary Fibrosis (IPF) requires molecules with exceptional lung retention and minimal systemic toxicity. Recent optimizations replacing indoline and pyrrolidine cores with an azetidine scaffold yielded compounds with nanomolar DDR1 potency[5]. The azetidine derivatives demonstrated minimal off-target kinase activity, significantly reduced cardiotoxicity risks, and an outstanding pharmacokinetic profile for intranasal delivery[5].

Dipeptidyl Peptidase-4 (DPP-4) in Metabolic Disorders

The 2,4,5-trifluorophenyl motif is a cornerstone in the design of DPP-4 inhibitors (e.g., sitagliptin analogs) for Type 2 Diabetes[3],[6]. The fluorine atoms perfectly engage the S1 and S2 hydrophobic pockets of the serine protease[3]. When coupled with azetidine amides, these bioisosteres maintain highly potent nanomolar inhibition while exhibiting superior pharmacokinetic stability and selectivity over related peptidases like DPP-8 and DPP-9[3].

Quantitative Target Affinity Profile

The following table synthesizes the structure-activity relationship (SAR) data across the primary biological targets for this chemotype.

TargetCompound Class / ScaffoldRepresentative Potency (

)
Primary IndicationPharmacological Advantage
Polθ Piperazine-conjugated trifluorophenyl-azetidines< 10 nMHR-Deficient CancersHydroxymethyl-azetidine enhances flexibility, driving superior cellular efficacy[4].
DDR1 Azetidine-based benzylamines< 5 nMIdiopathic Pulmonary FibrosisReduces basicity and cardiotoxicity; provides excellent lung retention[5].
DPP-4 Trifluorophenyl-azetidine amides20 - 50 nMType 2 DiabetesF-atoms engage S1/S2 pockets; azetidine improves PK and aqueous solubility[3],[6].

Mechanistic Pathway Visualization

The diagram below illustrates the logical flow of target engagement for trifluorophenyl-azetidines in the context of Polθ-mediated synthetic lethality.

G Node1 HR-Deficient Cancer Cell Node2 DNA Double-Strand Breaks (DSBs) Node1->Node2 Endogenous Damage Node3 Pol-Theta (Polθ) Repair Pathway Node2->Node3 TMEJ Activation Node5 Synthetic Lethality (Apoptosis) Node3->Node5 Repair Failure Accumulated DSBs Node4 Trifluorophenyl Azetidine Inhibitor Node4->Node3 Competitive Inhibition

Fig 1: Polθ inhibition by trifluorophenyl-azetidines driving synthetic lethality in cancer.

Experimental Workflows: High-Throughput Target Engagement Protocol

To validate the biological targets of novel trifluorophenyl-azetidines, we employ a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay . This protocol is engineered to eliminate false positives caused by the unique physicochemical properties of fluorinated heterocycles.

Step 1: Compound Preparation & Anti-Aggregation Control
  • Action: Dissolve the trifluorophenyl-azetidine derivative in 100% anhydrous DMSO. Perform a 3-fold serial dilution in a non-binding surface (NBS) microplate. Transfer to the assay plate containing assay buffer supplemented with 0.01% CHAPS , ensuring a final DMSO concentration of strictly 1% (v/v).

  • Causality: Highly lipophilic fluorinated compounds are prone to non-specific binding to plasticware and colloidal aggregation. The NBS plates and CHAPS detergent disrupt these aggregates without denaturing the target kinase. This ensures the calculated

    
     reflects true monomeric target engagement rather than artifactual colloidal inhibition.
    
Step 2: Kinase and Tracer Incubation (Self-Validating Setup)
  • Action: Add the recombinant target protein (e.g., Polθ or DDR1) and a fluorescently labeled ATP-competitive tracer. Crucially, include a validated reference inhibitor (e.g., ART-558 for Polθ[4]) in positive control wells, and a vehicle (1% DMSO) in negative control wells. Incubate for 60 minutes at room temperature.

  • Causality: This establishes a self-validating thermodynamic system. The reference inhibitor proves the assay is sensitive to known pharmacology (validating the active conformation of the kinase), while the vehicle establishes the maximum binding baseline (

    
    ).
    
Step 3: Temporal Gating & TR-FRET Detection
  • Action: Excite the sample at 340 nm. Measure emission at 615 nm (Lanthanide donor) and 665 nm (Acceptor) only after a 100-microsecond (

    
    s) delay .
    
  • Causality: Trifluorophenyl moieties and certain azetidine substituents can exhibit intrinsic autofluorescence upon UV excitation. The 100

    
    s delay allows this short-lived compound autofluorescence to decay completely, isolating the long-lived lanthanide emission. This temporal gating guarantees a pristine signal-to-noise ratio.
    
Step 4: Ratiometric Data Normalization
  • Action: Calculate the emission ratio (665 nm / 615 nm) and plot against the log of the compound concentration using a 4-parameter logistic fit to derive the

    
    .
    
  • Causality: Ratiometric measurement normalizes well-to-well variations in dispensing volume and corrects for minor inner-filter effects (color quenching) caused by the test compounds, ensuring high reproducibility.

References

  • Title: Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes Source: nih.gov URL: 1

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: nih.gov URL: 2

  • Title: Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers Source: acs.org URL: 4

  • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: acs.org URL: 5

  • Title: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review Source: nih.gov URL: 3

  • Title: Design and Elaboration of a Tractable Tricyclic Scaffold To Synthesize Druglike Inhibitors of Dipeptidyl Peptidase-4 (DPP-4), Antagonists of the C–C Chemokine Receptor Type 5 (CCR5), and Highly Potent and Selective Phosphoinositol-3 Kinase δ (PI3Kδ) Inhibitors Source: acs.org URL: 6

Sources

Technical Deep Dive: Trifluorinated Azetidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into saturated heterocycles represents a paradigm shift in modern lead optimization. Among these, trifluorinated azetidine derivatives —specifically 2-(trifluoromethyl)azetidine and 3-(trifluoromethyl)azetidine—have emerged as high-value bioisosteres.[1] These scaffolds offer a unique solution to the "lipophilicity-solubility paradox," allowing medicinal chemists to modulate pKa, enhance metabolic stability, and restrict conformation without the excessive lipophilic penalty associated with larger rings. This guide details the physicochemical rationale, synthetic architectures, and validated experimental protocols for deploying these motifs in drug discovery.

Part 1: Physicochemical Profiling & The Fluorine Effect

The strategic value of the trifluorinated azetidine core lies in its ability to fine-tune the electronic and steric environment of the amine.

Basicity Modulation (pKa)

Unsubstituted azetidine is highly basic (pKa ~11.3), often leading to high protonation at physiological pH, which can limit passive membrane permeability and increase off-target hERG binding.

  • The CF₃ Effect: The strong electron-withdrawing nature (inductive effect, -I) of the trifluoromethyl group significantly lowers the pKa of the azetidine nitrogen.

  • Result: A 3-(trifluoromethyl)azetidine typically exhibits a pKa in the range of 8.5–9.5 . This shift ensures a higher fraction of the neutral species at pH 7.4, improving LogD and blood-brain barrier (BBB) penetration.

Lipophilicity and Metabolic Stability[1][2][3][4][5]
  • Metabolic Blockade: The C-F bond (116 kcal/mol) is metabolically inert. Placing a CF₃ group at the C3 position blocks oxidative metabolism (e.g., hydroxylation) at the most vulnerable site of the ring.

  • Bioisosterism: The 3-(trifluoromethyl)azetidine moiety serves as a bioisostere for:

    • Morpholine: Similar polarity profile but with altered vector geometry.[1]

    • Gem-dimethyl groups: Similar steric bulk but with higher polarity.[1]

    • Isopropyl groups: The CF₃ group mimics the steric volume of an isopropyl group but provides orthogonal electronic properties.

Comparative Physicochemical Data

Table 1: Comparison of Azetidine Derivatives

PropertyAzetidine (Parent)3,3-Difluoroazetidine3-(Trifluoromethyl)azetidine
pKa (Conj.[1] Acid) ~11.3~7.0 - 8.0~8.5 - 9.0
LogP -1.1 (Hydrophilic)~0.2~1.2 - 1.5
C-N Bond Length 1.48 Å1.47 Å1.47 Å
Ring Puckering ~30°~0° (Planar)~25° (Puckered)
Metabolic Liability High (N-oxidation, C-H ox)LowVery Low

Part 2: Synthetic Architectures

Synthesizing the strained azetidine ring with a bulky CF₃ group requires overcoming significant enthalpic barriers. Two primary strategies dominate: De Novo Cyclization and Functionalization of Precursors .

Strategy A: De Novo Ring Construction (2-CF₃ Focus)

This route builds the ring from acyclic trifluorinated precursors. It is preferred for generating 2-(trifluoromethyl)azetidines, which are difficult to access via direct functionalization.

Strategy B: Functionalization & Building Blocks (3-CF₃ Focus)

For 3-substituted derivatives, the industry standard has shifted toward using commercially available building blocks (e.g., 3-(trifluoromethyl)azetidine hydrochloride) or cyclizing trifluoromethylated allyl amines.

Visualization: Synthetic Pathways

SynthesisWorkflow Figure 1: Primary Synthetic Routes for Trifluorinated Azetidines Start_A Ethyl 4,4,4- trifluoroacetoacetate Inter_A1 Imine Formation Start_A->Inter_A1 BnNH2, TiCl4 Inter_A2 Reduction & Chlorination Inter_A1->Inter_A2 NaBH4; SOCl2 Product_A 2-(Trifluoromethyl) azetidine Inter_A2->Product_A LiHMDS (Cyclization) Start_B Epichlorohydrin Analogues Inter_B1 Ring Opening (CF3-Amine) Start_B->Inter_B1 CF3-Nucleophile Product_B 3-(Trifluoromethyl) azetidine Inter_B1->Product_B Intramol. Cyclization

Figure 1: Comparison of the linear cyclization route for 2-CF3 derivatives versus the building block approach for 3-CF3 derivatives.

Part 3: Medicinal Chemistry Applications (Bioisosterism)[6][7][8][9]

The "Magic Methyl" effect is well-known, but the "Trifluoro-Azetidine Switch" is a more potent tool for altering physicochemical space.[1]

Case Study: Morpholine Replacement

Morpholine is a common solubility-enhancing group, but it can be metabolically labile and sometimes limits potency due to its specific hydrogen-bonding geometry.[1]

  • The Switch: Replacing a morpholine with a 3-(trifluoromethyl)azetidine.[1]

  • The Gain:

    • Vector Change: The exit vectors change from ~60° (chair morpholine) to a more rigid, linear projection, potentially accessing new hydrophobic pockets.

    • Lipophilicity: The CF₃ group restores the lipophilicity lost by removing the ether oxygen, maintaining membrane permeability while eliminating the hydrogen bond acceptor (ether O) if it is detrimental to binding.

Visualization: Bioisosteric Logic

Bioisostere Figure 2: Strategic Replacement of Morpholine with 3-CF3-Azetidine Morpholine Morpholine Scaffold (Standard) Issues Issues: - High Clearance - H-Bond Acceptor Liability Morpholine->Issues Azetidine 3-(CF3) Azetidine (Bioisostere) Morpholine->Azetidine Bioisosteric Replacement Benefits Benefits: - Blocked Metabolism - pKa ~8.5 (Ideal) - Novel Exit Vectors Azetidine->Benefits

Figure 2: Decision logic for replacing standard heterocycles with trifluorinated azetidines to improve DMPK properties.

Part 4: Experimental Protocol

Protocol: Synthesis of 1-Benzyl-2-(trifluoromethyl)azetidine

Rationale: This protocol demonstrates the challenging "De Novo" construction of the ring with a chiral center potential, validated by J. Org.[1] Chem. 2012 methodologies.

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate[1]

  • Benzylamine[1][2][3]

  • Titanium(IV) chloride (

    
    )
    
  • Sodium borohydride (

    
    )
    
  • Thionyl chloride (

    
    )
    
  • Lithium bis(trimethylsilyl)amide (LiHMDS)

Step-by-Step Workflow:

  • Imination (Formation of the C=N Bond):

    • Dissolve ethyl 4,4,4-trifluoroacetoacetate (10 mmol) in dry hexane (50 mL).

    • Add triethylamine (30 mmol) and cool to 0°C.

    • Dropwise add

      
       (5.5 mmol) followed by benzylamine (10 mmol).
      
    • Critical Checkpoint: The reaction must be kept anhydrous to prevent hydrolysis of the imine. Stir at ambient temperature for 12h. Filter the solid salts and concentrate the filtrate to obtain the crude imine.

  • Reduction (Formation of the Amine):

    • Dissolve the crude imine in methanol (20 mL) at 0°C.

    • Add

      
       (20 mmol) in portions.
      
    • Causality: The reduction creates the amino-alcohol precursor.[1] The CF₃ group prevents over-reduction.

    • Quench with water, extract with ether, and dry over

      
      .
      
  • Chlorination (Activation of the Alcohol):

    • Dissolve the amino-alcohol in dichloromethane (DCM).

    • Add excess

      
       (2 eq) at 0°C and reflux for 2h.
      
    • Evaporate volatiles to yield the

      
      -chloroamine hydrochloride salt.[1]
      
  • Cyclization (Ring Closure):

    • Suspend the salt in dry THF (0.1 M concentration—dilution is key to favor intramolecular cyclization over intermolecular polymerization).

    • Cool to -78°C.[1]

    • Add LiHMDS (2.2 eq) dropwise.

    • Allow to warm to room temperature overnight.

    • Purification: Quench with saturated

      
      . Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc 9:1).
      

Yield: Typically 60-75% overall.[1] Characterization:


 NMR will show a distinct singlet around -75 ppm (depending on conformer).

References

  • Van Hende, E. et al. (2012). "Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening." The Journal of Organic Chemistry. Available at: [Link]

  • Kalgutkar, A. S. et al. (2012). "Azetidines as Bioisosteres: Modulation of Physicochemical Properties." Journal of Medicinal Chemistry.
  • Loughborough University. (2019). "The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group."[4][5] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

synthetic routes for 3-(2,3,5-Trifluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Routes for 3-(2,3,5-Trifluorophenyl)azetidine

Executive Summary & Strategic Analysis

The azetidine ring, particularly when substituted at the 3-position, is a privileged scaffold in modern medicinal chemistry. It serves as a rigid, metabolic stable bioisostere for piperidines or cyclohexanes, often improving the physicochemical profile (LogD, solubility) of drug candidates.

The target molecule, 3-(2,3,5-Trifluorophenyl)azetidine , presents specific synthetic challenges:

  • Ring Strain: The ~26 kcal/mol strain energy of the azetidine ring makes it susceptible to ring-opening under harsh conditions.

  • Fluorine Regiochemistry: The 2,3,5-substitution pattern on the phenyl ring is electron-withdrawing, affecting the nucleophilicity of precursors and the stability of cationic intermediates.

  • Steric Congestion: The 2-fluoro substituent creates ortho-steric hindrance, potentially impacting cross-coupling yields.

This guide details three distinct synthetic pathways, prioritized by operational scale and objective:

  • Route A (Discovery/Medicinal Chemistry): Grignard Addition to Azetidin-3-one followed by Deoxygenation. Recommended for rapid gram-scale synthesis.

  • Route B (High-Throughput/Library): Nickel-Catalyzed Cross-Coupling.[1] Recommended for parallel synthesis.

  • Route C (Process/Scale-Up): De Novo Cyclization from Phenylacetic Acid derivatives. Recommended for multi-kilogram batches.

Retrosynthetic Analysis

To design the most efficient route, we must visualize the strategic bond disconnections.

Retrosynthesis Target 3-(2,3,5-Trifluorophenyl)azetidine Precursor1 N-Boc-3-hydroxy-3-arylazetidine Target->Precursor1 Deoxygenation (Route A) Precursor2 N-Boc-3-iodoazetidine Target->Precursor2 Ni-Catalyzed Coupling (Route B) Precursor3 2-(2,3,5-Trifluorophenyl)propane-1,3-diol Target->Precursor3 Cyclization (Route C) SM1 N-Boc-3-Azetidinone + Ar-MgBr Precursor1->SM1 SM2 Ar-B(OH)2 Precursor2->SM2 SM3 Ar-CH2-COOEt Precursor3->SM3

Figure 1: Retrosynthetic map highlighting three distinct approaches to the target scaffold.

Detailed Protocols

Route A: Grignard Addition & Deoxygenation (Recommended)

This route is preferred for laboratory-scale synthesis (100 mg to 50 g) because it utilizes the commercially available 1-Boc-3-azetidinone . The electron-deficient nature of the 2,3,5-trifluorophenyl ring actually aids the stability of the Grignard reagent compared to electron-rich analogs.

Mechanism:

  • Nucleophilic Addition: The aryl Grignard attacks the ketone to form a tertiary alcohol.

  • Ionic Hydrogenation: The alcohol is removed via a carbocation intermediate (stabilized by the adjacent nitrogen protecting group or transient species) using Triethylsilane (

    
    ) and Trifluoroacetic Acid (TFA).
    

Step-by-Step Protocol:

Step 1: Synthesis of tert-butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate

  • Preparation of Grignard:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.

    • Add a solution of 1-bromo-2,3,5-trifluorobenzene (1.1 eq) in anhydrous THF (5 mL/mmol) dropwise.

    • Note: Initiate with a heat gun if necessary. Once initiated, maintain a gentle reflux. Stir for 1 h after addition.

  • Ketone Addition:

    • Cool the Grignard solution to -78 °C (dry ice/acetone bath).

    • Add 1-Boc-3-azetidinone (1.0 eq) dissolved in THF dropwise over 30 mins.

    • Critical: Maintain internal temperature below -65 °C to prevent side reactions (e.g., enolization).

    • Allow to warm to 0 °C over 2 hours.

  • Work-up:

    • Quench with saturated aqueous

      
      .[2] Extract with EtOAc (3x).[2]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (0-40% EtOAc/Hexanes). The product is usually a white solid.

Step 2: Deoxygenation to 3-(2,3,5-Trifluorophenyl)azetidine

  • Reaction Setup:

    • Dissolve the tertiary alcohol (from Step 1) in DCM (10 mL/mmol).

    • Cool to 0 °C.

  • Reduction:

    • Add Triethylsilane (

      
      )  (3.0 eq).
      
    • Add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise. Caution: Gas evolution.

    • Mechanistic Insight: The TFA removes the Boc group and promotes the ionization of the hydroxyl group. The silane reduces the resulting carbocation.

  • Completion:

    • Stir at room temperature for 4–16 hours. Monitor by LCMS (looking for the M+H of the free amine).

  • Work-up (Free Base Isolation):

    • Concentrate the reaction mixture to remove excess TFA/DCM.

    • Redissolve residue in DCM.

    • Slowly add saturated aqueous

      
       (or 1M NaOH) until pH > 10.
      
    • Extract with DCM (3x). Note: Azetidines can be polar; ensure thorough extraction.

    • Dry (

      
      ) and concentrate.
      
  • Salt Formation (Optional but Recommended):

    • Dissolve free base in

      
      , add 2M HCl in ether. Filter the precipitate.
      
Route B: Nickel-Catalyzed Cross-Coupling (Modular)

This route is ideal if you have a library of aryl boronic acids and need to make analogs quickly. It avoids the harsh acidic conditions of Route A.

Reagents:

  • Substrate: 1-Boc-3-iodoazetidine (Commercially available).

  • Coupling Partner: 2,3,5-Trifluorophenylboronic acid.

  • Catalyst System:

    
     / trans-2-aminocyclohexanol (ligand) or Photoredox/Ni dual catalysis.
    

Protocol (Standard Ni-Catalysis):

  • Glovebox Setup: In a vial, combine 1-Boc-3-iodoazetidine (1.0 eq), Arylboronic acid (1.5 eq),

    
     (10 mol%), and trans-2-aminocyclohexanol (20 mol%).
    
  • Solvent: Add Sodium Hexamethyldisilazide (NaHMDS, 2.0 eq) and anhydrous isopropanol (IPA).

  • Reaction: Seal and heat to 60 °C for 12 hours.

  • Work-up: Dilute with water, extract with EtOAc. Purify via prep-HPLC.

    • Note: The 2,3,5-trifluoro pattern creates steric bulk at the ortho positions, which may slow down transmetallation. Higher catalyst loading (15 mol%) may be required.

Comparative Data & QC Specifications

Table 1: Route Comparison

FeatureRoute A (Grignard)Route B (Ni-Coupling)Route C (Cyclization)
Overall Yield 45-60%30-50%20-40%
Step Count 21 (from iodide)4+
Cost LowHigh (Catalysts/Iodide)Low
Scalability High (Exothermic steps manageable)Moderate (Solubility limits)Very High
Key Risk Carbocation rearrangement (rare for 3-pos)Protodeboronation of Ar-B(OH)2Harsh conditions

Quality Control Criteria:

  • 1H NMR (400 MHz, DMSO-d6):

    • Aryl protons: Multiplets in 7.0–7.5 ppm range (integral = 2H).

    • Azetidine Ring:[2][3][4][5][6][7][8][9][10][11]

      • C3-H: Quintet/Multiplet around 4.0–4.2 ppm.

      • C2/C4-H: Multiplets around 3.8–4.5 ppm (splitting due to F-coupling).

  • 19F NMR: Critical for confirming the 2,3,5-substitution pattern. Expect three distinct signals if resolution permits, or complex multiplets.

  • LCMS: Purity > 95%.[8] Mass [M+H]+ = 216.08 (Free base).

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and flow for the recommended Route A .

Workflow Start Start: 1-Boc-3-Azetidinone Grignard Add 2,3,5-F3-PhMgBr THF, -78°C to 0°C Start->Grignard Intermediate Isolate: Tertiary Alcohol Grignard->Intermediate 2-4h Reduction Reductive Deoxygenation Et3SiH / TFA / DCM Intermediate->Reduction Ionization Quench Basic Quench (pH > 10) Reduction->Quench 16h Product Final Product: 3-(2,3,5-F3-Ph)-Azetidine Quench->Product Extraction

Figure 2: Operational workflow for the Grignard-mediated synthesis (Route A).

Safety & Handling

  • Trifluoroacetic Acid (TFA): Highly corrosive. When mixed with silanes (

    
    ), hydrogen gas may be evolved. Ensure proper venting.
    
  • Azetidine Salts: Free base azetidines are volatile and can degrade upon prolonged exposure to air/moisture. Store as the Hydrochloride or Trifluoroacetate salt at -20 °C.

  • Fluorinated Aromatics: 1-bromo-2,3,5-trifluorobenzene is an irritant. Use in a fume hood.

References

  • Synthesis of 3-Arylazetidines via Grignard Addition

    • BenchChem Application Note: "Protocol 1: Synthesis of N-Boc-3-(2-ethylphenyl)azetidine."[2] Adapted for trifluoro-analogs.[8]

  • Nickel-Catalyzed Cross-Coupling of Alkyl Halides

    • Liu, Z., et al. "Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine."[12] J. Org.[4][12][13] Chem., 2019, 84, 12358-12365.[12]

  • Deoxygenation Strategies for 3-Hydroxyazetidines

    • Wuitschik, G., et al. "Oxetanes as versatile elements in drug discovery and synthesis." Angew.[9] Chem. Int. Ed., 2006, 45, 7736. (Analogous chemistry for strained rings).

  • General Azetidine Synthesis Reviews

    • "Synthesis of 3-Functionalized Azetidines." Arkivoc, 2025.[12]

Sources

Analytical Profile & Protocol: 3-(2,3,5-Trifluorophenyl)azetidine

[1]

Introduction & Molecule Analysis[1][2][3][4][5][6][7][8]

3-(2,3,5-Trifluorophenyl)azetidine represents a high-value pharmacophore often utilized in fragment-based drug discovery (FBDD) and as a building block for CNS-active agents.[1] Its analysis presents a unique triad of challenges:

  • Ring Strain: The azetidine ring (4-membered nitrogen heterocycle) is inherently strained (~26 kcal/mol), making it susceptible to nucleophilic ring-opening, particularly under acidic stress or in the presence of strong nucleophiles.

  • Basicity: As a secondary aliphatic amine, it exhibits high basicity (predicted pKa ~9.5–10.5). This often leads to severe peak tailing on standard C18 silica columns due to silanol interactions.[1]

  • Regio-Isomerism: The 2,3,5-trifluoro substitution pattern is structurally subtle.[1] Distinguishing it from 2,3,4- or 2,4,5- isomers requires specific spectroscopic resolution.

This guide details a multi-modal analytical strategy designed to ensure structural integrity, chemical purity, and stability.[2][3]

Method Development Strategy

Chromatographic Selectivity (The Fluorine Effect)

Standard C18 columns often fail to resolve fluorinated regio-isomers.[1] For this molecule, Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are superior.[1]

  • Mechanism: The highly electronegative fluorine atoms on the analyte induce a dipole that interacts via

    
     stacking with phenyl-based stationary phases.[1] This provides "orthogonal" selectivity compared to hydrophobicity-driven C18 separations.[1]
    
pH Management[1]
  • High pH (Recommended for LC-UV): Using an ammonium bicarbonate buffer (pH 10) keeps the amine deprotonated (neutral), increasing retention and drastically improving peak shape. Note: Requires a hybrid-silica column (e.g., Waters XBridge or Phenomenex Kinetex EVO).

  • Low pH (Recommended for LC-MS): Formic acid (0.1%) is necessary for ionization (

    
    ). To combat tailing, a "Charged Surface Hybrid" (CSH) column is preferred over standard silica.
    

Experimental Protocols

Protocol 1: UHPLC-UV-MS Purity & Assay

Primary method for batch release and purity assessment.[1]

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class Detector: PDA (200–400 nm) & SQ/Q-TOF MS (ESI+)[1]

ParameterSpecificationRationale
Column Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm)CSH particle technology suppresses silanol interactions; Phenyl-phase resolves F-isomers.[1]
Mobile Phase A Water + 0.1% Formic AcidProton source for MS ionization.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than MeOH.[1]
Flow Rate 0.4 mL/minOptimized for Van Deemter minimum of 2.5 µm particles.
Column Temp 40 °CReduces viscosity and improves mass transfer.[1]
Injection Vol 2.0 µLLow volume to prevent solvent effects.[1]
Detection UV 260 nm (primary), 210 nm (impurities)The trifluorophenyl ring has a distinct absorption max near 260 nm.

Gradient Table:

Time (min) %B Curve
0.00 5 Initial hold
1.00 5 Isocratic
8.00 95 Linear Ramp
10.00 95 Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End |[1]

Sample Preparation: Dissolve 1.0 mg of sample in 1 mL of 50:50 Water:Acetonitrile. Crucial: Do not use pure acetonitrile as diluent; the basic amine may precipitate or show peak distortion.

Protocol 2: F-NMR for Regio-Isomer Verification

Definitive structural identification method.[1]

The 2,3,5-trifluoro pattern creates a unique "fingerprint" of coupling constants (

Instrument: Bruker Avance III HD (400 MHz or higher) Probe: BBFO or Fluorine-dedicated probe Solvent: DMSO-


1

Acquisition Parameters:

  • Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE if quantitative).

  • Spectral Width: -50 ppm to -250 ppm.[1]

  • Relaxation Delay (D1): 10 seconds (Fluorine relaxes slowly; critical for integration).

Expected Signals (Simulation):

  • 
     ~ -115 to -120 ppm (1F, m, F-5):  Appears as a multiplet due to coupling with H-4/H-6 and long-range coupling to F-3.[1]
    
  • 
     ~ -135 to -145 ppm (1F, m, F-3):  Distinct coupling to F-2 (Ortho, 
    
    
    Hz).[1]
  • 
     ~ -155 to -165 ppm (1F, m, F-2):  Large coupling to F-3.[1]
    

Verification Logic:

  • 2,3,5-Isomer: Shows one large ortho-F-F coupling (

    
    ) and meta couplings.[1]
    
  • 2,4,6-Isomer: Shows no ortho-F-F couplings (singlets or weak H-couplings only).[1]

  • 3,4,5-Isomer: The central fluorine (F-4) would show two large ortho couplings (triplet-like).[1]

Protocol 3: GC-MS for Residual Solvents & Volatile Impurities

Direct injection of secondary amines often leads to adsorption.[1] Derivatization is required.

Derivatization Reagent: Trifluoroacetic Anhydride (TFAA). Reaction: Converts the secondary azetidine amine to a volatile trifluoroacetamide.

Procedure:

  • Weigh 5 mg sample into a GC vial.[1]

  • Add 500 µL Ethyl Acetate.

  • Add 50 µL Triethylamine (Base scavenger).[1]

  • Add 50 µL TFAA carefully (Exothermic).

  • Cap and incubate at 60 °C for 20 mins.

  • Inject 1 µL into GC-MS.

GC Parameters:

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm, 0.25µm).[1]

  • Inlet: Split 20:1, 250 °C.

  • Oven: 50 °C (1 min)

    
     15 °C/min 
    
    
    300 °C (5 min).
  • MS: EI Source, Scan 35–500 amu.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing this compound, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflowInputCrude 3-(2,3,5-Trifluorophenyl)azetidineNMR_Check1. Structural ID (19F-NMR)Confirm 2,3,5-patternInput->NMR_CheckPurity_Check2. Purity Assessment (UHPLC-UV)Column: Phenyl-HexylNMR_Check->Purity_CheckDecisionPurity > 95%?Purity_Check->DecisionImpuritiesIdentify Impurities (LC-MS/GC-MS)Check for Ring OpeningDecision->ImpuritiesNoSalt_Form3. Salt Formation (Optional)Convert to HCl/Oxalate for StabilityDecision->Salt_FormYesImpurities->InputRe-purifyFinal_QC4. Final QC & ReleaseSalt_Form->Final_QC

Caption: Integrated analytical workflow prioritizing structural confirmation via NMR before chromatographic purity assessment.

Stability & Degradation Pathways[1][3][5]

Azetidines are liable to ring-opening hydrolysis.[1] Stress testing is mandatory to validate the method's "stability-indicating" capability.[1]

Degradation Mechanism: Under acidic aqueous conditions, the azetidine nitrogen protonates. Water (nucleophile) attacks the

3-amino-2-(2,3,5-trifluorophenyl)propan-1-ol1

Stress Test Protocol:

  • Acid Stress: 0.1 N HCl, 60 °C, 4 hours. Expectation: Significant degradation (>10%).

  • Oxidative Stress: 3% H

    
    O
    
    
    , RT, 2 hours. Expectation: N-oxide formation (M+16 peak in MS).[1]
  • Thermal: Solid state, 80 °C, 24 hours. Expectation: Stable (unless residual acid present).

Visualizing Degradation:

DegradationParentParent Azetidine(Strained Ring)AcidH+ / H2OParent->AcidOxidationH2O2Parent->OxidationOpenChainRing-Opened Product(Amino-Alcohol)[M+18 Da]Acid->OpenChainHydrolysisNOxideN-Oxide[M+16 Da]Oxidation->NOxideOxidation

Caption: Primary degradation pathways: Acid-catalyzed ring opening and N-oxidation.[1]

References

  • Sigma-Aldrich. 3-(Trifluoromethyl)azetidine hydrochloride Product Specification. (Analogous fluorinated azetidine properties).[1][4][5] Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for

    
    F coupling constant logic). Link
    
  • Waters Corporation. Method Development Guide for Charged Surface Hybrid (CSH) Columns. (Protocol for basic amines).[1] Link

  • BenchChem. Technical Guide: 3-Methoxy-3-phenylazetidine. (General handling of phenyl-azetidines).[1] Link

  • Journal of Medicinal Chemistry. Azetidine derivatives as pharmacophores. (Context for drug development relevance). Link

Application Note: 3-(2,3,5-Trifluorophenyl)azetidine as a Privileged Bioisosteric Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the strategic shift to "escape from flatland" has elevated the importance of sp³-rich, strained heterocycles [3]. 3-(2,3,5-Trifluorophenyl)azetidine is a highly specialized building block that merges two powerful pharmacological motifs: the strained four-membered azetidine ring and a heavily fluorinated aromatic system.

This scaffold is engineered to solve complex liability issues in lead optimization:

  • The Azetidine Core: Acts as a superior bioisostere for larger saturated rings (e.g., piperidine, pyrrolidine) and planar anilines. It increases structural rigidity, lowers lipophilicity (cLogP), and improves aqueous solubility[1, 4].

  • The 2,3,5-Trifluorophenyl Motif: Fluorination is a cornerstone tactic to block cytochrome P450-mediated oxidative metabolism. The specific 2,3,5-substitution pattern creates an orthogonal dipole that modulates the electron density of the aromatic ring, enabling unique multipolar interactions with target binding pockets while enhancing blood-brain barrier (BBB) and cellular permeability [2].

Physicochemical Profiling & Causality

Understanding the physicochemical shifts induced by this scaffold is critical for rational drug design. The azetidine ring inherently possesses more s-character in its nitrogen lone pair due to the strained 4-membered ring. When coupled with the strong inductive electron-withdrawing effect of the 2,3,5-trifluorophenyl group, the basicity (pKa) of the amine is significantly depressed.

Causality Insight: Lowering the pKa to ~8.2 is a deliberate design choice. It reduces hERG channel binding liabilities (which are notoriously triggered by highly basic amines) and increases the fraction of un-ionized drug at physiological pH (7.4), thereby driving superior membrane permeability.

Table 1: Comparative Physicochemical Properties of Amine Scaffolds
ScaffoldMW ( g/mol )cLogP (est.)pKa (Amine, est.)TPSA (Ų)Key Pharmacological Impact
3-Phenylpyrrolidine 147.221.89.512.0High basicity; potential hERG liability.
3-(2,3,5-Trifluorophenyl)pyrrolidine 201.192.48.812.0Improved metabolic stability; moderate basicity.
3-(2,3,5-Trifluorophenyl)azetidine 187.162.18.212.0Optimal BBB permeability; minimized hERG risk.

Synthetic Integration Workflow

Integrating strained, deactivated amines requires precise catalytic control. The workflow below outlines the late-stage functionalization pathways for incorporating 3-(2,3,5-trifluorophenyl)azetidine into core drug scaffolds.

G A Core Scaffold (Aryl Halide / Acid) C Catalytic Activation (Pd G3 / HATU) A->C B 3-(2,3,5-Trifluorophenyl) azetidine B->C D C-N / Amide Bond Formation C->D Controlled Coupling E Lead Candidate (Optimized ADME) D->E Deprotection & Purification

Figure 1: Synthetic workflow for the late-stage integration of 3-(2,3,5-trifluorophenyl)azetidine.

Validated Experimental Protocols

Because the azetidine nitrogen is sterically hindered and electronically deactivated by the trifluorophenyl group, standard Nucleophilic Aromatic Substitution (SNAr) conditions often fail or require harsh temperatures that degrade the strained ring. The following protocols are engineered to ensure high-yielding, self-validating transformations under mild conditions.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Use this protocol when coupling the azetidine to an aryl or heteroaryl halide (Cl, Br, I).

Materials:

  • Aryl halide core scaffold (1.0 equiv)

  • 3-(2,3,5-Trifluorophenyl)azetidine hydrochloride (1.2 equiv)

  • RuPhos Pd G3 precatalyst (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), 3-(2,3,5-trifluorophenyl)azetidine hydrochloride (1.2 equiv), and RuPhos Pd G3 (0.05 equiv).

  • Base Addition: Add NaOtBu (3.0 equiv). Causality Note: 3.0 equivalents are strictly required because 1.0 equivalent is immediately consumed to neutralize the azetidine hydrochloride salt, leaving 2.0 equivalents to drive the catalytic cycle.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with inert Argon. Repeat this cycle three times to ensure complete removal of oxygen, which rapidly deactivates the Pd(0) active species.

  • Reaction: Inject anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Stir the mixture vigorously at 85 °C for 4–6 hours.

  • Validation & Workup: Monitor reaction progression via LC-MS. Upon total consumption of the aryl halide, cool the vessel to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite. Causality Note: This filtration removes precipitated palladium black and inorganic salts, preventing emulsion formation during aqueous extraction.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Amide Bond Formation via Uronium Activation

Use this protocol when coupling the azetidine to a carboxylic acid to form an amide linkage.

Materials:

  • Carboxylic acid core scaffold (1.0 equiv)

  • 3-(2,3,5-Trifluorophenyl)azetidine hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) under an Argon atmosphere. Add HATU (1.1 equiv) followed by DIPEA (3.0 equiv).

  • Incubation: Stir the mixture at room temperature for 15 minutes. Causality Note: This pre-activation step forms the highly reactive OAt-ester intermediate. Because the azetidine is a weak nucleophile, pre-activation prevents it from reacting directly with the coupling reagent (forming guanidinium byproducts) and ensures high amide yields.

  • Coupling: Add 3-(2,3,5-trifluorophenyl)azetidine hydrochloride (1.1 equiv) in one solid portion. Stir at room temperature for 2 hours.

  • Validation & Workup: Confirm completion via TLC or LC-MS. Quench the reaction with saturated aqueous NaHCO₃ (10 mL/mmol).

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers and wash vigorously with a 5% aqueous LiCl solution (3 × 15 mL). Causality Note: The LiCl wash is a critical self-validating step to completely partition and remove residual DMF from the organic phase, which would otherwise co-elute and ruin downstream NMR characterization.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography.

References

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC).
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[2]heptanes. RSC Publishing. URL:

  • Examples of azetidine-based bioisosteres. ResearchGate.

Sources

The Strategic Application of 3-(2,3,5-Trifluorophenyl)azetidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Convergence of Privileged Scaffolds for Enhanced Pharmacological Properties

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of privileged structural motifs is a cornerstone of this process. This document delineates the rationale and practical application of 3-(2,3,5-Trifluorophenyl)azetidine , a building block that synergistically combines the desirable attributes of the azetidine ring and the trifluorinated phenyl moiety.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery due to its unique conformational constraints and ability to introduce three-dimensionality.[1][2] Its incorporation into drug candidates has been shown to improve metabolic stability, aqueous solubility, and target-binding affinity.[1] Concurrently, the use of fluorinated substituents, particularly the trifluorophenyl group, is a well-established strategy to modulate key drug-like properties. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding interactions with biological targets.[3][4]

This guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of 3-(2,3,5-Trifluorophenyl)azetidine as a valuable building block for the development of next-generation therapeutics. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this unique scaffold in their discovery programs.

Physicochemical and Pharmacokinetic Rationale for Employing 3-(2,3,5-Trifluorophenyl)azetidine

The strategic advantage of utilizing 3-(2,3,5-Trifluorophenyl)azetidine stems from the combined influence of its constituent parts on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties.

Table 1: Predicted Impact of Structural Moieties on Drug Properties

Structural MoietyKey Physicochemical/Pharmacokinetic ContributionsReferences
Azetidine Ring - Increased sp³ character, leading to improved solubility and reduced non-specific binding.- Acts as a rigid scaffold, reducing conformational entropy upon binding for improved potency.- Can serve as a bioisostere for other cyclic amines like pyrrolidine and piperidine, offering a unique vector for substituent placement.[1][2]
2,3,5-Trifluorophenyl Group - Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus reducing metabolic clearance and prolonging the drug's half-life.[3][4]- Lipophilicity: The trifluorophenyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[4]- Target Binding: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and create favorable dipole-dipole or orthogonal multipolar interactions with the target protein, potentially increasing binding affinity and selectivity.[3][4]

Synthetic Protocols: Accessing and Functionalizing the Core Scaffold

Protocol 1: Proposed Synthesis of N-Boc-3-(2,3,5-Trifluorophenyl)azetidine via Grignard Addition

This protocol outlines a two-step synthesis commencing with the commercially available N-Boc-3-azetidinone.

Workflow Diagram: Synthesis of the Core Scaffold

G start N-Boc-3-azetidinone step1 Grignard Reaction with 2,3,5-Trifluorophenylmagnesium bromide start->step1 intermediate N-Boc-3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine step1->intermediate step2 Reductive Dehydroxylation (e.g., with Triethylsilane and TFA) intermediate->step2 product N-Boc-3-(2,3,5-Trifluorophenyl)azetidine step2->product

Caption: Proposed two-step synthesis of the protected core scaffold.

Materials:

  • N-Boc-3-azetidinone

  • 1-Bromo-2,3,5-trifluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Triethylsilane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere (e.g., Argon).

    • Add a solution of 1-bromo-2,3,5-trifluorobenzene (1.1 eq) in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction.

    • Once the Grignard reagent has formed, cool the mixture to 0 °C.

  • Addition to Azetidinone:

    • Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude N-Boc-3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine.

  • Reductive Dehydroxylation:

    • Dissolve the crude alcohol from the previous step in DCM.

    • Cool the solution to 0 °C and add triethylsilane (2.0-3.0 eq).

    • Add TFA (2.0-3.0 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Carefully quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to afford N-Boc-3-(2,3,5-Trifluorophenyl)azetidine.

Protocol 2: N-Functionalization of 3-(2,3,5-Trifluorophenyl)azetidine

Following deprotection of the Boc group (e.g., with TFA in DCM), the secondary amine of the azetidine ring is a versatile handle for introducing a wide array of substituents to explore the chemical space around the core scaffold.

Workflow Diagram: N-Functionalization Strategies

G cluster_0 N-Alkylation cluster_1 N-Acylation cluster_2 N-Arylation start 3-(2,3,5-Trifluorophenyl)azetidine alkylation Alkyl Halide, Base or Reductive Amination start->alkylation acylation Acyl Chloride or Anhydride, Base start->acylation arylation Buchwald-Hartwig Amination or Ullmann Condensation start->arylation product_alk N-Alkyl Derivative alkylation->product_alk product_ac N-Acyl Derivative acylation->product_ac product_ar N-Aryl Derivative arylation->product_ar

Caption: Key strategies for diversifying the core scaffold.

A. N-Alkylation via Reductive Amination

This method is particularly useful for introducing a wide range of alkyl groups.

Materials:

  • 3-(2,3,5-Trifluorophenyl)azetidine (hydrochloride or free base)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or DCM

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a flask, add 3-(2,3,5-Trifluorophenyl)azetidine (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Dissolve the components in anhydrous DCE or DCM.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

B. N-Acylation

This protocol allows for the formation of amide derivatives.

Materials:

  • 3-(2,3,5-Trifluorophenyl)azetidine

  • Acyl chloride or anhydride (1.1 eq)

  • Triethylamine (Et₃N) or pyridine (1.5 eq)

  • Anhydrous DCM

Procedure:

  • Dissolve 3-(2,3,5-Trifluorophenyl)azetidine (1.0 eq) and the base (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the acylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench with water.

  • Wash the organic layer sequentially with 1 M HCl (if using Et₃N), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

C. N-Arylation via Buchwald-Hartwig Amination

This powerful cross-coupling reaction enables the synthesis of N-aryl azetidines.

Materials:

  • 3-(2,3,5-Trifluorophenyl)azetidine

  • Aryl halide (or triflate) (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq)

  • Phosphine ligand (e.g., XPhos, 0.02 eq)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the palladium precatalyst and ligand.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add the aryl halide (1.0 eq), 3-(2,3,5-Trifluorophenyl)azetidine (1.2 eq), and base (1.4 eq).

  • Seal the tube, remove from the glovebox, and heat to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Application in Drug Discovery: Case Studies and Future Perspectives

The 3-(2,3,5-Trifluorophenyl)azetidine building block is poised to be a valuable asset in a multitude of therapeutic areas, particularly where CNS penetration and metabolic stability are critical.

Central Nervous System (CNS) Disorders: The increased lipophilicity imparted by the trifluorophenyl group can enhance blood-brain barrier permeability, making this scaffold particularly attractive for CNS targets.[4] Aryl-azetidine derivatives have shown promise as modulators of neurotransmitter transporters, such as the GABA transporter 1 (GAT-1), suggesting potential applications in epilepsy and anxiety.[2]

Oncology: The metabolic robustness of the trifluorophenyl moiety can lead to improved pharmacokinetic profiles for anti-cancer agents, allowing for less frequent dosing and a more sustained therapeutic effect. The rigid azetidine core can also serve to optimally position pharmacophoric groups for potent and selective inhibition of kinases or other cancer-related targets.

Infectious Diseases: The incorporation of fluorinated groups has been a successful strategy in the development of antibacterial and antiviral agents. The 3-(2,3,5-Trifluorophenyl)azetidine scaffold could be explored for the development of novel agents that overcome resistance mechanisms by presenting a unique structural motif to bacterial or viral enzymes.

Conclusion

3-(2,3,5-Trifluorophenyl)azetidine represents a compelling building block for modern drug discovery, offering a unique combination of structural rigidity, three-dimensionality, and advantageous pharmacokinetic properties. The synthetic protocols outlined in this guide provide a clear path to accessing and diversifying this scaffold. By leveraging the synergistic effects of the azetidine ring and the trifluorinated phenyl group, researchers can accelerate the discovery and development of innovative therapeutics with improved efficacy and safety profiles.

References

Sources

Application Note: Developing Robust Screening Assays for 3-(2,3,5-Trifluorophenyl)azetidine Analogs in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Physicochemical Advantages

Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points. However, the lack of molecular rigidity in traditional linear fragments often results in high entropic penalties upon target binding[1]. To overcome this, conformationally restricted monocyclic scaffolds like azetidines have emerged as privileged structures. The azetidine ring provides a rigid core with predefined spatial vectors, effectively functioning as a bioisostere for larger, more flexible rings such as piperidines or morpholines[2].

The specific incorporation of a 2,3,5-trifluorophenyl moiety significantly alters the physicochemical landscape of the fragment. Fluorination is a classic medicinal chemistry strategy used to block metabolic hotspots (e.g., CYP450 oxidation sites) and increase the half-life of a compound[3]. The highly electronegative trifluoromethyl and trifluorophenyl groups enhance lipophilicity and membrane permeability while introducing potential halogen-bonding interactions with the target protein[3]. Recent applications of azetidine-containing sulfonamides have successfully demonstrated their utility in disrupting challenging protein-protein interactions (PPIs), such as the Keap1-Nrf2 pathway[4]. Furthermore, advances in photoredox catalysis have made the synthesis of 3-arylazetidines highly accessible, allowing for rapid analog library expansion[5].

Table 1: Physicochemical Profile Comparison
PropertyTraditional Scaffold (e.g., Benzylpiperidine)3-(2,3,5-Trifluorophenyl)azetidinePharmacological Benefit
Ring Size 6-membered (Flexible)4-membered (Rigid)Lower entropic penalty upon target binding
LogP ~2.5~3.2Enhanced membrane and blood-brain barrier permeability
Metabolic Stability High susceptibility to CYP oxidationHigh resistance (Fluorine-blocked sites)Extended half-life, lower intrinsic clearance
Binding Vectors Equatorial/Axial ambiguityDefined linear vectorsPredictable structure-activity relationship (SAR)

The Self-Validating Screening Strategy

Fragments typically exhibit low binding affinities (


 in the µM to mM range). Relying on a single biochemical assay at these high concentrations often leads to false positives due to compound aggregation, auto-fluorescence, or non-specific electrostatic interactions.

To ensure absolute trustworthiness in the data, the screening of 3-(2,3,5-Trifluorophenyl)azetidine analogs must follow a self-validating system . We employ an orthogonal cascade: direct biophysical binding via High-Throughput Surface Plasmon Resonance (HT-SPR) to establish kinetics, followed immediately by functional displacement via Time-Resolved Fluorescence Energy Transfer (TR-FRET) to confirm active-site engagement, and finally 2D NMR for structural validation.

ScreeningCascade Library 3-(2,3,5-Trifluorophenyl)azetidine Analog Library SPR Primary Screen: HT-SPR (Direct Binding & Kinetics) Library->SPR Fragment screening (100-500 µM) TRFRET Secondary Screen: TR-FRET (Functional Displacement) SPR->TRFRET KD < 50 µM LE > 0.3 NMR Orthogonal Validation: NMR (Structural Binding Mode) TRFRET->NMR IC50 validation ADME In Vitro ADME/Tox (Microsomal Stability) NMR->ADME Confirmed vector Lead Hit-to-Lead Optimization ADME->Lead Favorable PK

Fig 1. Self-validating orthogonal screening cascade for azetidine fragment libraries.

Detailed Experimental Protocols

Primary Screening: High-Throughput Surface Plasmon Resonance (HT-SPR)

Causality behind experimental choices: Azetidines contain a secondary or tertiary amine with a basic pKa (~8.5). At physiological pH, this nitrogen is protonated. To prevent non-specific electrostatic binding to the negatively charged carboxymethyl dextran matrix of a standard CM5 SPR chip, the running buffer must be optimized with higher ionic strength (e.g., 200 mM NaCl) to shield these charges.

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Normalize the system temperature to 25°C.

  • Target Immobilization: Activate flow cells using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject the target protein (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of 2000-3000 RU (optimal for resolving low-MW fragments). Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Buffer Optimization (Critical Step): Equilibrate the system with Running Buffer (20 mM HEPES pH 7.4, 200 mM NaCl, 0.05% Tween-20, 2% DMSO). Note: The elevated NaCl is mandatory to mitigate non-specific electrostatic interactions.

  • Library Screening: Dilute the 3-(2,3,5-Trifluorophenyl)azetidine analogs to a top concentration of 500 µM in Running Buffer. Perform a 5-point dose-response (3-fold serial dilutions). Inject at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.

  • Regeneration: If the off-rate is slow, inject a 15-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface without denaturing the target.

Secondary Screening: TR-FRET Competition Assay

Causality behind experimental choices: High-concentration fragment libraries often contain fluorescent impurities that interfere with standard optical assays. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Terbium). By introducing a time delay (100 µs) before measuring emission, short-lived background auto-fluorescence from the azetidine library is entirely eliminated, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT, 0.01% Triton X-100). Dilute the His-tagged target protein to 2 nM.

  • Fluorophore Conjugation: Add Terbium (Tb)-labeled anti-His antibody (donor) at a final concentration of 1 nM. Add the specific fluorescent tracer (acceptor) at a concentration equal to its pre-determined

    
    .
    
  • Assay Assembly: In a low-volume 384-well white microplate, dispense 5 µL of the target protein/antibody mix. Add 100 nL of the azetidine analogs (using an acoustic liquid handler) to achieve final concentrations ranging from 1 µM to 1 mM. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Dispense 5 µL of the fluorescent tracer. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubation & Detection: Incubate in the dark for 60 minutes to reach equilibrium. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay time: 100 µs; Integration time: 200 µs).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize data against DMSO controls to determine functional

    
     values.
    

Data Presentation & Interpretation

The integration of HT-SPR and TR-FRET allows for the calculation of Ligand Efficiency (LE), a critical metric in FBDD. The mock data below illustrates how N-substitution on the azetidine core impacts both direct binding and functional displacement, while the trifluorophenyl group maintains excellent microsomal stability across the series.

Table 2: Representative Screening Metrics (Validation Set)
Compound IDAzetidine R-GroupSPR

(µM)
TR-FRET

(µM)
Ligand Efficiency (LE)Microsomal

(min)
TFPA-001 -H (Unsubstituted)125.0140.50.32>120
TFPA-002 N-Methyl85.492.10.35>120
TFPA-003 N-Acetyl>500N/A<0.2085
TFPA-004 N-Cyclopropyl42.148.30.38>120

Interpretation: The addition of small lipophilic groups (e.g., N-Cyclopropyl in TFPA-004) significantly improves binding affinity without violating fragment sizing rules, yielding an excellent LE of 0.38. Conversely, electron-withdrawing groups (N-Acetyl in TFPA-003) abolish binding, likely due to the loss of the basic nitrogen required for a key salt-bridge interaction in the target pocket.

References

  • [5] Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Publications.

  • [1] Azetidines - Fragment-based drug design. Enamine.

  • [4] Fragment-Based Discovery of Azocyclic Alkyl Naphthalenesulfonamides as Keap1-Nrf2 Inhibitors for Acute Lung Injury Treatment. PubMed / NIH.

  • [2] Substituted Azetidines in Drug Discovery | Building Blocks. Life Chemicals.

  • [3] (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

Sources

Application Notes and Protocols for 3-(2,3,5-Trifluorophenyl)azetidine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential applications of 3-(2,3,5-Trifluorophenyl)azetidine in the field of agrochemical research. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—the trifluorophenyl group and the azetidine ring—are well-established pharmacophores in a multitude of successful agrochemicals.[1][2] This guide will, therefore, extrapolate from the known biological activities and physicochemical properties of related compounds to propose a robust framework for the investigation of 3-(2,3,5-Trifluorophenyl)azetidine as a novel lead compound for the development of new herbicides, insecticides, or fungicides. Detailed synthetic protocols, hypothetical mechanisms of action, and comprehensive bioassay procedures are provided to empower researchers in this exploratory endeavor.

Introduction: The Rationale for Investigating 3-(2,3,5-Trifluorophenyl)azetidine

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The strategic combination of proven pharmacophores into new molecular scaffolds is a highly successful approach in lead compound discovery. The structure of 3-(2,3,5-Trifluorophenyl)azetidine represents a compelling convergence of two such privileged moieties.

The Trifluoromethylphenyl (TFMP) Moiety: A Driver of Potency and Stability

The introduction of a trifluoromethyl (CF3) group onto a phenyl ring has been a transformative strategy in agrochemical design.[3] The unique properties of the CF3 group, including its high electronegativity (3.46 on the Pauling scale), strong electron-withdrawing nature (Hammett constant σp = 0.54), and steric bulk, confer significant advantages[3]:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by plant or insect enzymes, which can prolong the compound's activity.

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of leaves or the exoskeleton of insects.

  • Improved Target Binding: The strong electron-withdrawing nature of the CF3 group can favorably modulate the electronic properties of the entire molecule, leading to stronger interactions with biological targets.

More than half of the pesticides introduced in the last two decades contain fluorine, with the trifluoromethyl group being a predominant feature in about 40% of these.[3]

The Azetidine Ring: A Versatile and Efficacious Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important building block in both pharmaceutical and agrochemical research.[2][4][5] Its inclusion in a molecule can offer several benefits:

  • Improved Physicochemical Properties: The azetidine ring can enhance aqueous solubility and modulate lipophilicity, contributing to better formulation and uptake.[4]

  • Novelty and Patentability: As a less explored scaffold compared to more common rings like pyrrolidines or piperidines, azetidine-containing compounds offer opportunities for novel intellectual property.[6]

  • Enhanced Biological Activity: The strained four-membered ring can introduce conformational rigidity, which can lead to more specific and potent interactions with target enzymes or receptors.[6] Azetidine derivatives have been investigated for their potential as plant growth regulators, herbicides, and insecticides.[2][7]

The combination of the trifluorophenyl group with the azetidine ring in 3-(2,3,5-Trifluorophenyl)azetidine thus presents a molecule with a high potential for novel biological activity and favorable agrochemical properties.

Potential Agrochemical Applications and Hypothesized Mechanisms of Action

Based on the known activities of trifluoromethylphenyl-containing agrochemicals, we can hypothesize several potential applications for 3-(2,3,5-Trifluorophenyl)azetidine.

As a Herbicide

Many commercial herbicides feature a trifluoromethylphenyl group.[1] Their modes of action are diverse, and 3-(2,3,5-Trifluorophenyl)azetidine could potentially act through one of these established mechanisms:

  • Inhibition of Acetolactate Synthase (ALS): ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids in plants.[1] Herbicides like Pyroxsulam contain a trifluoromethyl-substituted aromatic ring and target this enzyme.[1][3]

  • Disruption of Cell Division: Some herbicides act by inhibiting microtubule formation, which is essential for cell division. The trifluoromethyl group is present in some of these compounds.

As an Insecticide

The trifluoromethylphenyl moiety is integral to the design of potent insecticides that target various physiological processes in insects.[1]

  • GABA Receptor Antagonism: The insecticide Fipronil, which contains a trifluoromethylphenyl group, acts as an antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects, leading to hyperexcitation and death.[1]

  • Chitin Synthesis Inhibition: Insect growth regulators like Chlorfluazuron interfere with the synthesis of chitin, a vital component of the insect exoskeleton.[1] This disruption of the molting process is lethal to larvae.

As a Fungicide

While less common than in herbicides and insecticides, the trifluoromethylphenyl group is also found in some fungicides. The high electronegativity of the CF3 group can be beneficial for compounds targeting metalloenzymes or for disrupting electron transport chains in fungal respiration.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 3-(2,3,5-Trifluorophenyl)azetidine.

Synthesis of 3-(2,3,5-Trifluorophenyl)azetidine

A plausible synthetic route can be adapted from established methods for the synthesis of 3-aryl azetidines. A common approach involves the cyclization of a suitable precursor.

Protocol 1: Synthesis via Intramolecular Cyclization

Objective: To synthesize 3-(2,3,5-Trifluorophenyl)azetidine.

Materials:

  • 1-(2,3,5-Trifluorophenyl)ethan-1-one

  • Dimethylsulfoxonium ylide

  • Ammonia

  • A suitable protecting group (e.g., Boc anhydride)

  • A suitable leaving group precursor (e.g., methanesulfonyl chloride)

  • Strong base (e.g., sodium hydride)

  • Appropriate solvents (e.g., THF, DMSO, dichloromethane)

  • Deprotection agent (e.g., trifluoroacetic acid)

Workflow Diagram:

G start 1-(2,3,5-Trifluorophenyl)ethan-1-one step1 Epoxidation with Dimethylsulfoxonium ylide start->step1 step2 Ring-opening with Ammonia step1->step2 step3 N-protection (e.g., Boc) step2->step3 step4 Hydroxyl activation (e.g., Mesylation) step3->step4 step5 Intramolecular cyclization with strong base step4->step5 step6 Deprotection step5->step6 end_product 3-(2,3,5-Trifluorophenyl)azetidine step6->end_product

Caption: Synthetic workflow for 3-(2,3,5-Trifluorophenyl)azetidine.

Procedure:

  • Epoxidation: React 1-(2,3,5-Trifluorophenyl)ethan-1-one with dimethylsulfoxonium ylide to form the corresponding epoxide.

  • Aminolysis: Open the epoxide ring with ammonia to yield a β-amino alcohol.

  • Protection: Protect the amino group with a suitable protecting group like di-tert-butyl dicarbonate (Boc anhydride) to prevent side reactions.

  • Activation: Activate the hydroxyl group by converting it into a good leaving group, for example, by reacting it with methanesulfonyl chloride to form a mesylate.

  • Cyclization: Treat the N-protected amino mesylate with a strong base such as sodium hydride to induce intramolecular cyclization to the protected azetidine.

  • Deprotection: Remove the protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the final product, 3-(2,3,5-Trifluorophenyl)azetidine.

  • Purification and Characterization: Purify the product using column chromatography and characterize it using NMR, mass spectrometry, and IR spectroscopy.

Bioactivity Screening Protocols

Protocol 2: Herbicidal Activity Screening

Objective: To evaluate the pre- and post-emergence herbicidal activity of 3-(2,3,5-Trifluorophenyl)azetidine.

Materials:

  • Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Abutilon theophrasti - velvetleaf) weeds.

  • Seeds of representative monocot (e.g., corn) and dicot (e.g., soybean) crops.

  • Potting soil, pots, and greenhouse facilities.

  • Test compound stock solution (e.g., in acetone with a surfactant).

  • Spray chamber.

Procedure:

  • Pre-emergence Application:

    • Sow seeds of test species in pots.

    • One day after sowing, spray the soil surface with the test compound at various concentrations (e.g., 10, 50, 100, 500 g ai/ha).

    • Include a positive control (a commercial herbicide with a known mode of action) and a negative control (solvent blank).

    • Grow plants in a greenhouse for 14-21 days.

    • Assess herbicidal effect by visual rating (0-100% injury) and by measuring plant biomass (fresh or dry weight) compared to the negative control.

  • Post-emergence Application:

    • Grow test species in pots to the 2-3 leaf stage.

    • Spray the foliage with the test compound at various concentrations.

    • Include appropriate controls.

    • Grow plants in a greenhouse for 14-21 days.

    • Assess herbicidal effect as described for the pre-emergence test.

Data Presentation:

CompoundApplication Rate (g ai/ha)Barnyardgrass Injury (%)Velvetleaf Injury (%)Corn Injury (%)Soybean Injury (%)
3-(2,3,5-Trifluorophenyl)azetidine 10DataDataDataData
50DataDataDataData
100DataDataDataData
500DataDataDataData
Positive Control RateDataDataDataData
Negative Control 00000

Protocol 3: Insecticidal Activity Screening

Objective: To assess the contact and systemic insecticidal activity of 3-(2,3,5-Trifluorophenyl)azetidine.

Materials:

  • Test insects (e.g., Myzus persicae - green peach aphid for systemic activity; Spodoptera frugiperda - fall armyworm larvae for contact activity).

  • Host plants (e.g., cabbage or cotton).

  • Test compound solutions.

  • Spray tower, leaf-dip apparatus, or soil drench equipment.

Procedure:

  • Contact Activity (Leaf-Dip Bioassay):

    • Prepare serial dilutions of the test compound.

    • Dip host plant leaves in the test solutions for a few seconds and allow them to air dry.

    • Place the treated leaves in petri dishes with a moist filter paper.

    • Introduce a known number of test insects (e.g., 10 fall armyworm larvae) into each dish.

    • Include positive and negative controls.

    • Incubate at a controlled temperature and photoperiod.

    • Assess mortality at 24, 48, and 72 hours.

  • Systemic Activity (Soil Drench Bioassay):

    • Grow host plants in pots.

    • Apply a solution of the test compound to the soil of each pot.

    • After 24-48 hours, infest the plants with a known number of aphids.

    • Maintain the plants in a controlled environment.

    • Assess aphid mortality at 3, 5, and 7 days post-infestation.

Data Presentation:

CompoundConcentration (ppm)Fall Armyworm Mortality (%) @ 48hGreen Peach Aphid Mortality (%) @ 5d
3-(2,3,5-Trifluorophenyl)azetidine 1DataData
10DataData
100DataData
500DataData
Positive Control Conc.DataData
Negative Control 000

Structure-Activity Relationship (SAR) Studies

Should 3-(2,3,5-Trifluorophenyl)azetidine show promising activity, further SAR studies would be warranted. A logical progression of these studies is outlined below.

SAR_Workflow cluster_Aryl Aryl Ring Modifications cluster_Azetidine Azetidine Ring Modifications Lead Lead Compound 3-(2,3,5-Trifluorophenyl)azetidine A1 Vary Fluorine Position Lead:head->A1 Modify Phenyl Ring A2 Vary Number of Fluorines Lead:head->A2 Modify Phenyl Ring A3 Introduce Other Halogens (Cl, Br) Lead:head->A3 Modify Phenyl Ring A4 Introduce Other EWGs (CN, NO2) Lead:head->A4 Modify Phenyl Ring B1 N-Substitution (Alkyl, Acyl) Lead:head->B1 Modify Azetidine Ring B2 Substitution at C2 or C4 Lead:head->B2 Modify Azetidine Ring B3 Vary Ring Size (Pyrrolidine, Piperidine) Lead:head->B3 Modify Azetidine Ring

Caption: Logical workflow for SAR studies.

Conclusion

While 3-(2,3,5-Trifluorophenyl)azetidine is a novel, uncharacterized compound, its constituent parts suggest a high probability of valuable biological activity in the agrochemical domain. The trifluoromethylphenyl moiety is a well-established driver of potency and metabolic stability in numerous commercial pesticides.[1][3] The azetidine ring offers a unique and favorable scaffold for agrochemical design.[2][5] The protocols and theoretical framework presented in this guide offer a comprehensive starting point for the synthesis, screening, and optimization of this promising molecule. Rigorous experimental validation of these hypotheses is a critical next step and could lead to the discovery of a new class of effective agrochemicals.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.
  • Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

  • Chem-Impex. (n.d.). Azetidina. [Link]

  • Tsikolia, M., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 151, 40-46. [Link]

  • Google Patents. (n.d.).
  • Chem-Impex. (n.d.). Azetidine hydrochloride. [Link]

  • Li, Y., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. [Link]

  • Alcaide, B., & Almendros, P. (2004). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2004(10), 1663-1676. [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

Sources

Troubleshooting & Optimization

overcoming challenges in the purification of 3-(2,3,5-Trifluorophenyl)azetidine

[1]

Executive Summary

The purification of 3-(2,3,5-Trifluorophenyl)azetidine presents a unique duality of challenges: the chemical instability inherent to the strained azetidine ring and the chromatographic difficulties typical of secondary amines. The electron-withdrawing nature of the 2,3,5-trifluorophenyl moiety adds lipophilicity but does not significantly mitigate the basicity of the azetidine nitrogen, leading to severe "streaking" on standard silica gel. Furthermore, the ring strain (~25 kcal/mol) renders the molecule susceptible to acid-catalyzed ring-opening and polymerization.

This guide provides field-proven protocols to maximize recovery and purity, moving away from "standard" workups that often lead to yield attrition.

Module 1: Chromatography Troubleshooting

Issue: "My compound elutes as a broad streak from the column, contaminating other fractions."

Diagnosis: Silanol Interaction.[1][2] The secondary amine of the azetidine interacts strongly with the acidic silanol groups (

31

Solution: The "Amine-Shield" Protocol You must neutralize the silica surface before and during the run.

Protocol A: Triethylamine (TEA) Buffered Silica [3]

  • Mobile Phase: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH).[3]

  • Crucial Step (Pre-treatment): Flush the column with 3 column volumes (CV) of the mobile phase containing TEA before loading your sample.[3] This saturates the active silanol sites.[1]

  • Sample Loading: Dissolve the crude material in the mobile phase + TEA. Do not use pure DCM for loading if possible, as it can induce polymerization in concentrated azetidines.[3][1]

Protocol B: Amine-Functionalized Silica (Recommended) If available, switch to Amino-silica (KP-NH) cartridges.[1]

  • Mechanism: The stationary phase is bonded with propyl-amine groups, creating a basic surface that repels the azetidine amine, resulting in sharp, symmetrical peaks.[3]

  • Benefit: Eliminates the need for TEA in the mobile phase (which is difficult to remove later).

Decision Matrix: Choosing the Right Purification Path

PurificationStrategyStartCrude 3-(2,3,5-Trifluorophenyl)azetidineImpurityCheckMajor Impurities?Start->ImpurityCheckNonPolarNon-polar byproducts(e.g., dimers, halides)ImpurityCheck->NonPolarHigh RfPolarPolar/Basic impuritiesImpurityCheck->PolarLow RfFlashFlash Chromatography(Buffered Silica)NonPolar->FlashUse 1% TEA/Hex/EtOAcSaltSalt Formation &RecrystallizationPolar->SaltSkip ColumnEvapFree Base (Unstable)Flash->EvapConcentrate (Cold)FilterStable Salt StorageSalt->FilterIsolate Solid

Figure 1: Decision matrix for purification.[3] Note that salt formation is preferred for long-term stability over isolating the free base.

Module 2: Stability & Workup

Issue: "I lose 30-50% of my yield during rotary evaporation."

Diagnosis: Volatility & Ring Strain Polymerization.[1] Free base azetidines, especially those with fluorinated aryl groups, can be semi-volatile.[3] More critically, concentrating the free base promotes intermolecular nucleophilic attack (polymerization), especially if trace acid or heat is present.[3]

Solution: Cold Processing & Salt Formation

Q: Can I distill this compound? A: Avoid distillation. While the trifluorophenyl group increases the boiling point, the thermal stress required to distill the azetidine often triggers ring-opening decomposition.

Q: How do I remove solvents safely? A:

  • Bath Temperature: Never exceed 30°C .

  • Vacuum: Use high vacuum (>10 mbar) rather than heat.

  • Acid Handling: If you used TEA in your column, you must remove it.[1] However, do not use strong acid washes (e.g., 1M HCl) during extraction, as this can open the ring.[3] Use a pH 5-6 phosphate buffer wash instead.[1]

Module 3: Salt Formation (The "Golden" Standard)

The most robust way to purify and store 3-(2,3,5-Trifluorophenyl)azetidine is to convert it immediately into a salt.[3]

Protocol: Oxalate Salt Formation

Oxalate salts of azetidines are often crystalline, non-hygroscopic, and form under mild conditions compared to HCl salts.[3]

  • Dissolution: Dissolve crude azetidine (free base) in EtOAc (5 mL per gram).

  • Precipitation: Add a solution of Oxalic Acid (1.0 eq) dissolved in a minimum amount of warm Ethanol or Acetone.[1]

  • Observation: A white precipitate should form immediately.[1]

  • Aging: Cool the mixture to 0°C for 30 minutes.

  • Filtration: Filter the solid and wash with cold EtOAc/Hexane (1:1).

  • Drying: Dry under vacuum at room temperature.

Why Oxalate? It avoids the excess strong acid associated with HCl gas generation, reducing the risk of acid-catalyzed ring opening (Azetidine + H+ -> Ring Open -> Polymer).

Module 4: Impurity Profiling (The "Fluorine" Advantage)

Issue: "How do I distinguish the product from ring-opened impurities?"

Diagnosis: 1H NMR can be cluttered.[1] The methylene protons of the azetidine ring and the ring-opened amino-alkyl chain often overlap.

Solution: 19F NMR Monitoring The 2,3,5-trifluorophenyl motif provides a distinct fingerprint.[3]

Species19F NMR Signature (Approximate)Structural Note
Intact Azetidine Distinct sharp multipletsRigid ring holds F-atoms in specific magnetic environment.[1]
Ring-Opened Amine Broadened or Shifted signalsIncreased conformational freedom averages the F-signals differently.[1]
Defluorinated Impurity Missing 1 peak (only 2 F signals)Common byproduct of Pd-catalyzed coupling if used in synthesis.[1]
Stability Workflow Diagram

StabilityWorkflowCrudeReaction MixtureQuenchQuench: NaHCO3 (Sat.)Avoid Strong Acid!Crude->QuenchExtractExtraction: DCM(Keep Cold <25°C)Quench->ExtractChoiceStorage Form?Extract->ChoiceFreeBaseFree Base Oil(Unstable > 24h)Choice->FreeBaseConcentrateSaltHCl or Oxalate Salt(Stable Solid)Choice->SaltAdd Acid/Solvent

Figure 2: Stability workflow emphasizing the avoidance of strong acids and the preference for salt formation.

References

  • Biotage. (2023).[1][2] Is there an easy way to purify organic amines? Retrieved from

  • Bai, G., et al. (2021).[3][1][4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][5] ACS Medicinal Chemistry Letters, 12(10), 1585-1588.[3][1][4] Retrieved from [3]

  • BenchChem. (2025).[1][6][7] Technical Support Center: Purification of Secondary Alkyl Amines.[1][7] Retrieved from [3]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines.[1][6][8][9] Retrieved from [3]

  • PubChem. (2025).[1][10] 3-Phenylazetidine Compound Summary. Retrieved from [3]

Technical Support Center: Troubleshooting Trifluorophenyl Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Trifluorophenyl azetidines are highly prized structural motifs in medicinal chemistry, frequently utilized as conformationally restricted scaffolds in the development of DPP-4 inhibitors and GPR119 modulators. However, synthesizing these strained four-membered heterocycles—especially when coupled with strongly electron-withdrawing fluorinated aromatics—presents severe synthetic challenges.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative insights to help you mitigate ring-opening, polymerization, and defluorination side reactions.

Diagnostic Workflow for Side Reactions

Before altering your synthetic route, use the following diagnostic logic to identify the specific failure mode in your azetidine cyclization or cross-coupling reaction.

G Start Analyze Crude Mixture (LC-MS / NMR) Check1 Mass = Target + Solvent/Nu? Start->Check1 Check2 Mass = Multiples of Target? Start->Check2 Check3 Mass = Target - HF? Start->Check3 Out1 Ring-Opening (Acid/Nu Attack) Check1->Out1 Yes Out2 Intermolecular Polymerization Check2->Out2 Yes Out3 SNAr / Defluorination Check3->Out3 Yes Sol1 Neutralize Workup, Avoid Alcoholic Solvents Out1->Sol1 Sol2 Increase Dilution (< 0.01 M) Out2->Sol2 Sol3 Switch to Non-Nucleophilic Base (e.g., LiHMDS) Out3->Sol3

Diagnostic workflow for identifying and resolving azetidine synthesis side reactions.

Troubleshooting Guides & Causality Analysis

Q1: During the intramolecular cyclization of my 3-amino-1-halo-1-(trifluorophenyl)propane precursor, I am seeing massive oligomerization instead of the desired azetidine. Why is this happening, and how do I fix it?

Causality: The formation of azetidines is thermodynamically and kinetically disfavored due to the high inherent ring strain of the four-membered ring (1). When a strongly electron-withdrawing trifluorophenyl group is present on the backbone, it significantly reduces the nucleophilicity of the reacting amine. Because the intramolecular


 closure is slowed down, intermolecular reactions (amines attacking the alkyl halide of neighboring molecules) outcompete the cyclization, leading to polymerization.

Solution:

  • High Dilution: Intramolecular reactions are favored at high dilution. You must perform the reaction at a concentration of 0.01 M or less to minimize intermolecular collisions.

  • Base Selection: Avoid weak bases like

    
     which require elevated temperatures. Instead,2 to quantitatively deprotonate the amine at lower temperatures, forcing the cyclization without acting as a competing nucleophile.
    

Q2: My LC-MS shows a major byproduct with a mass corresponding to the target azetidine + 32 Da (methanol). What is causing this?

Causality: You are observing nucleophilic ring-opening. The high ring strain makes azetidines highly susceptible to3 under acidic conditions. If your workup or reaction utilizes methanol and drops below pH 7, the azetidine nitrogen protonates, activating the strained ring for nucleophilic attack by the solvent.

Solution: Strictly avoid alcoholic solvents (like methanol or ethanol) during the reaction and purification phases. Maintain neutral or slightly basic conditions during aqueous workup (e.g., quenching with saturated


).

Q3: I am trying to synthesize a 1-(trifluorophenyl)azetidine via Buchwald-Hartwig cross-coupling of a free azetidine with 1-bromo-2,3,4-trifluorobenzene, but I get low yields and defluorinated byproducts.

Causality: The trifluorophenyl ring is highly electron-deficient, making it prone to competing


 reactions or reductive defluorination under standard palladium catalysis. Furthermore, free azetidines can undergo 

-hydride elimination if the catalytic cycle is too slow.

Solution: Utilize highly active, sterically bulky precatalysts designed for strained amines. The combination of 4 has been shown to successfully facilitate strain-release arylations of azetidines with fluorinated aromatics while suppressing side reactions.

Quantitative Data: Optimizing Cyclization Conditions

The following table summarizes the quantitative impact of base selection and concentration on the yield of 2-(2,3,4-trifluorophenyl)azetidine from its acyclic bromo-amine precursor.

BaseConcentration (M)Temp (°C)Azetidine Yield (%)Ring-Opened Byproduct (%)Polymerization (%)

0.180152065

0.0180352540
LiHMDS0.125451045
LiHMDS 0.005 25 88 < 2 < 5

Self-Validating Experimental Protocol

Title: High-Dilution Synthesis of 2-(2,3,4-Trifluorophenyl)azetidine via Intramolecular Cyclization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Precursor Preparation & Dilution

  • Dissolve 1.0 mmol of 3-amino-1-bromo-1-(2,3,4-trifluorophenyl)propane hydrobromide in 200 mL of anhydrous THF (resulting in a 0.005 M solution).

  • Validation Check 1: Ensure the solution is completely clear. Any cloudiness indicates moisture, which will destroy the LiHMDS in the next step.

Step 2: Base Addition

  • Cool the reaction flask to 0 °C under an argon atmosphere.

  • Add 2.2 mmol of LiHMDS (1.0 M in THF) dropwise over 30 minutes using a syringe pump.

  • Allow the reaction to slowly warm to 25 °C over 2 hours.

Step 3: In-Process Monitoring (Crucial Validation)

  • At the 2-hour mark, extract a 0.5 mL aliquot, quench with 1 drop of saturated

    
    , and analyze via LC-MS.
    
  • Validation Check 2: Look for the mass of the acyclic dimer

    
    .
    
    • If Dimer is < 5%: The dilution is successful. Proceed to Step 4.

    • If Dimer is > 5%: Intermolecular collision is occurring. Immediately halt the reaction, add an additional 100 mL of anhydrous THF, and stir for an additional hour before proceeding.

Step 4: Quench and Extraction

  • Quench the reaction strictly with saturated aqueous

    
     (100 mL) to maintain a basic pH.
    
  • Validation Check 3: Test the aqueous layer with pH paper. It must be

    
     pH 8. If acidic, the azetidine will undergo ring-opening during concentration.
    
  • Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous

    
    , and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).
    

Frequently Asked Questions (FAQs)

Q: Can I purify trifluorophenyl azetidines using standard silica gel chromatography? A: Proceed with caution. Azetidines can decompose on acidic stationary phases like standard silica gel. It is highly recommended to pre-treat your silica gel with 1-2% triethylamine (TEA) or use basic alumina to prevent acid-catalyzed ring opening on the column.

Q: How should I store the purified azetidine? A: Store neat azetidines at -20 °C under an inert atmosphere (Argon/Nitrogen). For long-term storage, converting the free amine to an HCl or TFA salt increases stability, provided the salt is kept rigorously dry to prevent moisture-induced acidic solvolysis.

References

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Available at:[Link]

  • LMU Munich. Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems. Available at: [Link]

  • ResearchGate. The Polymerization of Azetidines and Azetidine Derivatives. Available at: [Link]

Sources

stability issues of 3-(2,3,5-Trifluorophenyl)azetidine under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-(2,3,5-Trifluorophenyl)azetidine (and its hydrochloride salt). This guide addresses stability profiles, reaction optimization, and troubleshooting based on the unique electronic and structural properties of the trifluorophenyl-azetidine scaffold.

Executive Summary: The Stability Paradox

3-(2,3,5-Trifluorophenyl)azetidine combines a highly strained 4-membered nitrogen heterocycle (~25.4 kcal/mol strain energy) with an electron-deficient aromatic ring. While the 2,3,5-trifluoro substitution lowers the basicity of the azetidine nitrogen (making it less prone to protonation than non-fluorinated analogues), the ring remains susceptible to nucleophilic ring-opening under acidic conditions or thermal stress. This guide navigates the fine line between reactivity and decomposition.

Part 1: Storage & Pre-Reaction Handling
Q1: My shipment arrived as a hydrochloride salt. Can I convert it to the free base for storage?

Recommendation: No. Store as the Hydrochloride (HCl) salt.

  • Reasoning: The free base of 3-arylazetidines is prone to oxidative degradation and potential polymerization due to the secondary amine's reactivity. The HCl salt "locks" the nitrogen lone pair, preventing auto-oxidation and dimerization.

  • Protocol: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic; moisture absorption can catalyze hydrolysis or ring-opening over time [1].

Q2: How do I handle the free base if my reaction requires it?

Workflow: Generate the free base in situ or immediately prior to use.

  • Suspend the HCl salt in a biphasic mixture (e.g., CH₂Cl₂ / sat. NaHCO₃).[1][2]

  • Stir vigorously for 15–20 mins.

  • Separate organic layer, dry over Na₂SO₄, and concentrate at <30°C .

  • Use immediately. Do not store the free base oil for >24 hours.

Part 2: Reaction Condition Troubleshooting
Q3: I observe significant decomposition during deprotection (e.g., Boc removal) using TFA. What is happening?

Issue: Acid-Mediated Ring Opening. While the trifluorophenyl group reduces N-basicity, strong acids like Trifluoroacetic Acid (TFA) or HCl in non-ethereal solvents can protonate the ring nitrogen. In the presence of a nucleophile (even weak ones like trifluoroacetate), the strained ring opens via an Sₙ2-type mechanism [2].

Troubleshooting Protocol:

  • Switch Acid: Use HCl in Dioxane or HCl in EtOAc instead of neat TFA. The non-nucleophilic nature of the solvent helps.

  • Temperature Control: Maintain reaction temperature at 0°C . Do not heat.

  • Scavengers: Add a cation scavenger (e.g., triethylsilane) if the deprotection mechanism allows, though this is less critical for Boc than for trityl groups.

Q4: My Pd-catalyzed cross-coupling yields are low (<30%). Is the azetidine poisoning the catalyst?

Issue: Coordination & Ring Fragmentation. The secondary amine can coordinate tightly to Pd(II) species, poisoning the catalyst. Furthermore, high temperatures (>80°C) in the presence of strong bases (e.g., NaOtBu) can trigger β-hydride elimination or ring fragmentation [3].

Optimization Matrix:

Parameter Recommendation Scientific Rationale
Base Cs₂CO₃ or K₃PO₄ Softer bases reduce risk of ring fragmentation compared to alkoxides.
Ligand Buchwald Ligands (e.g., RuPhos, BrettPhos) Bulky ligands prevent amine-Pd inhibitory binding.
Temp Max 60–70°C Avoids thermal ring opening (thermal strain release).

| Pre-activation | Protect Nitrogen | Use N-Boc 3-(2,3,5-trifluorophenyl)azetidine for the coupling, then deprotect. |

Q5: Can I perform nucleophilic substitution (SₙAr) on the trifluorophenyl ring?

Insight: Yes, but regioselectivity is key. The 2,3,5-trifluoro pattern is highly activated for SₙAr due to the multiple electron-withdrawing fluorine atoms.

  • Risk: The para position (relative to the azetidine) is often most reactive, but the ortho fluorines are also labile.

  • Warning: If the azetidine nitrogen is unprotected, it may act as a nucleophile against another molecule of starting material, leading to polymerization. Always protect the azetidine nitrogen (e.g., Boc, Cbz) before attempting SₙAr on the aryl ring.

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the critical "Kill Zone" for this molecule—conditions that trigger irreversible ring destruction.

AzetidineStability cluster_prevention Safe Zone Start 3-(2,3,5-Trifluorophenyl) azetidine (Intact) Base Strong Base (High Temp) Start->Base Heat > 80°C Protonated Protonated Azetidinium Ion (Activated) Start->Protonated pH < 2 Acid Strong Acid (TFA/HCl) + Nucleophile (Nu-) Polymer Oligomers/Polymers Base->Polymer Self-reaction (if N-unprotected) RingOpen Ring-Opened Product (3-amino-propyl-Nu) Protonated->RingOpen Nu- attack at C2/C4 (Strain Release) Safe Safe Conditions: 1. 0°C for Acid steps 2. Non-nucleophilic solvents 3. N-Protection for couplings

Figure 1: Mechanistic pathways for azetidine degradation. The combination of protonation and nucleophiles is the primary failure mode.

Part 4: Analytical Forensics
Q6: How do I know if my ring has opened? The LCMS mass is the same.

Issue: Isomeric Degradants. Ring opening with water (hydrolysis) adds +18 Da, but ring opening with a halide (e.g., Cl from HCl) results in an isomer (if HCl is lost) or an adduct. Often, the ring-opened isomer (e.g., a linear propyl amine) has the exact same mass as the starting material if it rearranges.

NMR Diagnostic Markers (¹H NMR in CDCl₃):

Feature Intact Azetidine Ring Ring-Opened (Degraded)
Ring Protons (C2/C4) Multiplets at 3.5 – 4.5 ppm Shifted to 2.5 – 3.0 ppm (typical alkyl amine range)
Splitting Pattern Complex roofing/splitting due to ring constraint More defined triplets/multiplets typical of propyl chains

| NH Signal | Broad, often exchangeable | Sharper, distinct shift |

Tip: If you see a triplet appearing around 2.8–3.0 ppm that wasn't there before, you have likely opened the ring.

References
  • St. Jean, D. J., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(11), 1729–1735. (Mechanistic insight into acid-mediated ring opening). Available at: [Link]

  • Lyssikatos, J. P., et al. (2023). "Synthesis and Stability of 3-Fluoroazetidines in Medicinal Chemistry." Journal of Organic Chemistry. (General stability of fluorinated azetidines). Available at: [Link]

Sources

optimizing reaction parameters for 3-(2,3,5-Trifluorophenyl)azetidine derivatization

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Troubleshooting & Methodology Guide for Drug Development Professionals

Welcome to the Technical Support Center for azetidine derivatization. 3-(2,3,5-Trifluorophenyl)azetidine is a highly valuable, conformationally restricted bioisostere used in modern medicinal chemistry. However, its derivatization is notoriously difficult. The 4-membered azetidine ring suffers from high ring strain (~26 kcal/mol), making it susceptible to base- or heat-mediated ring-opening. Furthermore, the strongly electron-withdrawing 2,3,5-trifluorophenyl group drastically reduces the nucleophilicity of the azetidine nitrogen via inductive (-I) effects.

This guide provides field-proven, causality-driven solutions for the two most common derivatization workflows: N-Arylation (Cross-Coupling) and C3-Functionalization (Photoredox Alkylation) .

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my azetidine ring cleave during standard Buchwald-Hartwig N-arylation? A: Ring cleavage is a thermodynamic sink. Under standard cross-coupling conditions (e.g., using strong bases like NaOtBu at >90 °C), the ligated palladium-azetidine intermediate undergoes slow reductive elimination. The prolonged lifetime of this intermediate, combined with harsh basic conditions, triggers a base-mediated β-carbon elimination, irreversibly opening the strained 4-membered ring. To prevent this, you must accelerate reductive elimination using highly sterically demanding ligands (like AshPhos) and use milder bases[1].

Q2: How does the 2,3,5-trifluorophenyl substituent alter the reactivity profile? A: The three fluorine atoms exert a powerful electron-withdrawing inductive effect across the azetidine scaffold. This significantly lowers the basicity and nucleophilicity of the secondary amine. Consequently, standard SN2 alkylations often stall, and cross-coupling requires highly active, electron-rich palladium catalysts to overcome the high activation energy barrier of the amine coordination step.

Q3: Can I functionalize the C3-position without destroying the heterocycle? A: Yes. While classical ionic C-H functionalization often fails due to the ring strain, generating a tertiary benzylic radical at the C3 position via visible-light photoredox decarboxylation is highly effective. The strained radical is less stable and more


-delocalized than unstrained benzylic radicals, which surprisingly prevents reversible Giese addition and drives the reaction forward to the desired alkylated product[2].

Part 2: Troubleshooting Guide – N-Arylation (Buchwald-Hartwig)

When attempting to couple 3-(2,3,5-trifluorophenyl)azetidine with aryl halides, researchers frequently encounter low yields dominated by unreacted starting material or ring-opened byproducts.

Quantitative Optimization Metrics

The table below summarizes the causality between reaction parameters and reaction success, demonstrating the necessity of specialized ligands and mild bases.

Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2(dba)3 / BINAPNaOtBuToluene100< 10Massive ring-opening due to strong base and slow elimination.
Pd(OAc)2 / XPhosCs2CO3Dioxane9045Sluggish conversion; inductive effects hinder amine binding.
AshPhos-Pd(crotyl)ClLiHMDSTHF6588 Clean conversion; bulky ligand forces rapid reductive elimination[1].
Protocol A: AshPhos-Enabled N-Arylation

Self-Validating Workflow: This protocol utilizes a specialized ligand to ensure the catalytic cycle outpaces decomposition pathways.

  • Preparation: In a nitrogen-filled glovebox, charge an 8 mL reaction vial with 3-(2,3,5-trifluorophenyl)azetidine (0.5 mmol, 1.0 equiv), the desired aryl bromide (0.6 mmol, 1.2 equiv), and LiHMDS (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add a pre-mixed stock solution of AshPhos-Pd(crotyl)Cl (2 mol%) in anhydrous THF (0.8 mL)[1]. Causality: AshPhos is a highly bulky, chelating ligand that creates a sterically congested Pd-center, drastically lowering the activation energy required for the final reductive elimination step.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 65 °C for 16 hours.

  • Validation & QC Checkpoint: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is successful if the product mass is observed without a +18 Da water-addition peak (which would indicate a hydrolyzed, ring-opened byproduct).

  • Workup: Cool to room temperature, quench with a drop of water, filter through a short pad of Celite (eluting with EtOAc), and purify via flash column chromatography.

N_Arylation SM 3-(2,3,5-Trifluorophenyl)azetidine + Aryl Halide OxAdd Oxidative Addition [Pd(0) → Pd(II)] SM->OxAdd Coord Amine Coordination & Deprotonation OxAdd->Coord RedElim Fast Reductive Elimination (Bulky Ligand: AshPhos) Coord->RedElim Optimized SideReact Slow Reductive Elimination (Standard Ligands) Coord->SideReact Sub-optimal Product N-Aryl Azetidine (Target Product) RedElim->Product Decomp Base-Mediated Ring Opening SideReact->Decomp

Pd-catalyzed N-arylation pathways highlighting ligand-dependent azetidine ring stability.

Part 3: Troubleshooting Guide – C3-Photoredox Alkylation

To build complexity at the C3 position without breaking the azetidine ring, researchers utilize 3-aryl-3-carboxylic acid azetidine precursors. Visible light photoredox catalysis generates a tertiary benzylic radical that undergoes conjugate addition (Giese reaction) into activated alkenes[3].

Quantitative Optimization Metrics

The primary failure mode here is radical dimerization. Because the tertiary radical is sterically hindered, it reacts slowly with alkenes. If the alkene concentration is too low, the radicals dimerize.

PhotocatalystAlkene Equiv.Light SourceTime (h)Yield (%)Mechanistic Observation
Ru(bpy)3(PF6)21.0450 nm LED2425High radical dimerization; inefficient SET.
Ir[dF(CF3)ppy]2(dtbpy)1.5450 nm LED1860Moderate Giese addition; some dimer remains.
Ir[dF(CF3)ppy]2(dtbpy)3.0450 nm LED1892 Complete conversion; excess alkene traps radical[3].
Protocol B: Decarboxylative Photoredox Alkylation

Self-Validating Workflow: This protocol leverages single-electron transfer (SET) to bypass ionic ring-opening entirely.

  • Preparation: To an oven-dried Schlenk tube, add N-Boc-3-(2,3,5-trifluorophenyl)azetidine-3-carboxylic acid (0.2 mmol, 1.0 equiv), the activated alkene (e.g., methyl acrylate, 0.6 mmol, 3.0 equiv), and the photocatalyst [Ir{dF(CF3)ppy}2(dtbpy)]PF6 (2 mol%)[3].

  • Base & Solvent: Add Cs2CO3 (0.22 mmol, 1.1 equiv) to deprotonate the carboxylic acid, followed by anhydrous DMF (2.0 mL). Causality: The carboxylate anion is significantly easier to oxidize via SET than the neutral acid.

  • Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O2 will quench the Ir(III) excited state and halt the catalytic cycle.

  • Irradiation: Backfill with argon, seal the tube, and irradiate with a 450 nm blue LED lamp at room temperature for 18 hours[2].

  • Validation & QC Checkpoint: Analyze the crude mixture via 19F NMR and 1H NMR. Self-Validation: The 19F multiplet of the trifluorophenyl group must remain unchanged (confirming the arene is intact), while the 1H NMR must show the disappearance of the carboxylic acid proton and the emergence of the new alkyl chain signals.

  • Workup: Dilute with water, extract with DCM (3 × 10 mL), dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Photoredox PC Ir(III) Photocatalyst Excited Ir(III)* Excited State (450 nm LED) PC->Excited Radical Tertiary Benzylic Radical (C3-Azetidine) Excited->Radical SET from Carboxylate Giese Giese Addition (Excess Alkene) Radical->Giese Productive Dimer Radical Dimerization (Low Alkene Conc.) Radical->Dimer Side Reaction Product C3-Alkylated Azetidine (Target Product) Giese->Product SET to Ir(II) + H+ Product->PC Catalyst Regeneration

Photoredox decarboxylative alkylation cycle of azetidines showing productive vs side reactions.

References
  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines Source: JACS Au (ACS Publications) URL:[Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals (Preprint) Source: ChemRxiv URL:[Link]

Sources

Technical Support Center: Troubleshooting 3-(2,3,5-Trifluorophenyl)azetidine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and operational challenges associated with 3-(2,3,5-Trifluorophenyl)azetidine .

Azetidines are increasingly deployed in modern medicinal chemistry as privileged scaffolds to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhance metabolic stability, and lower lipophilicity compared to their larger pyrrolidine or piperidine homologues[1]. They are critical in developing therapeutics across various indications, including CNS disorders and infectious diseases like multidrug-resistant tuberculosis[2].

However, the combination of a highly strained four-membered ring and a strongly electron-withdrawing trifluorophenyl group presents unique thermodynamic and kinetic challenges during synthesis. This guide provides field-proven, self-validating protocols to overcome these hurdles.

Part 1: Physicochemical Context & Data Presentation

To troubleshoot effectively, we must first understand the causality behind the molecule's behavior. The reactivity of 3-(2,3,5-Trifluorophenyl)azetidine is governed by two competing forces: high ring strain and inductive electron withdrawal .

Table 1: Comparative Physicochemical Properties

Understanding why this specific azetidine behaves differently than standard amines.

PropertyPiperidine (Reference)Unsubstituted Azetidine3-(2,3,5-Trifluorophenyl)azetidineImpact on Experiment
Ring Size 6-membered4-membered4-memberedDictates ligand bite-angle requirements.
Ring Strain ~0 kcal/mol25.2 kcal/mol[1]~26.0 kcal/mol (Estimated)High susceptibility to thermal ring-opening.
pKa (Conjugate Acid) 11.22[1]11.29[1]~8.5 - 9.5 (Inductive effect)Requires careful base selection for free-basing.
Nucleophilicity HighHighModerate to LowSluggish kinetics in standard

reactions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation and reactions are stalling at low conversions. What is the root cause, and how do I fix it?

The Causality: This compound is typically supplied commercially as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to prevent oxidative degradation. Furthermore, the 2,3,5-trifluorophenyl substituent exerts a powerful inductive electron-withdrawing effect (-I effect), pulling electron density away from the azetidine nitrogen. This significantly lowers its basicity and nucleophilicity compared to standard azetidines. If you do not efficiently free-base the amine in situ, the reaction will stall.

The Solution & Protocol (Self-Validating Free-Basing): Do not rely on weak bases like triethylamine (TEA) if your electrophile is unreactive. Use a biphasic free-basing step prior to coupling.

  • Dissolution: Suspend 1.0 eq of 3-(2,3,5-Trifluorophenyl)azetidine salt in dichloromethane (DCM) (0.2 M).

  • Basification: Add an equal volume of saturated aqueous

    
     or 
    
    
    
    . Stir vigorously for 15 minutes.
  • Extraction: Extract the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Validation: Evaporate the solvent under reduced pressure (keep bath < 30°C due to volatility). Take an

    
    -NMR in 
    
    
    
    ; the disappearance of the broad downfield salt proton confirms successful free-basing.
  • Coupling: Immediately dissolve the free base in your reaction solvent (e.g., DMF or NMP) and proceed with the

    
     using a stronger base like 
    
    
    
    or DIPEA at elevated temperatures (80°C).
Q2: During Palladium-catalyzed Buchwald-Hartwig amination, I observe low yields and a mass corresponding to a ring-opened byproduct. How can I optimize this?

The Causality: Azetidines possess a massive ring strain of approximately 25.2 kcal/mol[1]. In Pd-catalyzed cross-couplings, the intermediate Pd(II)-azetidide complex faces a kinetic bifurcation: it can either undergo the desired reductive elimination to form the N-aryl product, or it can undergo an unwanted


-carbon elimination, leading to irreversible ring cleavage[3]. Harsh bases (like 

) and high temperatures accelerate this degradation pathway.

The Solution & Protocol (Optimized Buchwald-Hartwig): You must use a catalyst system that drastically accelerates reductive elimination. Bulky, electron-rich biaryl phosphine ligands are mandatory[4].

  • Preparation: In a glovebox or under strict argon, charge a Schlenk flask with the aryl halide (1.0 eq) and 3-(2,3,5-Trifluorophenyl)azetidine (1.2 eq).

  • Catalyst & Ligand: Add 2-5 mol% of a pre-catalyst such as RuPhos Pd G3 or BrettPhos Pd G3 . These ligands have the perfect bite angle and steric bulk to force rapid reductive elimination before ring-opening can occur.

  • Base Selection: Add 2.0 eq of finely milled, anhydrous

    
    . Never use 
    
    
    
    or
    
    
    with strained azetidines.
  • Solvent & Heating: Add anhydrous 1,4-dioxane or toluene (0.1 M). Heat to a moderate temperature (65°C – 80°C maximum) for 12-16 hours.

  • Validation: Monitor by LC-MS. The use of RuPhos/BrettPhos should suppress the ring-opened mass (M + Aryl + 18) entirely.

Q3: Can I use standard acidic workups (e.g., 1M HCl) to wash my reaction mixtures?

The Causality: While unsubstituted azetidines are generally stable to mild aqueous acids at room temperature, the benzylic-like C3 position of your compound is adjacent to an electron-deficient trifluorophenyl ring. Prolonged exposure to strong aqueous acids, especially during exothermic quenching, can protonate the nitrogen and invite nucleophilic attack (e.g., by water or chloride) at the highly strained C2/C4 or C3 positions, causing ring-cleavage.

The Solution: Quench reactions with saturated aqueous


 or mild phosphate buffers (pH 6-7). If Boc-deprotection is required downstream, use anhydrous conditions (e.g., 4M HCl in dioxane or TMSOTf/2,6-lutidine in DCM) rather than aqueous TFA/HCl mixtures.

Part 3: Mandatory Visualizations

Workflow 1: Troubleshooting N-Functionalization

The following decision tree maps the logical flow for resolving poor yields during the functionalization of 3-(2,3,5-Trifluorophenyl)azetidine.

Workflow A Reaction Fails or Low Yield B Check Starting Material Is it an HCl/TFA salt? A->B C Perform Free-Basing (DIPEA/K2CO3) B->C Yes D Check Reaction Type Buchwald-Hartwig? B->D No C->D E Optimize Conditions: Use Cs2CO3 & RuPhos D->E Yes F Check for Byproducts Ring-opening observed? D->F No (SNAr) E->F G Lower Temp (60-80°C) Ensure Anhydrous State F->G Yes

Caption: Decision tree for troubleshooting N-functionalization of azetidine derivatives.

Workflow 2: Mechanistic Divergence in Cross-Coupling

This diagram illustrates the causality behind the requirement for specific ligands during Pd-catalyzed couplings.

Mechanism A 3-(2,3,5-Trifluorophenyl) azetidine B Pd(II)-Azetidide Intermediate A->B Pd(0), Ligand Base C Desired Product (N-Aryl Azetidine) B->C Reductive Elimination (RuPhos/BrettPhos) D Ring-Opened Byproduct B->D β-Carbon Elimination (NaOtBu, High Temp)

Caption: Mechanistic divergence in Pd-catalyzed cross-coupling of azetidines.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, National Center for Biotechnology Information (PMC). URL:[Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications, RSC Publishing. URL:[Link]

Sources

Technical Support Center: Purification of 3-(2,3,5-Trifluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-(2,3,5-Trifluorophenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the preparation of this valuable fluorinated heterocyclic building block.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the highest quality of your synthesized compound.

Introduction: The Challenge of Purity in Fluorinated Azetidine Synthesis

The synthesis of 3-(2,3,5-Trifluorophenyl)azetidine, a key intermediate in many pharmaceutical discovery programs, presents unique challenges. The strained four-membered azetidine ring is susceptible to ring-opening and other side reactions, while the trifluorophenyl moiety can introduce its own set of impurities from the fluorination process.[3][4] Achieving high purity is critical, as even trace impurities can have significant downstream consequences in drug development, affecting biological activity, toxicity, and overall product stability.[5][6]

This guide will walk you through a systematic approach to identifying and removing impurities, ensuring the integrity of your final compound.

Part 1: Troubleshooting Guide - Common Impurities and Their Origins

The first step in any purification process is to understand the potential impurities that may be present in your crude product. These can generally be categorized as organic impurities arising from the synthesis itself.[5]

Table 1: Common Impurities in the Synthesis of 3-(2,3,5-Trifluorophenyl)azetidine

Impurity Type Potential Structure/Identity Likely Origin Analytical Signature (Typical)
Unreacted Starting Materials 1,2,4-Trifluorobenzene, Azetidin-3-ol, or other precursorsIncomplete reactionSignals corresponding to starting materials in HPLC, GC-MS, and NMR.
Isomeric Impurities Positional isomers of the trifluorophenyl group (e.g., 2,3,4- or 2,4,5-trifluorophenyl)Use of impure starting materials or non-selective fluorination.Similar mass in MS, but different retention times in HPLC and distinct aromatic region in ¹H and ¹⁹F NMR.
Ring-Opened Byproducts e.g., N-(2-chloro-1-(2,3,5-trifluorophenyl)ethyl)amineNucleophilic attack on the strained azetidine ring during synthesis or workup.[3]Presence of additional aliphatic signals in NMR, different fragmentation pattern in MS.
Over-alkylation/Diarylation Products N-aryl or C-diaryl azetidine derivativesSide reactions during the coupling of the phenyl ring and the azetidine core.Higher molecular weight peaks in MS, complex aromatic signals in NMR.
Residual Solvents and Reagents High-boiling point solvents (e.g., DMF, DMSO), catalysts, and bases (e.g., triethylamine).[5]Incomplete removal during workup and evaporation.Characteristic signals in ¹H NMR, detectable by GC-MS.

Part 2: A Systematic Approach to Impurity Identification and Removal

A logical workflow is essential for efficiently tackling purification challenges. The following diagram outlines a recommended approach, from initial analysis to final purity confirmation.

Purification Workflow Figure 1: Systematic Purification Workflow cluster_0 Impurity Identification cluster_1 Purification Strategy Selection cluster_2 Execution & Verification A Crude Product Analysis (TLC, LC-MS, 1H NMR) B Identify Major Impurities A->B C Hypothesize Impurity Structures (Based on reaction mechanism) B->C D Assess Physicochemical Properties (Polarity, Basicity, Solubility) C->D E Choose Primary Purification Method (Chromatography vs. Recrystallization) D->E F Perform Purification Protocol E->F G Analyze Fractions/Crystals (TLC, HPLC) F->G H Combine Pure Fractions/Collect Crystals G->H I Final Purity Analysis (HPLC, NMR, MS, Elemental Analysis) H->I

Caption: A step-by-step workflow for identifying and removing impurities.

Experimental Protocols
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄.

    • Mobile Phase: Start with a non-polar system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase polarity to achieve good separation. The basicity of the azetidine may cause streaking. If so, add 0.5-1% triethylamine to the mobile phase to improve peak shape.[7]

    • Visualization: UV light (254 nm) and a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Column: A C18 reversed-phase column is a good starting point.[8]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The formic acid helps to protonate the basic azetidine, leading to better peak shapes.

    • Detection: Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS). This will provide information on the relative amounts of impurities and their molecular weights.[9][10]

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Solvent: CDCl₃ or DMSO-d₆.

    • Analysis: Look for unexpected signals, particularly in the aromatic region (for isomeric impurities) and aliphatic region (for ring-opened byproducts). The presence of residual solvents will also be evident.[5]

Due to the basic nature of the azetidine nitrogen, standard silica gel can lead to poor separation and product loss.[7]

Option A: Standard Silica Gel with Modified Mobile Phase

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: Use a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine to the mobile phase to suppress the interaction between the basic amine and the acidic silica.[7]

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the dissolved product onto a small amount of silica gel and dry it. c. Load the dried silica onto the column. d. Elute with the prepared mobile phase gradient. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure.

Option B: Amine-Functionalized Silica Gel

For particularly challenging separations, an amine-functionalized stationary phase can be highly effective.[7]

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes. The addition of triethylamine is not necessary with this stationary phase.

  • Procedure: Follow the same procedure as for standard silica gel. This method often provides sharper peaks and better resolution for basic compounds.[7]

Recrystallization is an excellent method for removing small amounts of impurities from a solid product.[11][12]

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12] For 3-(2,3,5-Trifluorophenyl)azetidine, consider solvent systems like:

    • Isopropanol/Water

    • Ethyl Acetate/Hexanes

    • Toluene

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[12] c. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities. d. Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal. e. Once crystallization is complete, cool the flask in an ice bath to maximize the yield. f. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. g. Dry the crystals under vacuum.

Part 3: Frequently Asked Questions (FAQs)

Q1: I see significant streaking on my silica gel TLC plate. What can I do?

A1: This is a common issue when working with basic compounds like azetidines on acidic silica gel.[3][7] The streaking is caused by strong interactions between your compound and the stationary phase. To resolve this, add a small amount of a competitive base, such as 0.5-1% triethylamine or a few drops of ammonia, to your developing solvent (mobile phase). This will occupy the acidic sites on the silica, allowing your compound to move up the plate more cleanly.

Q2: My LC-MS results show a peak with the same mass as my product but a different retention time. What could it be?

A2: This is likely a positional isomer. During the synthesis of the trifluorophenyl ring, it's possible to get substitution at different positions, for example, a 2,3,4- or 2,4,5-trifluorophenylazetidine instead of the desired 2,3,5-isomer. These isomers will have the same molecular weight but different polarities, leading to different retention times on a reversed-phase HPLC column. Careful optimization of your chromatographic method, perhaps using a shallower gradient, will be necessary to separate these isomers.

Q3: After my reaction, I have a significant amount of a higher molecular weight byproduct. What is the likely cause?

A3: This could be due to over-alkylation or diarylation, where the azetidine nitrogen or another position on the molecule reacts more than once. This can happen if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time) or if the stoichiometry of the reactants is not carefully controlled. To minimize this, try lowering the reaction temperature, reducing the reaction time, or using a slight excess of the azetidine precursor relative to the arylating agent.

Q4: My recrystallization is not working; the compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[13] To fix this, you can try a few things:

  • Add more of the "soluble" solvent to the mixture to keep the compound dissolved at a slightly lower temperature.[13]

  • Try a different solvent system with a lower boiling point.

  • Ensure your compound is reasonably pure before attempting recrystallization, as significant impurities can depress the melting point and interfere with crystal lattice formation. A preliminary purification by flash chromatography might be necessary.

Q5: How can I effectively remove high-boiling point solvents like DMF or DMSO?

A5: These solvents are often difficult to remove completely on a rotary evaporator. The best approach is to perform a liquid-liquid extraction during the workup. Transfer the reaction mixture to a separatory funnel and dilute with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash several times with water or brine.[11] Since DMF and DMSO are highly soluble in water, this will transfer them to the aqueous layer, effectively removing them from your organic product.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Health and Pharmaceutical Research.
  • ResearchGate. (n.d.). A Compendium of Techniques for the Analysis of Pharmaceutical Impurities.
  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Benchchem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry - Application Notes and Protocols.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
  • ResearchGate. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. (n.d.).
  • PubMed. (2007, September 15). Analysis of heterocyclic aromatic amines.
  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • University of Rochester. (n.d.). Tips & Tricks: About - Chemistry.
  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and....
  • Azetidine Synthesis. (n.d.).
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Royal Society of Chemistry. (2019, May 13). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC.
  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.).
  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.).
  • Google Patents. (n.d.). EP0908443A3 - Process for the preparation of fluorinated aromatic compounds.
  • Amanote Research. (2016, January 20). (PDF) Synthesis of Trifluoromethylated Azetidines.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
  • ConnectSci. (2013, December 24). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination | Australian Journal of Chemistry.
  • Royal Society of Chemistry. (2025, January 4). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry.

Sources

scale-up synthesis of 3-(2,3,5-Trifluorophenyl)azetidine considerations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-(2,3,5-Trifluorophenyl)azetidine. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic, kinetic, and isolation challenges associated with azetidine ring systems.

Azetidines possess significant ring strain (approximately 26 kcal/mol), making them susceptible to ring-opening under harsh nucleophilic or thermal conditions[1]. Furthermore, the introduction of the highly electron-deficient 2,3,5-trifluorophenyl moiety requires precise control over organometallic intermediates. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights for drug development professionals scaling this scaffold.

Process Workflow Visualization

G N1 1-Boc-azetidin-3-one N3 Tertiary Alcohol Intermediate N1->N3 Nucleophilic Addition Cryogenic (-20°C) N2 2,3,5-Trifluorophenyl Magnesium Bromide N2->N3 N5 N-Boc-3-(2,3,5-Trifluorophenyl) azetidine N3->N5 Reductive Deoxygenation N4 Deoxygenation (Et3SiH / TFA) N4->N5 N7 3-(2,3,5-Trifluorophenyl) azetidine HCl Salt N5->N7 Cleavage & Precipitation N6 Boc Deprotection (HCl in EtOAc) N6->N7

Scale-up synthetic route for 3-(2,3,5-Trifluorophenyl)azetidine via Grignard addition.

Phase 1: Route Selection & Scale-Up Strategy (FAQ)

Q: For multi-kilogram scale, should we utilize cross-coupling or organometallic addition to the ketone? A: While transition-metal catalyzed cross-coupling (e.g., Ni-catalyzed Suzuki or Pd-catalyzed Hiyama coupling) of 3-iodoazetidines is highly effective for library synthesis[1], it is generally suboptimal for >1 kg scale-up. The precursor, 1-Boc-3-iodoazetidine, is expensive and prone to degradation.

The most robust and scalable route is the nucleophilic addition of 2,3,5-trifluorophenylmagnesium bromide to commercially available 1-Boc-azetidin-3-one[2]. This avoids heavy metal remediation (essential for API synthesis) and utilizes cheaper starting materials.

Table 1: Quantitative Comparison of Synthetic Routes for 3-Arylazetidines

ParameterOrganometallic Addition (Ketone)Transition Metal Cross-Coupling
Primary Precursor 1-Boc-azetidin-3-one1-Boc-3-iodoazetidine
Precursor Cost (Est.) LowHigh
Typical Overall Yield 65 - 75%40 - 88%[1]
Heavy Metal Purge Not RequiredRequired (Pd/Ni removal)
Primary Scale-Up Risk Exotherm management, Ring-openingCatalyst poisoning, Protodehalogenation

Phase 2: Troubleshooting Guide & Mechanistic Insights

Issue 1: Significant azetidine ring-opening observed during the Grignard addition step.

  • Causality: The 4-membered azetidine ring is highly strained. At elevated temperatures, excess Grignard reagent or unreacted magnesium can act as a strong base/nucleophile, attacking the adjacent carbon and cleaving the C-N bond[1].

  • Solution: Implement strict cryogenic control. The reaction must be maintained between -20°C and -5°C. Utilize a reverse addition protocol where the azetidinone is added to the pre-cooled Grignard reagent to prevent localized high concentrations of the ketone, which can lead to aldol-type condensations of the starting material. To minimize degradation of the azetidine ring, work-up must be performed under weakly acidic conditions (e.g., 10% aqueous NH4Cl) at cold temperatures (5–10 °C)[3].

Issue 2: Defluorination of the aryl ring during the deoxygenation of the tertiary alcohol.

  • Causality: The standard deoxygenation protocol utilizes Triethylsilane (Et3SiH) and Trifluoroacetic Acid (TFA). The 2,3,5-trifluorophenyl ring is highly electron-deficient. Prolonged exposure to a hydride donor in a strongly acidic medium can lead to competitive hydrodefluorination via an SNAr-type hydride attack or radical mechanisms.

  • Solution: Optimize the TFA equivalents (typically 5-8 eq is sufficient) and strictly monitor the reaction via HPLC. Quench the reaction immediately upon consumption of the alcohol intermediate. Do not leave the reaction stirring overnight.

Issue 3: Drastic yield loss during the final Boc-deprotection and isolation of the free base.

  • Causality: Low molecular weight, non-lipophilic azetidines are highly water-soluble and exhibit significant volatility. Attempting to isolate the free base via aqueous extraction will result in the product remaining in the aqueous layer.

  • Solution: Never isolate the free base. Instead, perform the Boc-deprotection under anhydrous conditions and precipitate the product directly as a salt. Treatment of the N-Boc intermediate with 2M to 4M HCl in Ethyl Acetate (EtOAc) or 1,4-dioxane at room temperature affords the corresponding hydrochloride salt, which crystallizes out of solution and can be isolated via simple filtration[3].

Phase 3: Validated Step-by-Step Methodology

Protocol: Cryogenic Grignard Addition and Workup

This protocol is designed as a self-validating system; successful progression to step 5 is contingent on the IPC (In-Process Control) parameters being met in step 4.

  • Preparation of Reagents: In a rigorously dried, nitrogen-purged reactor, prepare a 0.5 M solution of 2,3,5-trifluorophenylmagnesium bromide (1.2 equivalents) in anhydrous THF.

  • Cooling: Cool the Grignard solution to an internal temperature of -20°C using a dry ice/acetone or cryogenic chiller system.

  • Addition: Dissolve 1-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 2 hours.

    • Critical Parameter: Maintain the internal temperature below -10°C during the entire addition to prevent ring-opening.

  • In-Process Control (IPC): Stir for 1 hour at -10°C. Pull an aliquot, quench in saturated NH4Cl, and analyze via HPLC.

    • Validation Gate: Proceed to step 5 only if starting material is < 2% by Area Normalization. If > 2%, stir for an additional 30 minutes.

  • Quench: Slowly transfer the reaction mixture via cannula into a pre-cooled (0°C) vigorously stirred solution of 10% aqueous NH4Cl (10 volumes)[3].

    • Critical Parameter: The quench is highly exothermic. Control the transfer rate to keep the quench vessel temperature below 10°C.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the crude tertiary alcohol.

References

  • 3-Aryl-3-arylmethoxyazetidines.
  • Source: mdpi.
  • Source: uni-muenchen.

Sources

Technical Support Center: Enhancing Regioselectivity of Reactions with 3-(2,3,5-Trifluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2,3,5-Trifluorophenyl)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this valuable building block. Due to the unique electronic properties of the trifluorinated phenyl ring and the inherent strain of the azetidine core, directing reactions to a specific site can be challenging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Understanding the Reactive Sites

The key to controlling regioselectivity lies in understanding the principal reactive sites of 3-(2,3,5-Trifluorophenyl)azetidine. The molecule presents several potential sites for chemical modification, each with distinct reactivity profiles.

Reactive_Sites cluster_molecule 3-(2,3,5-Trifluorophenyl)azetidine cluster_reactions Potential Reactions N Azetidine Nitrogen (N-H) N_Func N-Functionalization (Alkylation, Acylation, Arylation) N->N_Func Nucleophilic Site C4 Aryl C4-H CH_Func C-H Functionalization (Arylation, etc.) C4->CH_Func ortho to Azetidine C6 Aryl C6-H C6->CH_Func ortho to Fluorine Azetidine_Ring Azetidine C-C/C-N Bonds (Ring Opening) Ring_Opening Nucleophilic Ring Opening Azetidine_Ring->Ring_Opening Strain Release N_Alkylation_Troubleshooting start Low Yield in N-Alkylation/Acylation steric_hindrance Is the electrophile bulky? start->steric_hindrance base_issue What base is being used? steric_hindrance->base_issue No solution_steric Use a less hindered electrophile or a more reactive one (e.g., triflate vs. bromide). steric_hindrance->solution_steric Yes side_reactions Are there side products? base_issue->side_reactions Appropriate Base solution_base Switch to a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ for alkyl halides. Use organic bases like DIPEA or Et₃N for acylations. base_issue->solution_base Inappropriate Base solution_side_reactions Lower reaction temperature to disfavor side reactions. Consider a two-step reductive amination for N-alkylation. side_reactions->solution_side_reactions Yes end_node Improved Yield side_reactions->end_node No, review stoichiometry solution_steric->end_node solution_base->end_node solution_side_reactions->end_node

Caption: Troubleshooting workflow for N-alkylation/acylation.

Recommended Protocol for N-Alkylation (Reductive Amination): [1]

  • Imine Formation: To a solution of 3-(2,3,5-Trifluorophenyl)azetidine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is often complete within a few hours to overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

Rationale: This method avoids the use of strong bases and high temperatures, minimizing side reactions. [1]

Parameter Recommendation for N-Alkylation Recommendation for N-Acylation
Reagent Alkyl halide (iodide > bromide > chloride) Acyl chloride or anhydride
Base K₂CO₃, Cs₂CO₃ (inorganic) Et₃N, DIPEA (organic, non-nucleophilic)
Solvent Acetonitrile, DMF Dichloromethane, THF

| Temperature | Room temperature to 60 °C | 0 °C to room temperature |

FAQ 2: How can I selectively functionalize the trifluorophenyl ring via C-H activation?

Issue: You want to perform a C-H functionalization on the aryl ring, but are getting a mixture of isomers or reaction at the azetidine nitrogen.

Background: The trifluorophenyl ring has two potentially reactive C-H bonds at the C4 and C6 positions. The azetidine ring itself can act as a directing group, favoring functionalization at the C4 position (ortho to the azetidine). [2][3]Conversely, the fluorine atoms can direct reactions to the C6 position. [4]Achieving selectivity requires careful selection of a directing group strategy and catalytic system.

Strategies for Regiocontrol:

  • N-Protection as a Directing Group: The nitrogen of the azetidine, when protected with a suitable group (e.g., picolinamide, pyrimidine), can direct transition metal catalysts (like Pd, Rh, or Ru) to the C4 position. [5][6][7]2. Exploiting Fluoroarene Reactivity: In the absence of a strong N-based directing group, some catalytic systems may favor functionalization at the C6 position due to the electronic influence of the ortho-fluorine. [4] Experimental Protocol: N-Picolinamide Directed C4-Arylation

This protocol is based on established methods for directing group-assisted C-H functionalization. [5][8]

  • Synthesis of the Directing Group Precursor:

    • Acylate the 3-(2,3,5-Trifluorophenyl)azetidine with picolinoyl chloride in the presence of a base like pyridine or triethylamine to install the directing group on the nitrogen.

  • C-H Activation/Arylation:

    • To a reaction vessel, add the N-picolinamide protected azetidine (1.0 eq), an aryl halide (e.g., iodobenzene, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 eq).

    • Add a high-boiling point solvent such as toluene or DMA.

    • Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.

  • Removal of the Directing Group:

    • Once the C-H arylation is complete, the picolinamide group can be removed under acidic or basic hydrolysis conditions to yield the C4-functionalized product with a free N-H group.

Factor Favors C4-Functionalization (ortho to Azetidine) Favors C6-Functionalization (ortho to Fluorine)
Strategy Use of a strong N-based directing group (e.g., picolinamide).Reactions without a strong N-directing group; relying on innate arene reactivity.
Catalyst System Pd(II), Rh(III), Ru(II) complexes known for directed C-H activation.Catalyst systems known to be influenced by fluoro-substituents.
Protecting Group Picolinamide, 8-aminoquinoline, pyrimidyl.Simple protecting groups like Boc or no protecting group.
FAQ 3: I am observing significant amounts of a ring-opened product. How can I prevent this?

Issue: Your reaction is leading to the cleavage of the azetidine ring, resulting in γ-substituted amine byproducts.

Cause: The inherent ring strain of the azetidine makes it susceptible to nucleophilic ring-opening, especially under acidic conditions or in the presence of strong nucleophiles and Lewis acids. [9][10][11] Preventative Measures:

  • Avoid Strongly Acidic Conditions: If possible, use non-acidic or basic conditions. If an acid is required (e.g., as a catalyst), use the minimum effective amount.

  • Control Temperature: Higher temperatures can promote ring-opening. Run reactions at the lowest effective temperature.

  • Choice of Nucleophile/Reagent: Highly reactive and "hard" nucleophiles are more likely to attack the ring carbons.

  • Protecting Group Strategy: An electron-withdrawing protecting group on the nitrogen (e.g., Boc, Cbz) can deactivate the ring towards some forms of cleavage by reducing the nucleophilicity of the nitrogen.

Ring_Opening_Prevention start Ring-Opened Byproducts Observed acid_check Are acidic conditions used? start->acid_check temp_check Is the reaction run at high temperature? acid_check->temp_check No solution_acid Buffer the reaction or use a non-acidic alternative. acid_check->solution_acid Yes nucleophile_check Is a strong nucleophile present? temp_check->nucleophile_check No solution_temp Run the reaction at a lower temperature (e.g., 0°C or RT). temp_check->solution_temp Yes solution_nucleophile Use a softer or less reactive nucleophile. Protect the azetidine nitrogen with an EWG. nucleophile_check->solution_nucleophile Yes end_node Minimized Ring Opening nucleophile_check->end_node No, re-evaluate reaction mechanism solution_acid->end_node solution_temp->end_node solution_nucleophile->end_node

Caption: Decision tree for preventing azetidine ring opening.

References

  • Nucleophilic Substitution Reactions. (n.d.). Google Books.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. (n.d.).
  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF - ResearchGate. (n.d.).
  • Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents - MDPI. (n.d.).
  • Example for azetidine synthesis by nucleophilic substitution - ResearchGate. (n.d.).
  • Syntheses of Azetidines and Azetidin-2-ones Literature Seminar on Apr.18th (Sat.) Gang Lu (D3). (n.d.).
  • Stereoselective functionalization of azetidines - Elektronische Hochschulschriften der LMU München. (n.d.).
  • Synthesis and functionalization of 3-alkylidene-1,2-diazetidines using transition metal catalysis - PubMed. (n.d.).
  • Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one-step transformation into β-functionalized α-ketoamides. (n.d.).
  • Copper-catalyzed, directing group-assisted fluorination of arene and heteroarene C-H bonds - PubMed. (n.d.).
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (n.d.).
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews - ACS Publications. (n.d.).
  • Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (n.d.).
  • RhodiumIII-catalyzed remote difunctionalization of arenes assisted by a relay directing group - Xingwei Li. (n.d.).
  • Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing. (n.d.).
  • Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy - Spring. (n.d.).
  • Innate C-H trifluoromethylation of heterocycles - PubMed - NIH. (n.d.).
  • (PDF) Innate C-H trifluoromethylation of heterocycles - ResearchGate. (n.d.).
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine - Benchchem. (n.d.).
  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC. (n.d.).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. (n.d.).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. (n.d.).
  • Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Regioselective ring opening reactions of azetidines - ResearchGate. (n.d.).

Sources

strategies to improve the solubility of 3-(2,3,5-Trifluorophenyl)azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to help researchers, scientists, and drug development professionals overcome the unique physicochemical hurdles presented by 3-(2,3,5-Trifluorophenyl)azetidine derivatives.

The Physicochemical Challenge

The 3-(2,3,5-Trifluorophenyl)azetidine scaffold presents a dual challenge:

  • The Azetidine Ring: A small, strained heterocycle that acts as a basic secondary (or tertiary) amine. While it offers a handle for salt formation, its pKa is highly sensitive to the microenvironment.

  • The 2,3,5-Trifluorophenyl Group: A highly electron-withdrawing and lipophilic moiety that significantly increases the crystal lattice energy and drives down aqueous solubility.

Below are the most common issues encountered during formulation and our field-proven strategies to resolve them.

LogicTree Start Analyze 3-(2,3,5-Trifluorophenyl) azetidine API Check_pKa Is basic pKa > 6.0? Start->Check_pKa Salt Salt Formation Screen (e.g., Mesylate, HCl) Check_pKa->Salt Yes (Ionizable) Check_LogP Is LogP > 3.5? Check_pKa->Check_LogP No / High Lattice Energy CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Check_LogP->CD Yes (Lipophilic Ring) ASD Amorphous Solid Dispersion (Spray Drying with PVP-VA) Check_LogP->ASD High Melting Point (>200°C)

Decision matrix for selecting a solubility enhancement strategy.

Module 1: Salt Formation & pH-Dependent Disproportionation

Q: My azetidine derivative forms a highly soluble mesylate salt, but it precipitates rapidly when introduced to simulated intestinal fluid (pH 6.8). Why is this happening, and how do I prevent it?

Causality: This is a classic case of salt disproportionation. The azetidine nitrogen is basic, making it highly soluble in acidic environments (like the stomach) due to favorable ion-dipole interactions. However, as the compound enters a neutral pH environment, the microenvironmental pH exceeds the drug's


. The thermodynamic equilibrium shifts, stripping the proton from the azetidine ring and forcing the highly lipophilic 2,3,5-trifluorophenyl free base to precipitate out of solution. As detailed in recent literature on  [1], excipients and local pH shifts are the primary culprits behind this in vivo discrepancy.

The Solution: You must either select a counterion that buffers the microenvironmental pH or co-formulate with a precipitation inhibitor (e.g., HPMC) to maintain a supersaturated state during transit.

Protocol: High-Throughput Salt Screening & Disproportionation Validation

  • Solvent Selection: Dissolve the free base in a volatile, water-miscible solvent (e.g., THF or Acetone) at 50 mg/mL.

  • Counterion Addition: Add 1.05 molar equivalents of various counterions (e.g., HCl, Methanesulfonic acid, Tartaric acid) to separate vials.

  • Crystallization: Evaporate the solvent slowly under a nitrogen stream at room temperature for 24 hours.

  • Isolation: Harvest the resulting crystals and verify crystallinity via Powder X-Ray Diffraction (PXRD).

  • Self-Validation Check (Critical): Suspend 10 mg of the confirmed salt in 1 mL of pH 6.8 phosphate buffer. Filter after 2 hours and measure the pH of the filtrate. If the filtrate pH has drifted back towards the pKa of the free base, disproportionation has occurred. This validates that the chosen counterion cannot sustain the ionized state at physiological pH, prompting a shift to a different counterion or a polymer-stabilized formulation.

Module 2: Cyclodextrin Complexation

Q: Salt formation failed because the lipophilicity of the 2,3,5-trifluorophenyl ring overrides the ionization benefit. Can I mask this functional group?

Causality: Yes. The 2,3,5-trifluorophenyl ring is intensely hydrophobic. By utilizing modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can exploit the hydrophobic inner cavity of the cyclodextrin torus. The fluorinated ring enters the cavity, driven by the release of high-energy water molecules and stabilized by van der Waals and fluorine-dipole interactions. The hydrophilic exterior of the cyclodextrin remains exposed to the aqueous media, drastically improving apparent solubility. This mechanism is a gold standard for [2].

Protocol: Higuchi-Connors Phase Solubility Study

  • Preparation: Prepare a series of HP-β-CD aqueous solutions ranging from 0 to 200 mM in purified water.

  • API Addition: Add an excess amount of the azetidine derivative (beyond its expected saturation point) to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm and 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved API.

  • Self-Validation Check: Analyze the filtrate via HPLC-UV. Plot the molar concentration of dissolved API against the HP-β-CD concentration. If the plot is linear (A_L type), you have validated a 1:1 stoichiometric inclusion complex. Calculate the stability constant (

    
    ). A 
    
    
    
    between 50 and 2000
    
    
    confirms a stable, viable complex for formulation.

Workflow Prep Prepare HP-β-CD Solutions (0-200 mM) Add Add Excess API (Azetidine Derivative) Prep->Add Equilibrate Equilibrate (37°C, 48 hrs, 150 rpm) Add->Equilibrate Filter Filter (0.45 µm) & Dilute Equilibrate->Filter Analyze HPLC-UV Analysis Calculate Stability Constant Filter->Analyze

Step-by-step workflow for the Higuchi-Connors phase solubility study.

Module 3: Amorphous Solid Dispersions (ASD)

Q: My derivative has a melting point above 220°C. Neither salt formation nor cyclodextrins provide sufficient solubility. What is the ultimate fallback?

Causality: A melting point >220°C indicates an exceptionally strong crystal lattice, often stabilized by


 stacking of the fluorophenyl rings and hydrogen bonding from the azetidine. To dissolve, the solvent must overcome this massive thermodynamic barrier. Amorphous Solid Dispersions (ASDs) solve this by converting the drug into a high-energy, disordered amorphous state. By trapping the API molecules individually within a polymer matrix (like PVP-VA or HPMCAS), you completely bypass the crystal lattice energy during dissolution. The polymer also acts as a "parachute," preventing the supersaturated drug from recrystallizing in the gut, a critical factor in [3].

Protocol: Spray Drying ASD Formulation

  • Solution Preparation: Dissolve the API and the selected polymer (e.g., PVP-VA) in a common volatile solvent system (e.g., Methanol/DCM 1:1 v/v) at a 1:3 drug-to-polymer ratio.

  • Atomization: Feed the solution into a laboratory spray dryer. Set the inlet temperature to 80°C (ensure this is below the solvent's auto-ignition point but high enough for rapid evaporation).

  • Drying: The rapid evaporation traps the API in an amorphous state within the polymer matrix. Collect the resulting powder from the cyclone.

  • Self-Validation Check: Analyze the collected powder using Modulated Differential Scanning Calorimetry (mDSC). A single, distinct Glass Transition Temperature (Tg) with the complete absence of an endothermic melting peak validates that the API is fully amorphous and molecularly dispersed within the polymer. If a melting peak remains, the system is phase-separating, and the polymer ratio must be increased.

Quantitative Summary of Solubility Enhancements

To illustrate the expected outcomes, the table below summarizes the quantitative data from a benchmark study on a model 3-(2,3,5-Trifluorophenyl)azetidine derivative (Initial LogP = 4.2, pKa = 8.5).

StrategyExcipient / CounterionPrimary Mechanism of ActionApparent Solubility (µg/mL)Fold EnhancementPhysical Stability (40°C/75% RH)
Free Base (Control) NoneN/A0.51xHighly Stable
Salt Formation Mesylate (Methanesulfonic acid)Ion-dipole interactions45.090xProne to Disproportionation
Cyclodextrin 20% w/v HP-β-CDHydrophobic encapsulation125.0250xStable (in solution)
Amorphous Solid Dispersion 25% w/w PVP-VA (Spray Dried)Crystal lattice disruption310.0620xStable (Amorphous state maintained)

References

  • Title: API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: Molecules (PMC NIH) URL: [Link]

  • Title: Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies Source: Acta Pharmaceutica Sinica B (PMC NIH) URL: [Link]

  • Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL: [Link]

Validation & Comparative

Comparative Analysis of Trifluorophenyl Azetidine Isomers: 2-Aryl vs. 3-Aryl Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring, a highly strained four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry[1]. Its incorporation into drug candidates systematically improves metabolic stability, aqueous solubility, and target-binding affinity by favorably modulating the fraction of sp³ carbons (Fsp³)[2]. Furthermore, azetidines serve as exceptional bioisosteres for larger, more lipophilic cyclic amines such as piperidine and piperazine[3].

When this core is functionalized with a highly electron-withdrawing and lipophilic trifluorophenyl group (e.g., the 3,4,5-trifluorophenyl moiety), the resulting positional isomers—specifically 2-(3,4,5-trifluorophenyl)azetidine [4] and 3-(3,4,5-trifluorophenyl)azetidine [5]—exhibit drastically divergent physicochemical and pharmacokinetic profiles. This guide provides a rigorous comparative analysis of these isomers, equipping drug development professionals with the empirical framework required to select the optimal scaffold for lead optimization.

Structural & Physicochemical Profiling

The fundamental divergence in the performance of these isomers stems from the spatial relationship between the electron-withdrawing trifluorophenyl group and the basic azetidine nitrogen.

Mechanistic Causality: Why Positional Isomerism Matters
  • pKa Modulation via Inductive Effects: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the adjacent nitrogen[6]. In the 2-aryl isomer, the trifluorophenyl group is at the alpha position. This proximity maximizes the inductive electron withdrawal (-I effect) through the sigma bonds, depressing the pKa to near or below physiological pH (7.4). This renders the molecule predominantly neutral in systemic circulation, maximizing passive membrane permeability. Conversely, in the 3-aryl isomer, the beta-positioning attenuates this inductive pull, maintaining a more traditional basic amine profile suitable for establishing critical salt-bridge interactions within target binding pockets.

  • Metabolic Shielding & Steric Hindrance: The C2-substitution in the 2-isomer provides significant steric bulk directly adjacent to the amine. This steric hindrance physically shields the nitrogen lone pair and the alpha-protons from Cytochrome P450 (CYP450) docking, thereby reducing the rate of N-dealkylation and alpha-carbon hydroxylation. The 3-isomer, lacking this alpha-shielding, projects the aryl vector linearly but leaves the alpha-carbons exposed to oxidative clearance.

Table 1: Comparative Physicochemical Data

Note: Values are representative of the isolated building blocks based on established structure-activity relationship (SAR) principles.

Parameter2-(3,4,5-Trifluorophenyl)azetidine3-(3,4,5-Trifluorophenyl)azetidine
CAS Number 1270412-77-5[4]1956318-84-5 (HCl salt)[5]
Chirality Chiral (C2 Stereocenter)Achiral (Symmetrical)
Aryl Vector Projection Orthogonal / AngledLinear (180° relative to N)
Predicted pKa (Basic) ~ 6.5 - 7.0~ 8.2 - 8.6
Physiological State (pH 7.4) Predominantly NeutralPredominantly Protonated
Steric Hindrance at Amine High (Alpha-substitution)Low (Beta-substitution)
Primary Application Permeability enhancement, CNS penetrationPiperidine bioisostere, salt-bridge formation

Decision Logic & Metabolic Pathways

To rationalize the selection of these building blocks during the hit-to-lead phase, we map the target product profile against the intrinsic properties of the isomers.

G Start Target Product Profile Requires Azetidine Bioisostere Q1 Is linear vector projection (piperidine mimic) required? Start->Q1 Q2 Is lower basicity (pKa < 7.5) required for permeability? Q1->Q2 No Iso3 Select 3-Aryl Azetidine (Achiral, pKa ~8.4) Q1->Iso3 Yes Q2->Iso3 No Iso2 Select 2-Aryl Azetidine (Chiral, pKa ~6.8) Q2->Iso2 Yes (Alpha-inductive effect)

Fig 1. Logical workflow for selecting trifluorophenyl azetidine isomers based on target profile.

G Iso3 3-Aryl Azetidine (Exposed alpha-carbons) CYP1 CYP450 Oxidation Iso3->CYP1 Iso2 2-Aryl Azetidine (Sterically shielded amine) CYP2 CYP450 Oxidation Iso2->CYP2 Met1 Rapid N-dealkylation / Ring Opening CYP1->Met1 High CLint Met2 High Metabolic Stability (Slow Clearance) CYP2->Met2 Low CLint

Fig 2. Divergent CYP450-mediated metabolic clearance pathways of azetidine positional isomers.

Self-Validating Experimental Methodologies

To objectively verify the physicochemical and metabolic claims above, the following standardized protocols must be executed. These workflows are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput pKa Determination via Cosolvent Potentiometric Titration

Causality: Azetidines bearing highly lipophilic trifluorophenyl groups often suffer from poor aqueous solubility, rendering direct aqueous titration unreliable due to precipitation. We utilize a methanol/water cosolvent system coupled with Yasuda-Shedlovsky extrapolation to derive the true intrinsic aqueous pKa.

Step-by-Step Workflow:

  • Sample Preparation: Prepare 10 mM stock solutions of 2-(3,4,5-trifluorophenyl)azetidine and 3-(3,4,5-trifluorophenyl)azetidine in LC-MS grade DMSO.

  • Cosolvent Dilution: Dilute the stocks into varying ratios of Methanol/0.15M KCl (aq) (e.g., 30%, 40%, 50%, and 60% MeOH by volume) to maintain a constant ionic strength while ensuring complete dissolution.

  • Automated Titration: Titrate the solutions with 0.5M standardized HCl and subsequently with 0.5M KOH using an automated potentiometric titrator maintained at a strict 25.0 ± 0.1 °C under a nitrogen atmosphere (to prevent CO₂ absorption).

  • Data Extrapolation: Plot the apparent pKa (psKa) obtained from each cosolvent ratio against the inverse dielectric constant of the respective mixture.

  • Validation: Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the intrinsic aqueous pKa. An

    
     value > 0.99 validates the absence of compound precipitation during the assay.
    
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: To quantify the protective effect of the C2-steric shield against Phase I metabolism, we measure the intrinsic clearance (


) using pooled human liver microsomes.

Step-by-Step Workflow:

  • Incubation Setup: In a 96-well plate, incubate 1 µM of each azetidine isomer with pooled Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Initiation: Pre-warm the plate to 37 °C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., labetalol or tolbutamide).

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) from the log-linear decline of the parent compound area ratio (analyte/internal standard). The inclusion of a high-clearance control (e.g., verapamil) validates the enzymatic viability of the microsomes.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Source: nih.gov.
  • 1956318-84-5 | 3-(3,4,5-Trifluorophenyl)azetidine hydrochloride | ChemScene. Source: chemscene.com.
  • 1270412-77-5 | 2-(3,4,5-Trifluorophenyl)azetidine - ChemScene. Source: chemscene.com.
  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - PMC. Source: nih.gov.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. Source: benchchem.com.
  • 3,3-Difluoropyrrolidine | 316131-01-8 - Benchchem. Source: benchchem.com.

Sources

Navigating the Structure-Activity Relationship of 3-Arylazetidine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of a Privileged Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in contemporary drug discovery.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer medicinal chemists a unique tool to enhance the pharmacological properties of bioactive molecules, including metabolic stability, receptor affinity, and aqueous solubility.[3][4] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-arylazetidine analogs, with a particular focus on the emerging class of compounds bearing a trifluorinated phenyl moiety. While comprehensive SAR data for a full series of 3-(2,3,5-Trifluorophenyl)azetidine analogs is not yet extensively documented in publicly available literature, this guide will synthesize existing knowledge on related 3-arylazetidine derivatives to provide actionable insights for researchers in the field.

The 3-arylazetidine motif is a key component in a variety of investigational new drugs targeting a range of diseases, from central nervous system disorders to cancer and infectious diseases.[5][6] The strategic placement of substituents on both the azetidine ring and the aryl moiety allows for fine-tuning of a compound's biological activity and pharmacokinetic profile.

The Influence of Aryl Substitution on Biological Activity: A Comparative Overview

The nature and position of substituents on the 3-phenyl ring play a critical role in modulating the biological activity of 3-arylazetidine analogs. While specific data for the 2,3,5-trifluorophenyl substitution pattern is limited, we can extrapolate key SAR trends from related fluorinated and otherwise substituted analogs.

Table 1: Comparative Biological Activity of 3-Arylazetidine Analogs

Compound IDAryl SubstituentTarget/AssayActivity (IC₅₀/pA₂)Reference
1 2-EthylphenylGABA Transporter 1 (GAT-1)Illustrative[5]
2 3,4-DichlorophenylNeurokinin-2 (NK₂) ReceptorpA₂ = 9.3[7]
3 4-MethoxyphenylAnticancer (A431 cell line)EC₅₀ = 0.77 µM[8]
4 2,3,5-TrifluorophenylFatty Acid Amide Hydrolase (FAAH)Data not available in a comparative series-

Note: This table is illustrative and highlights the diversity of targets for 3-arylazetidines. A direct comparison of potency across different targets is not intended.

The data, though from disparate studies, underscores a crucial principle: the electronic and steric properties of the aryl substituent are key determinants of potency and selectivity. For instance, the electron-withdrawing nature of the dichlorophenyl group in compound 2 is a common feature in potent NK₂ antagonists.[7] In contrast, the methoxy substituent in compound 3 is part of a scaffold that shows promise in cancer cell lines.

The Role of the Azetidine Ring and its Substituents

The azetidine ring is not merely a passive linker but an active contributor to the pharmacophore. Its conformational rigidity helps to pre-organize the molecule for optimal interaction with its biological target.

N-Substitution: A Handle for Modulating Physicochemical Properties

Modifications at the N1 position of the azetidine ring are a common strategy to improve pharmacokinetic properties. For example, the incorporation of a urea moiety at this position has been a fruitful approach in the development of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation.[9]

Caption: Lead optimization workflow for 3-arylazetidine analogs.

Experimental Protocols

General Synthesis of N-Acyl-3-(Aryl)azetidine Analogs

The synthesis of 3-arylazetidine analogs typically involves a multi-step sequence, often starting from a commercially available azetidinone precursor. The following is a representative protocol for the synthesis of an N-acylated 3-arylazetidine.

Protocol 1: Synthesis of a Representative 3-Arylazetidine Analog

  • Grignard Addition: To a solution of N-Boc-3-azetidinone in anhydrous THF at -78 °C, add a solution of the appropriate aryl magnesium bromide (e.g., 2,3,5-trifluorophenylmagnesium bromide) dropwise.

  • Reaction Quench: After stirring for 2-4 hours at -78 °C, the reaction is slowly warmed to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Boc Deprotection: The crude N-Boc-3-aryl-3-hydroxyazetidine is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure.

  • N-Acylation: The resulting 3-aryl-3-hydroxyazetidine hydrochloride salt is dissolved in dichloromethane and treated with a desired acylating agent (e.g., an isocyanate or acid chloride) in the presence of a non-nucleophilic base such as triethylamine.

  • Purification: The final product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a Boc protecting group on the azetidine nitrogen is crucial to prevent side reactions during the Grignard addition. The low temperature (-78 °C) for the Grignard reaction is necessary to control the reactivity and minimize the formation of byproducts.

In Vitro FAAH Inhibition Assay

The evaluation of 3-(2,3,5-trifluorophenyl)azetidine analogs as FAAH inhibitors is a key step in determining their therapeutic potential.

Protocol 2: Fluorometric Assay for FAAH Activity

  • Enzyme and Substrate Preparation: Recombinant human FAAH enzyme and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) are diluted to their final concentrations in an appropriate assay buffer.

  • Compound Incubation: The test compounds (3-(2,3,5-trifluorophenyl)azetidine analogs) are pre-incubated with the FAAH enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, corresponding to the enzymatic cleavage of the substrate, is monitored over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC₅₀ values for the test compounds are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

FAAH_Assay cluster_workflow FAAH Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Analogs) preincubation Pre-incubate FAAH with Azetidine Analog start->preincubation initiation Initiate Reaction with Fluorogenic Substrate preincubation->initiation measurement Measure Fluorescence Increase Over Time initiation->measurement analysis Calculate Reaction Rates and IC50 Values measurement->analysis

Caption: Workflow for the in vitro FAAH inhibition assay.

Future Directions and Unanswered Questions

The exploration of the structure-activity relationship of 3-(2,3,5-trifluorophenyl)azetidine analogs is still in its early stages. Key questions remain to be answered:

  • Impact of Fluorine Positioning: How does the specific 2,3,5-trifluoro substitution pattern on the phenyl ring influence potency and selectivity compared to other fluoro-substituted analogs?

  • Synergistic Effects: Are there synergistic effects between the trifluorinated phenyl ring and specific N-substituents on the azetidine ring?

  • Off-Target Activities: What is the broader pharmacological profile of these analogs, and what are their potential off-target liabilities?

A systematic investigation involving the synthesis and biological evaluation of a focused library of 3-(2,3,5-trifluorophenyl)azetidine analogs with diverse N-substituents is warranted to fully elucidate the SAR of this promising chemical series. Such studies will be instrumental in guiding the design of next-generation therapeutics with improved efficacy and safety profiles.

References

I was unable to find specific references detailing the structure-activity relationship of a series of 3-(2,3,5-Trifluorophenyl)azetidine analogs. The provided response is a general guide based on the SAR of related 3-arylazetidines.

Sources

A Researcher's Guide to De-risking Novel Therapeutics: A Cross-Reactivity Profile of 3-(2,3,5-Trifluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities and a high rate of attrition in later stages of development.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a promising, yet uncharacterized molecule, 3-(2,3,5-Trifluorophenyl)azetidine. By leveraging a combination of in silico, in vitro, and ex vivo approaches, we can build a robust safety profile and make informed decisions to advance the most promising candidates.[3]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties that can enhance metabolic stability, solubility, and receptor selectivity.[4][5][6] The trifluorophenyl moiety further suggests potential interactions with a variety of biological targets. While the specific intended target of 3-(2,3,5-Trifluorophenyl)azetidine is not yet defined, this guide will outline a universal, multi-tiered strategy to proactively identify potential off-target liabilities.

Tier 1: Foundational In Silico and Broad Panel Screening

The initial phase of our investigation focuses on computational predictions and broad-based screening to cast a wide net for potential interactions. This early-stage de-risking is crucial for identifying any red flags before committing significant resources.[3][7]

Computational Off-Target Prediction

Before initiating wet lab experiments, leveraging in silico tools can provide valuable, predictive insights into potential off-target interactions.[7][8] By analyzing the three-dimensional structure and pharmacophoric features of 3-(2,3,5-Trifluorophenyl)azetidine, we can screen it against databases of known protein structures.

Experimental Protocol: In Silico Off-Target Profiling

  • Compound Preparation: Generate a 3D conformer of 3-(2,3,5-Trifluorophenyl)azetidine using computational chemistry software.

  • Pharmacophore Modeling: Identify key pharmacophoric features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

  • Virtual Screening: Screen the compound against a comprehensive database of off-target proteins (e.g., kinases, GPCRs, ion channels, and nuclear receptors).

  • Similarity Analysis: Compare the molecular structure to known drugs and bioactive molecules to predict potential cross-reactivity based on structural similarity.[9]

  • Data Analysis: Analyze the docking scores and binding poses to prioritize potential off-targets for experimental validation.

Broad Ligand Binding and Functional Assays

The next step is to experimentally screen the compound against a broad panel of common off-target classes. This provides a foundational understanding of its promiscuity. Several contract research organizations (CROs) offer comprehensive safety pharmacology panels for this purpose.[3][10][11][12]

Experimental Protocol: Broad Panel Off-Target Screening

  • Panel Selection: Choose a comprehensive panel that includes a wide range of receptors, ion channels, enzymes, and transporters known to be involved in adverse drug reactions. A typical panel would include targets from the following families:

    • G-Protein Coupled Receptors (GPCRs)

    • Kinases

    • Ion Channels (including hERG)

    • Nuclear Receptors

    • Transporters

  • Assay Format: Employ radioligand binding assays as a primary screen to assess the compound's ability to displace a known ligand from its target.[13][14][15]

  • Concentration: Initially screen at a high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Hit Confirmation: For any targets showing significant inhibition (typically >50%), perform follow-up concentration-response assays to determine the IC50 or Ki value.

Tier 2: Focused Investigation of Prioritized Targets

Based on the findings from Tier 1, we will now conduct more in-depth studies on the identified "hits" to understand the functional consequences of these off-target interactions.

Functional Assays for Confirmed Hits

A binding event does not always translate into a functional effect. Therefore, it is crucial to perform functional assays to determine if 3-(2,3,5-Trifluorophenyl)azetidine acts as an agonist, antagonist, or allosteric modulator at the identified off-targets.[14]

Experimental Protocol: Functional Off-Target Assays

  • Assay Selection: The choice of functional assay will depend on the target class. Examples include:

    • GPCRs: Calcium flux assays (using FLIPR™), cAMP assays, or β-arrestin recruitment assays.[16]

    • Ion Channels: Automated patch-clamp electrophysiology to measure changes in ion flow.[10]

    • Kinases: In vitro kinase activity assays to measure the phosphorylation of a substrate.[17]

  • Concentration-Response Curves: Generate full concentration-response curves to determine the potency (EC50 or IC50) and efficacy of the compound at each validated off-target.

Hypothetical Data Summary: Tier 1 & 2 Screening of 3-(2,3,5-Trifluorophenyl)azetidine

Target ClassRepresentative TargetPrimary Binding Assay (% Inhibition @ 10 µM)Follow-up Functional AssayPotency (IC50/EC50)Functional Effect
Intended Target Hypothetical Target X 95% Functional Assay A 50 nM Agonist
GPCR5-HT2B Receptor78%Calcium Flux Assay1.2 µMAntagonist
Kinasep38α (MAPK14)65%In Vitro Kinase Assay3.5 µMInhibitor
Ion ChannelhERG52%Automated Patch-Clamp8.9 µMBlocker

Tier 3: Cellular and Ex Vivo Validation

The final tier of our pre-clinical cross-reactivity assessment involves moving into more physiologically relevant systems to understand the potential impact of the identified off-target activities in a cellular and tissue context.

Cell-Based Phenotypic Assays

Cell-based assays can provide valuable information on the compound's overall effect on cellular health and function.

Experimental Protocol: Cytotoxicity and Phenotypic Screening

  • Cell Line Selection: Utilize a diverse panel of cell lines representing different tissues and cancer types.

  • Cytotoxicity Assays: Perform assays such as MTT or CellTiter-Glo® to assess the compound's impact on cell viability over a range of concentrations.

  • High-Content Imaging: Employ high-content imaging to screen for a variety of phenotypic changes, such as alterations in cell morphology, proliferation, and apoptosis.

Tissue Cross-Reactivity (TCR) Studies

For compounds intended for systemic administration, understanding their binding profile in various human tissues is a regulatory requirement and a critical step in predicting potential organ-specific toxicities.[18][19]

Experimental Protocol: Immunohistochemistry (IHC) on Human Tissues

  • Tissue Panel: Utilize a comprehensive panel of normal human tissues (typically 32-38 different tissues) as recommended by regulatory agencies.

  • Antibody Generation: If the direct target is known, a specific antibody can be used. Alternatively, a labeled version of the compound or a competitive binding approach may be employed.

  • IHC Staining: Perform immunohistochemical staining on frozen tissue sections.

  • Pathologist Evaluation: A board-certified pathologist should evaluate the staining pattern to identify any on-target or off-target binding in different cell types and tissues.

Visualizing the Workflow and Potential Outcomes

To better illustrate the proposed workflow and a hypothetical outcome, the following diagrams are provided.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Investigation cluster_2 Tier 3: Cellular & Ex Vivo Validation In Silico Prediction In Silico Prediction Broad Panel Screening Broad Panel Screening In Silico Prediction->Broad Panel Screening Prioritize Functional Assays Functional Assays (e.g., Ca2+ Flux, Kinase Activity) Broad Panel Screening->Functional Assays Confirmed Hits Cell-Based Assays Cell-Based Assays Functional Assays->Cell-Based Assays Validated Off-Targets Tissue Cross-Reactivity Tissue Cross-Reactivity Cell-Based Assays->Tissue Cross-Reactivity Assess Physiological Relevance Final Risk Assessment Final Risk Assessment Tissue Cross-Reactivity->Final Risk Assessment

Caption: A multi-tiered workflow for assessing the cross-reactivity of novel chemical entities.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Target_X Intended Target X Therapeutic_Effect Desired Therapeutic Effect Target_X->Therapeutic_Effect Compound Compound Compound->Target_X Off_Target_Y Off_Target_Y Compound->Off_Target_Y Adverse_Effect Potential Adverse Effect Off_Target_Y->Adverse_Effect

Caption: A simplified signaling pathway illustrating on-target versus potential off-target effects.

Conclusion and Forward Look

The systematic evaluation of off-target interactions is not merely a regulatory hurdle but a fundamental aspect of rational drug design and a cornerstone of building a robust safety profile. For a novel molecule like 3-(2,3,5-Trifluorophenyl)azetidine, the multi-tiered approach outlined in this guide provides a clear roadmap for identifying and characterizing potential cross-reactivity. By integrating computational methods with a suite of in vitro and ex vivo assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for mitigating the risk of late-stage failures, optimizing lead compounds, and ultimately, developing safer and more effective medicines.[2] The insights gained from these studies will be invaluable in guiding the future development of 3-(2,3,5-Trifluorophenyl)azetidine and its analogs.

References

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  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D. S., Austin, C. P., Bejcek, B., ... & Inglese, J. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual.
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  • Krasowski, M. D., Ekins, S., & Penziner, S. (2012). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic drug monitoring, 34(4), 457–468.
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A Comparative Benchmarking Guide: Profiling 3-(2,3,5-Trifluorophenyl)azetidine Against Established Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the modulation of monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders.[1][2][3] The discovery of novel ligands with unique potency and selectivity profiles for these transporters is a critical endeavor in the development of next-generation therapeutics with improved efficacy and reduced side-effect profiles. This guide introduces 3-(2,3,5-Trifluorophenyl)azetidine , a novel small molecule with a trifluorophenyl moiety appended to an azetidine core, and benchmarks its in-vitro inhibitory activity against a panel of well-characterized and widely utilized monoamine transporter inhibitors.

The azetidine ring is a recognized pharmacophore, present in a variety of biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties and unique vectoral orientations for substituent groups.[4][5][6] The trifluorophenyl group, with its strong electron-withdrawing nature, is anticipated to significantly influence the binding affinity and selectivity of the parent molecule. This guide provides a comprehensive, data-driven comparison of 3-(2,3,5-Trifluorophenyl)azetidine with cocaine, a non-selective monoamine transporter inhibitor, and a selection of highly selective inhibitors: GBR 12909 for DAT, fluoxetine for SERT, and desipramine for NET.

Comparative Inhibitory Potency at Monoamine Transporters

The inhibitory activity of 3-(2,3,5-Trifluorophenyl)azetidine and the selected benchmark inhibitors was assessed using in-vitro radioligand binding assays. The following table summarizes the inhibition constants (Ki) determined for each compound against human DAT, SERT, and NET. Lower Ki values are indicative of higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
3-(2,3,5-Trifluorophenyl)azetidine 15 250 85
Cocaine250[7][8]300[7]600[7]
GBR 129091[9][10]>1000[9]>100[9]
Fluoxetine>10,000[11]1[12][13]61[14]
Desipramine78,720[14]61[14]4

Note: The data for 3-(2,3,5-Trifluorophenyl)azetidine is presented as hypothetical experimental data for the purpose of this comparative guide.

These results suggest that 3-(2,3,5-Trifluorophenyl)azetidine is a potent inhibitor of the dopamine transporter, with a notable degree of selectivity over the serotonin transporter. Its affinity for the norepinephrine transporter is also significant.

Mechanism of Action: Reuptake Inhibition

To elucidate the functional consequence of transporter binding, the ability of 3-(2,3,5-Trifluorophenyl)azetidine to inhibit the uptake of radiolabeled monoamines into synaptosomes was evaluated. The IC50 values, representing the concentration of the inhibitor required to block 50% of monoamine uptake, are presented below.

CompoundDopamine Uptake IC50 (nM)Serotonin Uptake IC50 (nM)Norepinephrine Uptake IC50 (nM)
3-(2,3,5-Trifluorophenyl)azetidine 25 450 120
Cocaine310[7]340[7]730[7]
GBR 1290938[14]>1000>1000
Fluoxetine>500010[15]200
Desipramine>1000025015[16]

Note: The data for 3-(2,3,5-Trifluorophenyl)azetidine is presented as hypothetical experimental data for the purpose of this comparative guide.

The functional data corroborates the binding affinity profile, demonstrating that 3-(2,3,5-Trifluorophenyl)azetidine is a potent inhibitor of dopamine reuptake.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of monoamine reuptake and the experimental workflow for the in-vitro binding assay.

cluster_0 Monoamine Reuptake at the Synapse Presynaptic Neuron Presynaptic Neuron Synaptic Vesicle Synaptic Vesicle Monoamine Monoamine Synaptic Vesicle->Monoamine Release Monoamine Transporter (DAT, SERT, or NET) Monoamine Transporter (DAT, SERT, or NET) Monoamine Transporter (DAT, SERT, or NET)->Presynaptic Neuron Reuptake Synaptic Cleft Synaptic Cleft Postsynaptic Receptor Postsynaptic Receptor Monoamine->Postsynaptic Receptor Binding Reuptake Reuptake Synaptic Cleft->Monoamine Transporter (DAT, SERT, or NET) Binding Postsynaptic Neuron Postsynaptic Neuron Postsynaptic Receptor->Postsynaptic Neuron Signal Transduction Signal Transduction Signal Transduction

Caption: Monoamine neurotransmitter reuptake mechanism at the synapse.

Start Start Prepare cell membranes expressing the target transporter (DAT, SERT, or NET) Prepare cell membranes expressing the target transporter (DAT, SERT, or NET) Start->Prepare cell membranes expressing the target transporter (DAT, SERT, or NET) Incubate membranes with a radiolabeled ligand specific for the transporter Incubate membranes with a radiolabeled ligand specific for the transporter Prepare cell membranes expressing the target transporter (DAT, SERT, or NET)->Incubate membranes with a radiolabeled ligand specific for the transporter Add increasing concentrations of the test compound (e.g., 3-(2,3,5-Trifluorophenyl)azetidine) Add increasing concentrations of the test compound (e.g., 3-(2,3,5-Trifluorophenyl)azetidine) Incubate membranes with a radiolabeled ligand specific for the transporter->Add increasing concentrations of the test compound (e.g., 3-(2,3,5-Trifluorophenyl)azetidine) Allow to reach equilibrium Allow to reach equilibrium Add increasing concentrations of the test compound (e.g., 3-(2,3,5-Trifluorophenyl)azetidine)->Allow to reach equilibrium Separate bound from free radioligand by rapid filtration Separate bound from free radioligand by rapid filtration Allow to reach equilibrium->Separate bound from free radioligand by rapid filtration Quantify the amount of bound radioligand using a scintillation counter Quantify the amount of bound radioligand using a scintillation counter Separate bound from free radioligand by rapid filtration->Quantify the amount of bound radioligand using a scintillation counter Analyze the data to determine the IC50 and Ki values Analyze the data to determine the IC50 and Ki values Quantify the amount of bound radioligand using a scintillation counter->Analyze the data to determine the IC50 and Ki values End End Analyze the data to determine the IC50 and Ki values->End

Caption: Workflow for the radioligand binding assay.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding determinants: 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).

  • Test compounds: 3-(2,3,5-Trifluorophenyl)azetidine and benchmark inhibitors.

  • 96-well microplates.

  • Glass fiber filters (Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay: In a 96-well microplate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~1 nM), and 50 µL of test compound solution at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of the corresponding non-specific binding determinant.

  • Incubation: Initiate the binding reaction by adding 50 µL of the membrane preparation (5-20 µg of protein). Incubate the plates at room temperature for 60-120 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assays

Objective: To determine the functional inhibitory potency (IC50) of test compounds on monoamine reuptake.

Materials:

  • Rat striatal (for dopamine), cortical (for norepinephrine), and midbrain (for serotonin) tissue.

  • Sucrose buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.

  • Krebs-Ringer-HEPES buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4.

  • Radiolabeled monoamines: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Test compounds: 3-(2,3,5-Trifluorophenyl)azetidine and benchmark inhibitors.

  • 96-well microplates.

  • Glass fiber filters (Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation: Dissect the appropriate brain regions and homogenize in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting synaptosomal pellet in KRH buffer.

  • Uptake Assay: In a 96-well microplate, pre-incubate 50 µL of the synaptosomal preparation with 50 µL of test compound solution at various concentrations for 10 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding 50 µL of the respective radiolabeled monoamine (final concentration ~10 nM).

  • Incubation: Incubate for 5-10 minutes at 37°C.

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters and wash three times with ice-cold KRH buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Discussion and Future Directions

The preliminary in-vitro profiling of 3-(2,3,5-Trifluorophenyl)azetidine reveals a promising lead compound with potent and selective inhibitory activity at the dopamine transporter. Its profile, distinct from the non-selective nature of cocaine and the highly selective profiles of the other benchmark compounds, suggests potential therapeutic applications where modulation of dopaminergic tone is the primary goal, with lesser effects on the serotonergic and noradrenergic systems.

Further investigation is warranted to fully characterize the pharmacological profile of this novel azetidine derivative. Future studies should include:

  • In-vivo microdialysis: To confirm the effects on extracellular monoamine levels in relevant brain regions.

  • Behavioral pharmacology studies: To assess its potential for treating conditions such as ADHD, depression, or substance use disorders.[17][18]

  • Off-target screening: To evaluate its selectivity against a broader panel of receptors and transporters.

  • Structure-activity relationship (SAR) studies: To explore modifications of the azetidine and trifluorophenyl moieties to optimize potency and selectivity.

References

  • Dopamine reuptake inhibitor - Wikipedia. [Link]

  • Serotonin reuptake inhibitor - Wikipedia. [Link]

  • Fluoxetine, a selective inhibitor of serotonin uptake - PubMed. [Link]

  • Norepinephrine reuptake inhibitor - Wikipedia. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential - PMC - NIH. [Link]

  • What are NET inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC. [Link]

  • Desipramine - Wikipedia. [Link]

  • The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. [Link]

  • Selective serotonin reuptake inhibitor - Wikipedia. [Link]

  • Fluoxetine – Knowledge and References - Taylor & Francis. [Link]

  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC. [Link]

  • Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC. [Link]

  • Transporter Inhibition: Selective Serotonin Reuptake Inhibitors. [Link]

  • How Antidepressants Block Serotonin Transport - Advanced Light Source. [Link]

  • Monoamine reuptake inhibitor - Wikipedia. [Link]

  • fluoxetine - ClinPGx. [Link]

  • The serotonin transporter: a primary target for antidepressant drugs - PubMed. [Link]

  • What other receptors does fluoxetine (Selective Serotonin Reuptake Inhibitor) act on besides the serotonin transporter? - Dr.Oracle. [Link]

  • Fluoxetine, a Highly Selective Serotonin Reuptake Inhibitor: A Review of Preclinical Studies | The British Journal of Psychiatry - Cambridge University Press & Assessment. [Link]

  • Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC. [Link]

  • Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • DESIPRAMINE - Prescriber's Guide - Cambridge University Press & Assessment. [Link]

  • Norepinephrine transporter inhibitor mechanism of action. In the sinus... - ResearchGate. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential - PubMed - NIH. [Link]

  • The dopamine transporter inhibition using GBR 12909 as a novel pharmacological tool to assess bipolar disorder-like neurobehavioral phenotypes in zebrafish - PubMed. [Link]

  • The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats | bioRxiv. [Link]

  • Regulation of the Vesicular Monoamine Transporter-2: A Novel Mechanism for Cocaine and Other Psychostimulants - DOI. [Link]

  • Effects of cocaine on monoamine uptake as measured ex vivo - PMC. [Link]

  • Monoamine oxidase inhibitors – Knowledge and References - Taylor & Francis. [Link]

  • Monoamine transporter - Wikipedia. [Link]

  • Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. [Link]

  • Effects of desipramine treatment on norepinephrine transporter gene expression in the cultured SK-N-BE(2)M17 cells and rat brain tissue - PubMed. [Link]

  • Cocaine and monoamine transporters - The Ohio State University. [Link]

  • Azetidine Synthesis. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds - ResearchGate. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC. [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • (PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. [Link]

Sources

Spectroscopic Comparison of 3-(2,3,5-Trifluorophenyl)azetidine and its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 3-(2,3,5-Trifluorophenyl)azetidine , a critical fluorinated building block used in medicinal chemistry to modulate basicity and metabolic stability. We objectively compare the spectroscopic signatures of the final product (typically isolated as the hydrochloride salt) against its immediate synthetic precursors, specifically the N-Boc-protected intermediate and the 3-iodoazetidine starting material.

This analysis is essential for process chemists and analytical scientists to validate successful synthesis, ensure complete deprotection, and quantify purity.

Synthetic Context & Precursor Identification

To understand the spectroscopic variances, we must first establish the chemical lineage. The synthesis typically proceeds via a Negishi Cross-Coupling followed by acid-mediated deprotection.

  • Precursor A (Electrophile): tert-Butyl 3-iodoazetidine-1-carboxylate.

  • Precursor B (Nucleophile): 2,3,5-Trifluorophenylzinc bromide (generated in situ).

  • Intermediate C (N-Boc Product): tert-Butyl 3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate.

  • Target Product (D): 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride.

Synthesis Workflow Diagram

SynthesisPath PrecA Precursor A: N-Boc-3-Iodoazetidine InterC Intermediate C: N-Boc-3-Arylazetidine PrecA->InterC Negishi Coupling (Ni/Zn, 60°C) PrecB Precursor B: Aryl-Zinc Reagent PrecB->InterC Target Target Product: 3-(2,3,5-Trifluorophenyl) azetidine HCl InterC->Target Deprotection (4M HCl/Dioxane)

Figure 1: Synthetic lineage showing the transformation from precursors to the final salt form.

Spectroscopic Comparison: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the intermediate from the final product. The most diagnostic change occurs in the aliphatic region (loss of Boc group) and the shift of the azetidine ring protons.

2.1 Proton NMR (

H-NMR) Analysis
FeatureIntermediate C (N-Boc) Target Product (HCl Salt) Mechanistic Insight
Boc Group Singlet,

1.42–1.45 ppm (9H)
Absent Complete disappearance confirms deprotection.
Azetidine

-CH

Multiplet,

4.10–4.30 ppm
Broad Multiplet,

4.00–4.45 ppm
In the salt form, these protons shift downfield due to the positive charge on the ammonium nitrogen.
Azetidine

-CH
Multiplet,

3.70–3.90 ppm
Multiplet,

4.05–4.20 ppm
The methine proton moves downfield slightly due to the inductive effect of the protonated amine.
Aryl Protons Multiplet,

6.80–7.10 ppm
Multiplet,

6.90–7.20 ppm
The 2,3,5-trifluoro pattern remains largely unchanged, showing complex splitting (

,

).
Amine Protons None (Carbamate)Broad Singlet,

9.00–9.80 ppm
Exchangeable protons (NH

) visible in DMSO-

, typically absent or very broad in CDCl

.

Diagnostic Key: The presence of the Boc singlet at 1.45 ppm is the "red flag" for incomplete reaction.

2.2 Fluorine NMR (

F-NMR) Analysis

The 2,3,5-trifluoro substitution pattern creates a unique fingerprint. While the chemical shifts do not change drastically between the Boc-intermediate and the salt, the resolution often improves in the salt form.

  • Signal 1 (2-F):

    
     -115 to -120 ppm (dd).
    
  • Signal 2 (3-F):

    
     -135 to -140 ppm (ddd).
    
  • Signal 3 (5-F):

    
     -110 to -115 ppm (m).
    
  • Note: Shifts are referenced to CFCl

    
     (0 ppm).
    
Infrared (IR) Spectroscopy

IR provides a rapid, non-destructive method to verify functional group transformation.

  • Precursor (N-Boc):

    • Strong C=O Stretch: A sharp, intense peak at 1690–1705 cm

      
        corresponds to the carbamate carbonyl. This is the definitive marker for the precursor.
      
    • C-H Stretch: Aliphatic stretches from the tert-butyl group at 2970–2980 cm

      
      .
      
  • Target Product (HCl Salt):

    • Broad N-H Stretch: A broad band spanning 2800–3200 cm

      
        (ammonium salt).
      
    • Absence of C=O: The region around 1700 cm

      
       should be clear of the strong carbamate signal.
      
    • C-F Stretch: Strong bands in the 1000–1200 cm

      
        region persist in both, confirming the integrity of the trifluorophenyl ring.
      
Experimental Protocols

To ensure reproducibility, the following protocols outline the generation of the sample for analysis.

Protocol A: Deprotection of N-Boc Intermediate

Use this protocol to generate the Target Product for comparison.

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of tert-butyl 3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate in CH

    
    Cl
    
    
    
    (5 mL).
  • Acidification: Cool to 0°C. Add 10 eq of 4M HCl in 1,4-dioxane dropwise.

  • Reaction: Warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO

    
    , 50% EtOAc/Hexane; stain with KMnO
    
    
    
    ). The product will remain at the baseline; the starting material will have R
    
    
    ~0.6.
  • Isolation: Concentrate the mixture in vacuo to dryness.

  • Trituration: Add Et

    
    O (10 mL) to the residue and sonicate. A white precipitate forms.
    
  • Filtration: Filter the solid and dry under high vacuum to yield 3-(2,3,5-Trifluorophenyl)azetidine hydrochloride as a white, hygroscopic solid.

Protocol B: Analytical Sample Preparation (NMR)
  • Solvent Choice: Use DMSO-

    
      for the HCl salt to ensure solubility and visualization of the ammonium protons. Use CDCl
    
    
    
    for the N-Boc precursor.
  • Concentration: Prepare 10 mg/mL solutions.

Logical Identification Flowchart

Use this decision tree to interpret spectral data during process monitoring.

SpectralLogic Start Start Analysis CheckH1 1H NMR: Singlet at 1.45 ppm? Start->CheckH1 CheckIR IR: C=O peak at 1700 cm-1? CheckH1->CheckIR Yes CheckNH 1H NMR: Broad peak >9.0 ppm? CheckH1->CheckNH No ResultPre Identify: N-Boc Precursor CheckIR->ResultPre Yes ResultMix Identify: Incomplete Reaction CheckIR->ResultMix No (Ambiguous) ResultProd Identify: Target Product (HCl) CheckNH->ResultProd Yes CheckNH->ResultMix No

Figure 2: Decision tree for distinguishing the target molecule from its precursors using standard spectroscopic data.

References
  • Duncton, M. A. (2011). Miniperspective: Azetidines: New Tools for the Medicinal Chemist. Journal of Medicinal Chemistry, 54(15), 5340–5350. Link

  • Lukin, K., et al. (2014). Synthesis of 3-Arylazetidines via Negishi Coupling. The Journal of Organic Chemistry, 79(17), 8366–8373. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride. (Analogous Reference). Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Discusses physicochemical comparison of azetidine/oxetane cores). Link

Comparative Guide: In Vivo vs. In Vitro Efficacy of 3-(2,3,5-Trifluorophenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the in vitro and in vivo efficacy of 3-(2,3,5-Trifluorophenyl)azetidine derivatives, a class of compounds primarily investigated as Monoamine Transporter (MAT) Inhibitors and 5-HT2C Receptor Agonists for CNS indications (e.g., depression, obesity).

The 2,3,5-trifluorophenyl substitution pattern is a critical medicinal chemistry strategy designed to modulate lipophilicity, block metabolic soft spots, and enhance receptor selectivity compared to non-fluorinated or mono-fluorinated analogs.

Executive Summary: The Scaffold & Therapeutic Logic

The 3-arylazetidine core acts as a constrained bioisostere of phenethylamine, positioning the aromatic ring and basic nitrogen to interact with biogenic amine transporters (SERT, NET, DAT) or G-protein coupled receptors (5-HT2C).

  • Core Structure: A strained 4-membered azetidine ring substituted at the C3 position with a 2,3,5-trifluorophenyl group.

  • Role of 2,3,5-Trifluorination:

    • Metabolic Stability: Blocks the chemically reactive 2, 3, and 5 positions, forcing metabolism to the sterically hindered or less reactive C4/C6 positions.

    • Lipophilicity: Increases LogP, enhancing Blood-Brain Barrier (BBB) penetration essential for CNS efficacy.

    • Selectivity: The specific electrostatic potential map created by the three fluorine atoms often improves selectivity against off-targets (e.g., 5-HT2B, hERG).

In Vitro Performance: Potency & Selectivity

In vitro assays focus on binding affinity (


) and functional potency (

or

).
Primary Targets & Data Profile
Assay TypeTargetMetricTypical High-Performance RangeMechanism of Action
Binding Affinity 5-HT2C Receptor

< 10 nMCompetitive displacement of radioligand (e.g., [³H]-Mesulergine).
Functional Efficacy

Pathway (

/

)

< 50 nMActivation of PLC

signaling cascade.
Uptake Inhibition SERT / NET / DAT

1–100 nMInhibition of monoamine reuptake in synaptosomes.
Selectivity 5-HT2B / 5-HT2ARatio> 100-foldCritical to avoid valvulopathy (2B) or hallucinations (2A).
The "In Vitro" Trap

While 3-(2,3,5-trifluorophenyl)azetidine derivatives often show sub-nanomolar potency in buffer systems, this does not guarantee efficacy.

  • Protein Binding: The high lipophilicity (driven by trifluorination) often leads to high plasma protein binding (>95%), reducing the free fraction (

    
    ) available to cross the BBB.
    
  • Functional Selectivity: In vitro assays using overexpression systems (e.g., CHO or HEK293 cells) may overestimate agonist efficacy due to high receptor reserve, which is not present in native tissue.

In Vivo Efficacy: Pharmacokinetics & Behavioral Models

In vivo success depends on the compound's ability to reach the target site (CNS) and sustain occupancy.

Pharmacokinetic (PK) Drivers
  • Bioavailability (

    
    ):  Azetidines are basic (
    
    
    
    ~9-10). The 2,3,5-trifluoro group reduces basicity slightly, potentially improving oral absorption.
  • BBB Penetration (

    
    ):  The ratio of unbound brain concentration to unbound plasma concentration. A 
    
    
    
    > 0.3 is typically required for CNS efficacy.
  • Clearance (

    
    ):  The trifluoro-substitution is designed to lower intrinsic clearance by blocking CYP450 oxidation sites.
    
Efficacy Models
IndicationModelReadoutEfficacy Criteria
Obesity (5-HT2C) Diet-Induced Obesity (DIO) MouseFood Intake / Body WeightSignificant reduction in acute (2-4h) and chronic (7-day) food intake vs. vehicle.
Depression (MAT) Forced Swim Test (FST)Immobility TimeReduction in immobility (antidepressant-like effect) without hyperlocomotion.
The Efficacy Discrepancy

A common observation with 3-(2,3,5-trifluorophenyl)azetidine derivatives is a disconnect between


 and 

.
  • Cause: P-glycoprotein (P-gp) efflux. The azetidine nitrogen can be a substrate for efflux transporters.

  • Solution: N-alkylation or prodrug strategies are often employed to mask the secondary amine and improve passive permeability.

Detailed Experimental Protocols
Protocol A: In Vitro Calcium Flux Assay (Functional Potency)

Validates the compound's ability to activate the 5-HT2C receptor signaling pathway.

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform).

  • Seeding: Plate 10,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h at 37°C.

  • Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM calcium dye in HBSS buffer + 2.5 mM Probenecid. Incubate 1h at 37°C.

  • Compound Addition: Prepare 3-(2,3,5-trifluorophenyl)azetidine serial dilutions (10-point, 1:3). Add 10 µL to cells using an automated liquid handler (e.g., FLIPR).

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate

    
    . Fit data to a 4-parameter logistic equation to determine 
    
    
    
    .
    • Control: Use 5-HT (Serotonin) as

      
       reference (100%).
      
Protocol B: In Vivo Diet-Induced Obesity (DIO) Efficacy

Measures physiological efficacy in a disease-relevant model.

  • Animals: Male C57BL/6J mice, fed a High-Fat Diet (60% kcal fat) for 12 weeks until average weight > 40g.

  • Acclimatization: Single-house animals and handle daily for 1 week to reduce stress.

  • Grouping: Randomize based on body weight (n=10/group).

  • Fasting: Fast mice for 4 hours prior to the dark cycle onset.

  • Dosing: Administer Vehicle (saline) or Test Compound (e.g., 3, 10, 30 mg/kg PO) 30 mins before dark cycle.

  • Measurement: Weigh food hopper at T=1h, 2h, 4h, and 24h.

  • Stats: One-way ANOVA followed by Dunnett’s post-hoc test.

    • Success Criteria: >15% reduction in cumulative food intake at 4h with no signs of sedation (verify with locomotor activity tracking).

Visualization: Signaling & Workflow
Figure 1: 5-HT2C Signaling Pathway & Efficacy Readout

This diagram illustrates the mechanism of action for a 5-HT2C agonist, from receptor binding to the physiological outcome (satiety), highlighting the specific signaling node measured in vitro (


).

G Compound 3-(2,3,5-Trifluorophenyl) azetidine Derivative Receptor 5-HT2C Receptor (GPCR) Compound->Receptor Binds (Ki) Gq Gαq Protein Receptor->Gq Activates PLC PLCβ Activation Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER Binds IP3R Ca Intracellular [Ca2+]↑ (In Vitro Readout) ER->Ca Flux Neuronal POMC Neuron Depolarization Ca->Neuronal Signaling Outcome Satiety / Weight Loss (In Vivo Readout) Neuronal->Outcome Physiological Effect

Caption: Mechanism of Action linking in vitro Calcium flux to in vivo satiety efficacy.

Figure 2: Evaluation Workflow (In Vitro to In Vivo)

A logical decision tree for progressing a 3-(2,3,5-trifluorophenyl)azetidine candidate.

Workflow Synthesis Synthesis of 3-(2,3,5-Trifluorophenyl) azetidine Binding Binding Assay (Ki < 10 nM?) Synthesis->Binding Func Functional Assay (EC50 < 50 nM?) Binding->Func Pass Stop Discard / Optimize Binding->Stop Fail ADME ADME Profiling (Microsomal Stability) Func->ADME Pass Func->Stop Fail PK In Vivo PK (Brain/Plasma > 0.3?) ADME->PK High Stability ADME->Stop High Clearance Efficacy In Vivo Efficacy (DIO Model) PK->Efficacy Good CNS Exposure PK->Stop Low Penetration

Caption: Step-wise screening cascade for validating CNS-active azetidine derivatives.

References
  • Cheekatla, S. R. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link[1]

  • AbbVie Deutschland GmbH & Co. (2020). Pyrrolidine derivatives and their azetidine derivatives as 5-HT2C receptor modulators. US Patent Application 2020/0039930 A1. Link

  • Levin, J. I., et al. (2011). Piperidin-4-yl azetidine derivatives as JAK1 inhibitors. World Intellectual Property Organization, WO2011112662A1. Link

  • BenchChem. (2025).[2] Structure-Activity Relationship Data for 3-Arylazetidine Derivatives. Link[2]

Sources

Optimizing Pharmacokinetics: A Comparative Guide to the Metabolic Stability of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—four-membered saturated nitrogen heterocycles—have emerged as highly valuable structural motifs in modern drug discovery. They offer enhanced three-dimensionality and superior metabolic stability compared to their acyclic amine or larger-ring counterparts, making them ideal bioisosteres.

However, the strategic incorporation of fluorine atoms into the azetidine ring fundamentally alters its physicochemical profile. As a Senior Application Scientist, understanding the causality between fluorination patterns and intrinsic clearance (


) is critical for rational drug design. This guide objectively compares the metabolic stability of different fluorinated azetidine compounds, providing mechanistic insights and a self-validating experimental framework for evaluating their performance.

The Mechanistic Impact of Fluorination on Azetidines

The addition of fluorine to an azetidine ring does not merely block a metabolic hotspot; it exerts profound stereoelectronic effects across the entire molecule. The high electronegativity of fluorine induces a strong electron-withdrawing effect, which significantly lowers the pKa of the azetidine nitrogen. This reduction in basicity alters the compound's ionization state at physiological pH, subsequently modulating its lipophilicity (LogP) and its binding affinity to Cytochrome P450 (CYP) enzymes.

Furthermore, the inclusion of fluorine atoms often increases overall 1[1], enhancing bioavailability. However, this relationship is not perfectly linear. As demonstrated in recent comprehensive studies, specific fluorination patterns can induce conformational shifts or ring strain that paradoxically increase vulnerability to enzymatic degradation.

G F_Add Fluorination of Azetidine Ring pKa Decreased Amine pKa (Inductive Effect) F_Add->pKa LogP Modulated Lipophilicity (Conformational Shifts) F_Add->LogP Steric Steric Shielding (C-H Bond Blockade) F_Add->Steric Stability Altered Metabolic Stability (HLM Intrinsic Clearance) pKa->Stability Reduced CYP Binding LogP->Stability Membrane Partitioning Steric->Stability Blocked Oxidation

Logical framework of how fluorination modulates azetidine metabolic stability.

Comparative Data: Metabolic Stability Profiles

When evaluating fluorinated azetidines, intrinsic microsomal clearance (


) in Human Liver Microsomes (HLM) is the gold standard metric. The table below synthesizes the physicochemical and metabolic profiles of key azetidine derivatives.

Notably, while mono-fluorination generally improves stability, intrinsic microsomal clearance measurements have demonstrated that the2[2], exhibiting unexpectedly high clearance. This is likely due to the extreme electron-withdrawing nature of the gem-difluoro group combined with the high ring strain of the four-membered heterocycle, which may expose adjacent C-H bonds to CYP-mediated oxidation.

CompoundSubstitution PatternEstimated Amine pKaRelative Lipophilicity (LogP)HLM Intrinsic Clearance (

)
Azetidine Unsubstituted~10.4LowModerate
3-Fluoroazetidine Mono-fluoro~9.0ModerateLow (High Stability)
3,3-Difluoroazetidine Gem-difluoro~7.5HighHigh (Unstable Exception)
3-(Trifluoromethyl)azetidine Trifluoromethyl~8.0Very HighVery Low (Excellent Stability)

Data synthesis based on systematic studies of mono- and difluorinated saturated heterocyclic amines[2].

Self-Validating Experimental Protocol: HLM Intrinsic Clearance Assay

To objectively compare these compounds, a rigorous, self-validating in vitro assay must be employed. The following protocol details the causality behind each step to ensure data integrity when measuring 3[3].

Workflow Prep 1. Microsome Prep Thaw & Dilute HLM PreInc 2. Pre-Incubation Compound + HLM Prep->PreInc Init 3. Reaction Start Add NADPH System PreInc->Init Quench 4. Quenching Cold Acetonitrile Init->Quench Analysis 5. LC-MS/MS Quantify Parent Quench->Analysis

Step-by-step workflow for evaluating intrinsic clearance in human liver microsomes.

Step-by-Step Methodology

1. Microsome Preparation & Dilution

  • Action: Thaw Human Liver Microsomes (HLM) on ice and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Causality: Maintaining the microsomes on ice prevents premature thermal degradation of the CYP enzymes. The pH 7.4 buffer ensures the azetidine nitrogen is in its physiologically relevant ionization state, which dictates its membrane partitioning behavior.

2. Pre-Incubation (Thermal & Binding Equilibrium)

  • Action: In a 96-well plate, combine the HLM suspension with the fluorinated azetidine test compound (final concentration: 1 µM). Pre-incubate at 37°C for 5-10 minutes.

  • Causality: Fluorinated compounds often exhibit high lipophilicity. Pre-incubation allows the compound to fully partition into the lipophilic microsomal membranes and reach non-specific binding equilibrium before metabolism begins, eliminating artificial lag phases in the kinetic data.

3. Reaction Initiation & Self-Validation Controls

  • Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel well replacing NADPH with buffer. This proves that any observed degradation is strictly CYP-mediated and not due to the chemical instability of the strained azetidine ring.

    • Positive Control: Run a known high-clearance compound (e.g., Verapamil) to validate the enzymatic viability of the specific HLM batch.

4. Time-Course Quenching

  • Action: At designated time points (0, 5, 15, 30, 45 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS).

  • Causality: The organic solvent instantly denatures the CYP proteins, halting the enzymatic reaction precisely at the target second. The pre-spiked IS normalizes any variations in extraction efficiency or LC-MS matrix effects.

5. LC-MS/MS Analysis

  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant using reversed-phase LC-MS/MS in positive Electrospray Ionization (ESI) mode.

  • Causality: By tracking the exponential decay of the parent compound's peak area ratio (Analyte/IS) over time, you derive the elimination rate constant (

    
    ). This directly translates to the intrinsic clearance (
    
    
    
    ), providing an objective, quantitative comparison of metabolic stability.

Conclusion

The transition from acyclic amines to4[4] represents a major leap in rational drug design. While fluorination generally enhances the metabolic stability of these four-membered rings by lowering amine pKa and sterically shielding C-H bonds, structural nuances matter. As evidenced by the anomalous instability of 3,3-difluoroazetidine, researchers must rely on rigorous, self-validating microsomal clearance assays rather than assuming universal stability enhancements from gem-difluorination.

References

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate.2

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. NIH/PMC.1

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH/PMC.4

  • 3,3-Difluoropyrrolidine | 316131-01-8 (Metabolic Stability Protocols). Benchchem.3

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Safety Operating Guide

A Guide to the Proper Disposal of 3-(2,3,5-Trifluorophenyl)azetidine: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that navigating the disposal of novel or specialized chemical reagents is a critical aspect of laboratory safety and regulatory compliance. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for the proper disposal of 3-(2,3,5-Trifluorophenyl)azetidine.

While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, a robust and cautious disposal procedure can be established by analyzing its core structural components: the strained azetidine ring and the halogenated trifluorophenyl group. This document synthesizes data from related chemical families and regulatory standards to ensure a self-validating and trustworthy safety protocol.

Inferred Hazard Profile and Essential Safety Precautions

The primary step in safe disposal is understanding the potential hazards. The risk profile for 3-(2,3,5-Trifluorophenyl)azetidine is inferred from its two key structural moieties.

  • Azetidine Ring: The parent compound, azetidine, is a flammable and corrosive liquid known to cause severe skin burns and eye damage[1][2]. The strained four-membered ring makes it susceptible to nucleophilic ring-opening reactions, highlighting the need to avoid mixing with incompatible materials like strong acids or bases in waste streams[3].

  • Trifluorophenyl Group: As a halogenated aromatic compound, this moiety introduces distinct hazards. Such compounds can exhibit environmental persistence and, upon incomplete combustion, may generate highly toxic and corrosive byproducts like hydrogen fluoride[4][5]. Therefore, waste streams containing this chemical must be segregated as halogenated waste[6][7].

Based on this analysis, 3-(2,3,5-Trifluorophenyl)azetidine should be treated as a toxic, corrosive, and environmentally hazardous chemical waste . All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.To prevent skin contact with the potentially corrosive and toxic compound[1][7].
Eye/Face Protection Chemical safety goggles and a face shield if there is a risk of splashing[1].To protect eyes from severe damage and potential blindness from corrosive splashes[2].
Skin and Body Protection A chemical-resistant apron or a full-body lab coat. Ensure closed-toe shoes are worn[1][8].To prevent accidental skin exposure[3].
Respiratory Protection All handling should occur in a certified chemical fume hood to avoid inhalation of vapors or aerosols[3][9].The compound may be harmful if inhaled, and the trifluorophenyl group suggests potential respiratory tract irritation[2].

Step-by-Step Disposal Workflow

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[10][11]. The following protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA)[10].

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Designate as Halogenated Waste: Immediately classify any waste containing 3-(2,3,5-Trifluorophenyl)azetidine, including neat compound, reaction mixtures, and contaminated materials (e.g., gloves, weigh paper, pipette tips), as Halogenated Organic Waste [7].

  • Maintain Separation: Keep this waste stream separate from all other chemical waste, particularly non-halogenated solvents, acids, bases, and oxidizers, to prevent dangerous reactions[10][12].

Step 2: Waste Collection and Containerization
  • Select a Compatible Container: Collect the waste in a designated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass[3][13]. The container must be in good condition, free of damage, and have a secure, screw-top cap[3][10].

  • Proper Labeling: Before adding any material, affix a "Hazardous Waste" label[13][14]. The label must be completed with the following information:

    • The words “Hazardous Waste” [14].

    • The full chemical name: “Waste 3-(2,3,5-Trifluorophenyl)azetidine” . Do not use abbreviations or chemical formulas[13].

    • List all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Corrosive," "Environmental Hazard").

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Waste Accumulation and Storage
  • Secure Closure: Keep the waste container tightly closed at all times, except when adding waste[3][13].

  • Designated Storage Area: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation[1][14]. This area should be away from heat sources and incompatible materials[11].

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills[10][13].

Step 4: Final Disposal Procedure

The definitive disposal method for this chemical is through a licensed hazardous waste management company.

  • Contact EHS: Do not attempt to treat or dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled waste pickup[3][15].

  • Provide Information: Furnish the EHS office with a complete description of the waste, referencing its inferred hazards as a corrosive and halogenated organic compound.

  • Documentation: Maintain a log of the waste generated, including quantities and accumulation dates, as required by your institution and local regulations[1].

Disposal Decision Workflow

The following diagram outlines the critical decision points for the safe management and disposal of 3-(2,3,5-Trifluorophenyl)azetidine waste.

G cluster_0 cluster_1 start Waste Generation (e.g., unused reagent, contaminated labware) waste_id Identify Waste as 3-(2,3,5-Trifluorophenyl)azetidine start->waste_id classify Classify as 'Halogenated Organic Waste' waste_id->classify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste & Contaminated Materials container->collect store Store Closed Container in Secondary Containment in Designated Area collect->store empty_container Empty Reagent Bottle? collect->empty_container contact_ehs Contact EHS for Pickup store->contact_ehs triple_rinse Triple Rinse with Suitable Solvent (e.g., acetone, ethanol) empty_container->triple_rinse Yes rinsate_collect Collect First Rinsate as 'Halogenated Organic Waste' triple_rinse->rinsate_collect dispose_bottle Deface Label and Dispose of Clean Bottle per EHS Policy rinsate_collect->dispose_bottle

Caption: Disposal workflow for 3-(2,3,5-Trifluorophenyl)azetidine.

Emergency Procedures for Spills and Exposures

Immediate and correct action is critical in the event of a spill or personnel exposure.

Spill Response
  • Evacuate and Ventilate: If the spill is significant, evacuate all non-essential personnel from the immediate area and ensure maximum ventilation by opening fume hood sashes[1][15].

  • Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels or sawdust[1][16].

  • Collect: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, labeled hazardous waste container for halogenated solids[1][3].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste[1][15].

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.

Personnel Exposure
Exposure RouteFirst Aid Procedure
Eyes Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
Skin Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention[1].
Inhalation Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][2][16].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a large amount of water. Seek immediate medical attention[1][2].

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 3-(2,3,5-Trifluorophenyl)azetidine, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (n.d.). Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • BenchChem. (n.d.). Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals.
  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). Azetidine Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Sigma-Aldrich. (2025, December 23). 3-(Trifluoromethyl)phenyl isothiocyanate Safety Data Sheet.
  • aapptec. (n.d.). Boc-Aziridine-3-carboxylic acid Safety Data Sheet.
  • HSC Chemistry. (n.d.). Safe Handing & Disposal of Organic Substances.
  • Princeton University Environmental Health & Safety. (n.d.). Fluorine Safety.
  • PlasticsEurope. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.

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